Bis(dimethylamino)-methylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[dimethylamino(methyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYLGQXERITIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[SiH](C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22705-33-5 | |
| Record name | N,N,N′,N′,1-Pentamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22705-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(dimethylamino)-methylsilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)-methylsilane (CAS No. 22705-33-5) is an organosilicon compound with significant utility in organic synthesis and materials science.[1] As a member of the aminosilane (B1250345) family, it serves as a potent silylating agent for the protection of functional groups and as a precursor for the synthesis of silicon-containing polymers and materials.[2][3] Its high reactivity, stemming from the labile silicon-nitrogen bonds, makes it a valuable reagent, but also necessitates careful handling due to its sensitivity to moisture.[4] This guide provides a comprehensive overview of its structure, properties, and key applications, along with detailed experimental considerations.
Structure and Properties
This compound is a colorless liquid.[4] The central silicon atom is bonded to a methyl group and two dimethylamino groups.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₆N₂Si | [5][6] |
| Molecular Weight | 132.28 g/mol | [5][7][8] |
| CAS Number | 22705-33-5 | [7] |
| Appearance | Colorless to Straw-colored Liquid | [5][6] |
| Boiling Point | 112-113 °C | [7] |
| Melting Point | < 0 °C | [7] |
| Density | 0.798 g/mL at 20 °C | [7][8] |
| Refractive Index (n20/D) | 1.414 | [1] |
| Purity | 96% | [5][6] |
| Sensitivity | Moisture Sensitive | [1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound.
| Spectrum Type | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the methyl group attached to silicon and the methyl groups of the dimethylamino moieties. |
| ¹³C NMR | The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. |
| IR | The infrared spectrum reveals characteristic vibrational frequencies for Si-N, C-H, and Si-C bonds. |
Experimental Protocols
Synthesis of this compound
General Reaction:
CH₃SiHCl₂ + 4 (CH₃)₂NH → CH₃SiH(N(CH₃)₂)₂ + 2 (CH₃)₂NH₂Cl
Representative Protocol (based on analogous syntheses):
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser is dried and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: Dichloromethylsilane is dissolved in a suitable anhydrous solvent (e.g., hexane) in the reaction vessel.
-
Reaction: The vessel is cooled to a low temperature (e.g., 0 °C). An excess of dimethylamine (B145610) is then added dropwise to the stirred solution of dichloromethylsilane.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting dimethylamine hydrochloride salt is removed by filtration.
-
Purification: The filtrate is then purified by fractional distillation under reduced pressure to yield this compound.
Silylation of Alcohols
This compound is an effective silylating agent for alcohols, converting them to their corresponding silyl (B83357) ethers. This reaction is useful for protecting the hydroxyl group during other synthetic transformations.
General Reaction:
2 R-OH + CH₃SiH(N(CH₃)₂)₂ → 2 R-OSiH(CH₃)₂ + 2 (CH₃)₂NH
Experimental Protocol for Silylation of a Primary Alcohol (e.g., Ethanol):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the alcohol (e.g., ethanol, 1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Reaction: this compound (0.5 equivalents) is added to the solution at room temperature. The reaction is typically stirred for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the silyl ether.
Reaction Pathways and Mechanisms
Hydrolysis of this compound
This compound is highly susceptible to hydrolysis, reacting with water to form silanols and dimethylamine. The silanol (B1196071) intermediates are often unstable and can undergo self-condensation to form siloxanes. The amine functionality can catalyze the hydrolysis of the siloxane bonds.[4]
Silylation of an Alcohol
The silylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom, with the concurrent displacement of a dimethylamino group, which then acts as a base to deprotonate the alcohol, forming dimethylamine as a byproduct.
Applications
This compound is a versatile reagent with applications in several areas of chemical science.
-
Protecting Group Chemistry: It is primarily used as a silylating agent to protect hydroxyl and amino groups in organic synthesis. The resulting silyl ethers and silylamines are generally stable under a variety of reaction conditions and can be readily deprotected.
-
Materials Science: It serves as a precursor for the synthesis of silicon-containing polymers, such as silicone resins and silica (B1680970) gels.[1][3] These materials can be tailored for specific properties like thermal stability and chemical resistance.
-
Surface Modification: This compound can be used to modify the surface properties of materials, such as polymers, coatings, and adhesives, to improve their performance.[1]
-
Biomedical Applications: In the biomedical field, it can be employed as a crosslinker and functional modifier for biomaterials.[1]
Safety and Handling
This compound is a flammable liquid and vapor and causes severe skin burns and eye damage. It is also highly sensitive to moisture and reacts with water, liberating flammable and corrosive dimethylamine. Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from sources of ignition.[4] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 9. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of Bis(dimethylamino)-methylsilane from Methyldichlorosilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(dimethylamino)methylsilane from methyldichlorosilane (B44661). The document details the chemical properties of the involved reagents, outlines a plausible experimental protocol, and presents the expected physicochemical properties of the final product. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of this synthetic process.
Introduction
Bis(dimethylamino)methylsilane is an organosilicon compound with applications as a silylation agent and a precursor in the synthesis of silicon-containing materials[1][2]. Its utility in organic synthesis includes the protection of functional groups and the preparation of specialized silicone polymers[1][2]. The synthesis of this compound from methyldichlorosilane is a key process for its production. This guide will describe the chemical reaction, a detailed experimental procedure, and the relevant data associated with the synthesis.
Reaction Scheme and Mechanism
The synthesis of bis(dimethylamino)methylsilane from methyldichlorosilane proceeds via a nucleophilic substitution reaction. Two equivalents of dimethylamine (B145610) react with one equivalent of methyldichlorosilane. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chlorine atoms. The reaction typically produces dimethylammonium chloride as a byproduct.
Overall Reaction:
CH₃SiHCl₂ + 2 (CH₃)₂NH → CH₃SiH(N(CH₃)₂)₂ + 2 (CH₃)₂NH₂Cl
Physicochemical Properties of Reagents and Product
A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyldichlorosilane | CH₃SiHCl₂ | 115.03 | 41 | 1.10 |
| Dimethylamine | (CH₃)₂NH | 45.08 | 7 | 0.68 |
| Bis(dimethylamino)methylsilane | C₅H₁₆N₂Si | 132.28 | 112 | 0.798[3] |
Experimental Protocol
Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of analogous compounds, such as bis(diethylamino)silane, due to the lack of a specific, detailed experimental protocol for bis(dimethylamino)methylsilane in the available literature. Researchers should optimize this procedure under appropriate safety precautions.
4.1. Materials and Equipment:
-
Methyldichlorosilane (CH₃SiHCl₂)
-
Dimethylamine ((CH₃)₂NH), anhydrous
-
Anhydrous non-polar solvent (e.g., hexane, diethyl ether, or toluene)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk line or glovebox for handling moisture-sensitive reagents
-
Filtration apparatus
-
Distillation apparatus
4.2. Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In a separate flask, prepare a solution of dimethylamine in an anhydrous non-polar solvent. Caution: Dimethylamine is a flammable and corrosive gas. Handle with appropriate safety measures in a well-ventilated fume hood.
-
Reaction Execution:
-
To the three-neck flask, add a solution of methyldichlorosilane in the anhydrous solvent.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the dimethylamine solution from the dropping funnel to the stirred solution of methyldichlorosilane. The addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The reaction mixture will contain a solid precipitate of dimethylammonium chloride. Separate the solid by filtration under an inert atmosphere.
-
Wash the solid with a small amount of the anhydrous solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate by distillation.
-
Purify the crude bis(dimethylamino)methylsilane by fractional distillation under reduced pressure.
-
4.3. Expected Yield:
While a specific yield for this reaction is not available in the reviewed literature, based on analogous syntheses of aminosilanes, a yield in the range of 70-90% can be anticipated.
Quantitative Data
The following table summarizes the known quantitative data for the final product, bis(dimethylamino)methylsilane.
| Data Point | Value |
| Purity | Typically >96% after distillation |
| Boiling Point | 112 °C[3] |
| Density | 0.798 g/mL at 20 °C[3] |
| ¹H NMR Data | Not available in the searched literature. |
| ¹³C NMR Data | Not available in the searched literature. |
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of bis(dimethylamino)methylsilane.
Caption: Experimental workflow for the synthesis of bis(dimethylamino)methylsilane.
Safety Considerations
-
Methyldichlorosilane is a flammable and corrosive liquid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethylamine is a flammable and corrosive gas with a strong odor. It should be handled in a well-ventilated area, and inhalation should be avoided.
-
The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the chlorosilane starting material and the aminosilane (B1250345) product.
-
All glassware should be thoroughly dried before use to avoid unwanted side reactions with water.
This technical guide provides a detailed framework for the synthesis of bis(dimethylamino)methylsilane. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.
References
An In-depth Technical Guide to Bis(dimethylamino)-methylsilane (CAS 22705-33-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(dimethylamino)-methylsilane (CAS 22705-33-5), a versatile organosilicon compound. It details its chemical and physical properties, synthesis methodologies, and key applications in organic synthesis and materials science, with a focus on its role as a silylating agent and a precursor in Atomic Layer Deposition (ALD).
Physicochemical Properties
This compound is a colorless liquid with a characteristic amine-like odor.[1][2] It is an organoaminosilane that is highly reactive and sensitive to moisture.[2] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 22705-33-5 | [1][3] |
| Molecular Formula | C₅H₁₆N₂Si | [1] |
| Molecular Weight | 132.28 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 112 °C | [1] |
| Density | 0.798 g/mL at 20 °C | [1][3] |
| Refractive Index | n20/D 1.414 | [1] |
| Flash Point | -3 °C | [1] |
| Solubility | Reacts with water | [4] |
Synthesis of this compound
General Experimental Protocol
Reaction: The synthesis is based on the reaction of dichloromethylsilane (B8780727) with dimethylamine (B145610). The amine acts as both a nucleophile and a base to neutralize the formed hydrochloric acid.
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser, and maintained under an inert atmosphere (e.g., nitrogen or argon), is charged with a suitable anhydrous solvent (e.g., hexane).
-
The desired amount of dimethylamine is dissolved in the solvent.
-
Dichloromethylsilane is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.
-
The resulting mixture contains the product and dimethylamine hydrochloride salt as a precipitate.
-
The salt is removed by filtration under an inert atmosphere.
-
The filtrate, containing the crude product, is then purified by fractional distillation to yield pure this compound.
Applications
This compound is a valuable reagent in several fields, primarily due to its reactive Si-N bonds.
Silylating Agent in Organic Synthesis
As a silylating agent, it is used to introduce a methylsilyl group onto various functional groups containing active hydrogens, such as alcohols, amines, and carboxylic acids.[1][3] This serves to protect these functional groups during subsequent reactions. The byproducts of the silylation reaction, typically dimethylamine, are volatile and easily removed.[7]
General Silylation Protocol:
-
The substrate containing the functional group to be protected is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
A slight molar excess of this compound is added to the solution.
-
The reaction is typically carried out at room temperature or with gentle heating (e.g., 60-70 °C) for a period ranging from 15 minutes to several hours, depending on the reactivity of the substrate.[7]
-
The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Upon completion, the volatile byproducts and solvent are removed under reduced pressure to yield the silylated product.
Precursor for Atomic Layer Deposition (ALD)
This compound and its analogues are used as precursors in ALD processes to deposit thin films of silicon-based materials, such as silicon nitride (SiNₓ).[8][9] ALD allows for the precise, layer-by-layer deposition of conformal thin films, which is critical in the fabrication of microelectronics.[10]
Experimental Protocol for Plasma-Enhanced ALD (PEALD) of Silicon Nitride:
The following is a generalized protocol for the deposition of SiNₓ films using a bis(amino)silane precursor and a nitrogen plasma.
-
Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any organic and inorganic contaminants.
-
ALD Reactor Conditions:
-
Deposition Cycle:
-
Step 1: Precursor Pulse: this compound vapor is introduced into the reactor for a defined period.
-
Step 2: Purge: An inert gas (e.g., Ar or N₂) is flowed through the reactor to remove any unreacted precursor and gaseous byproducts.
-
Step 3: Plasma Exposure: A nitrogen (N₂) plasma is ignited in the reactor for a specific duration to react with the adsorbed precursor on the substrate surface, forming a layer of silicon nitride.
-
Step 4: Purge: The reactor is purged again with an inert gas to remove reaction byproducts.
-
-
Film Growth: The deposition cycle is repeated until the desired film thickness is achieved. The growth per cycle (GPC) for similar aminosilane (B1250345) precursors is typically in the range of 0.2 to 0.4 Å/cycle.[8][9]
| Parameter | Typical Value | Reference |
| Deposition Temperature | 150 - 300 °C | [9][11] |
| Growth per Cycle (GPC) | 0.19 - 0.31 Å/cycle | [9] |
| Resulting Film | Silicon Nitride (SiNₓ) | [8][9] |
| Carbon Content in Film | Decreases with increasing temperature | [11] |
| Nitrogen to Silicon Ratio (N/Si) | ~0.8 - 0.97 | [11] |
Safety and Handling
This compound is a highly flammable liquid and vapor.[4] It is also corrosive and causes severe skin burns and eye damage.[4] The compound reacts vigorously with water and moisture, liberating flammable and irritating dimethylamine vapor.[4]
Handling Precautions:
-
Handle only in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen).
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the latest SDS for detailed safety and handling information.
References
- 1. BIS(DIMETHYLAMINO)METHYLSILANE CAS#: 22705-33-5 [m.chemicalbook.com]
- 2. dakenchem.com [dakenchem.com]
- 3. BIS(DIMETHYLAMINO)METHYLSILANE | 22705-33-5 [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 6. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 10. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 11. swb.skku.edu [swb.skku.edu]
Bis(dimethylamino)-methylsilane molecular weight and formula
An In-depth Technical Guide on Bis(dimethylamino)-methylsilane
This document provides a concise overview of the fundamental molecular properties of this compound, a silicon-containing organic compound relevant to researchers, scientists, and professionals in drug development and materials science.
Core Molecular Data
This compound is utilized in organic synthesis and materials science, particularly in silanization reactions and as a precursor for functionalized silicon materials.[1] Its utility in fields such as electronic materials and semiconductor manufacturing stems from its ability to form protective silicone films.[1]
Below is a summary of its key molecular identifiers and properties.
| Property | Value |
| Molecular Formula | C5H16N2Si |
| Molecular Weight | 132.28 g/mol |
| CAS Number | 22705-33-5 |
Logical Relationships in Chemical Identification
The determination of a chemical's properties follows a logical workflow, starting from its name to its structural and physical characteristics.
Caption: Workflow for identifying chemical properties.
References
The Foundational Role of Organosilicon Compounds in Advanced Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Organosilicon compounds, a versatile class of molecules characterized by silicon-carbon bonds, have emerged as indispensable precursors in the synthesis of a wide array of advanced materials. Their unique chemical and physical properties, including high thermal stability, chemical inertness, and the ability to form strong, flexible siloxane (Si-O) backbones, make them ideal building blocks for materials ranging from high-performance ceramics to biocompatible silicones.[1][2] This technical guide provides a comprehensive overview of the pivotal role of organosilicon compounds as precursors, detailing the synthesis pathways for key materials, presenting quantitative data for comparative analysis, and offering insights into experimental methodologies.
Key Classes of Organosilicon Precursors and Their Material Derivatives
Organosilicon precursors can be broadly categorized into several key classes, each giving rise to materials with distinct properties and applications. The most prominent among these are silanes, siloxanes, and silazanes.[3]
-
Silanes (R₄₋ₙSiXₙ): These are the fundamental precursors for many organosilicon polymers.[4] The nature of the reactive group 'X' (e.g., Cl, OR, NR₂) and the organic substituent 'R' dictates the subsequent polymerization chemistry and the properties of the final material.[4]
-
Siloxanes (R₂SiO)ₙ: Characterized by a silicon-oxygen backbone, polysiloxanes, commonly known as silicones, are synthesized from the hydrolysis and condensation of silane (B1218182) precursors.[4] Their high thermal stability and flexibility are hallmarks of the strong Si-O bond.[1]
-
Silazanes ([R₂Si-NR']ₙ): These polymers feature a silicon-nitrogen backbone and are crucial precursors for silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics.[5] The pyrolysis of polysilazanes yields high-performance ceramic materials with excellent thermal and mechanical properties.[6]
The judicious selection of an organosilicon precursor is paramount in tailoring the properties of the resulting material, such as its hydrophobicity, dielectric constant, and mechanical strength.[1]
Synthesis of Advanced Materials from Organosilicon Precursors
The transformation of organosilicon precursors into functional materials is achieved through several key synthetic routes, including sol-gel processes, pyrolysis, and chemical vapor deposition (CVD).
Silica (B1680970) (SiO₂) via Sol-Gel Synthesis
The sol-gel process is a versatile method for producing silica with controlled porosity and surface area. Tetraalkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS) and tetramethylorthosilicate (TMOS), are the most common precursors.[7] The process involves two primary reactions: hydrolysis of the precursor to form silanol (B1196071) groups (Si-OH), followed by condensation of these groups to form a three-dimensional silica network.[8]
Logical Relationship of Sol-Gel Process:
References
- 1. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 2. Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net [scientific.net]
- 3. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 4. iosrjournals.org [iosrjournals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]
- 8. encyclopedia.pub [encyclopedia.pub]
The Silicon-Nitrogen Bond: A Technical Guide to the Reactivity of Aminosilanes for Researchers and Drug Development Professionals
The silicon-nitrogen (Si-N) bond, a cornerstone of organosilicon chemistry, offers a unique combination of reactivity and stability that has led to its widespread application in fields ranging from materials science to pharmaceuticals. Aminosilanes, compounds possessing this key functional group, are instrumental as surface modifiers, coupling agents, and versatile synthetic intermediates. Their utility in drug development is particularly noteworthy, where they feature in targeted drug delivery systems and as precursors for bioactive molecules. This in-depth technical guide provides a comprehensive overview of the core principles governing the reactivity of the Si-N bond in aminosilanes, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Synthesis of Aminosilanes
The creation of the Si-N bond is a fundamental step in accessing the rich chemistry of aminosilanes. Several synthetic strategies have been developed, each with its own advantages and limitations.
Traditional Method: Aminolysis of Halosilanes
The most established method for synthesizing aminosilanes involves the reaction of a halosilane, typically a chlorosilane, with a primary or secondary amine. This nucleophilic substitution reaction is driven by the formation of a stable ammonium (B1175870) halide salt as a byproduct. While effective, this method generates stoichiometric salt waste, which can complicate purification.[1][2][3]
Generic Reaction: R₃Si-Cl + 2 R'₂NH → R₃Si-NR'₂ + R'₂NH₂⁺Cl⁻
Sustainable Alternative: Dehydrocoupling of Silanes and Amines
In recent years, catalytic dehydrocoupling has emerged as a more sustainable and atom-economical route to aminosilanes.[1][2] This method involves the reaction of a hydrosilane with an amine in the presence of a catalyst, liberating dihydrogen gas as the only byproduct. A variety of metal-based catalysts, including those based on alkali metals, alkaline earth metals, transition metals, and lanthanides, have been shown to be effective.[1]
Generic Reaction: R₃Si-H + R'₂NH --(Catalyst)--> R₃Si-NR'₂ + H₂
Reactivity of the Silicon-Nitrogen Bond
The Si-N bond is characterized by its susceptibility to cleavage by a variety of reagents, a property that underpins the synthetic utility of aminosilanes. The key reactions include hydrolysis, alcoholysis, and transamination.
Hydrolysis
The reaction of aminosilanes with water leads to the cleavage of the Si-N bond and the formation of a silanol (B1196071) (Si-OH) and an amine. This reaction is typically facile and can be catalyzed by both acids and bases.[2] The rate of hydrolysis is influenced by several factors, including the steric bulk of the substituents on both the silicon and nitrogen atoms and the pH of the medium.[4][5] For instance, the hydrolysis rate of aminosilanes follows the order: primary > secondary > tertiary amines, which is attributed to increased steric hindrance around the nitrogen atom.[4]
Alcoholysis
Similar to hydrolysis, the reaction of aminosilanes with alcohols results in the cleavage of the Si-N bond to form an alkoxysilane (Si-OR) and an amine. This reaction is also subject to acid and base catalysis. The higher reactivity of hydroxyl groups compared to amine groups means that in molecules containing both functionalities, alcoholysis will preferentially occur.[6]
Transamination
Transamination involves the exchange of the amino group of an aminosilane with another amine. This equilibrium reaction can be driven to completion by using an excess of the reacting amine or by removing the displaced amine from the reaction mixture.[7] This reaction provides an alternative route to synthesize different aminosilanes.[7]
Factors Influencing Reactivity
The reactivity of the Si-N bond is not static but is influenced by a combination of steric and electronic factors.
-
Steric Hindrance: Bulky substituents on either the silicon or the nitrogen atom can hinder the approach of attacking reagents, thereby decreasing the reaction rate.[1] This effect is clearly observed in the hydrolysis rates of aminosilanes, where bulkier amines lead to slower reactions.[1]
-
Electronic Effects: The electronegativity of substituents on the silicon atom influences the polarity of the Si-N bond and the Lewis acidity of the silicon center. Electron-withdrawing groups on silicon generally increase its electrophilicity, making it more susceptible to nucleophilic attack.
-
Intramolecular Catalysis: In certain aminosilanes, the amine functionality can act as an internal catalyst for reactions at the silicon center, such as hydrolysis.[8][9] This intramolecular assistance can significantly enhance the reaction rate.
Quantitative Data on Aminosilane Reactivity
A quantitative understanding of aminosilane reactivity is crucial for designing and optimizing synthetic processes and for predicting the stability of aminosilane-functionalized materials.
| Parameter | Value | Compound | Conditions | Reference |
| Si-N Bond Dissociation Energy | ~87-105 kcal/mol | Various organosilicon compounds | Gaseous state, 298 K | [10][11][12] |
| Hydrolysis Rate Constant (k) | 2.77 x 10⁻⁴ s⁻¹ (initial step) | Aminotriethoxy silane (B1218182) (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst, 25 °C | [4] |
| 0.733 x 10⁻⁴ s⁻¹ (secondary step) | Aminotriethoxy silane (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst, 25 °C | [4] | |
| Activation Energy (Ea) for Hydrolysis | 34.4 kJ/mol (initial step) | Aminotriethoxy silane (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst | [4] |
| 30.6 kJ/mol (secondary step) | Aminotriethoxy silane (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the reactivity of aminosilanes. Below are representative procedures for key reactions.
Protocol for Monitoring Aminosilane Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis of an aminosilane, providing kinetic data.
Materials:
-
Aminosilane of interest
-
Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the aminosilane in a dry, deuterated organic solvent.
-
In an NMR tube, place a known amount of the deuterated solvent.
-
Inject a known amount of the aminosilane stock solution into the NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.
-
Inject a known amount of D₂O into the NMR tube, quickly shake to mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting aminosilane and the product amine or silanol over time.
-
Plot the concentration of the starting material versus time to determine the reaction rate and rate constant.[6][13][14]
Protocol for Transamination of an Aminosilane
This protocol describes a general procedure for the transamination of an aminosilane, which can be monitored by GC-MS.
Materials:
-
Starting aminosilane
-
Reactant amine (in excess)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Heating mantle
-
GC-MS instrument
Procedure:
-
Set up a reaction vessel under a nitrogen atmosphere.
-
Add the starting aminosilane and the anhydrous solvent to the vessel.
-
Add a large excess of the reactant amine.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
Periodically, withdraw small aliquots from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a suitable reagent).
-
Analyze the composition of the aliquot by GC-MS to monitor the disappearance of the starting aminosilane and the appearance of the product aminosilane.
-
Continue the reaction until the desired conversion is achieved.
-
Upon completion, cool the reaction mixture and isolate the product by distillation or chromatography.
Applications in Drug Development
The unique reactivity of the Si-N bond makes aminosilanes valuable tools in the pharmaceutical industry.
-
Surface Functionalization of Nanoparticles: Aminosilanes are widely used to functionalize the surface of nanoparticles (e.g., silica (B1680970) or magnetic nanoparticles) for targeted drug delivery.[15][16][17] The amine groups provide a handle for conjugating drug molecules, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains to improve biocompatibility.[15]
-
Synthesis of Bioactive Molecules: The Si-N bond can serve as a protecting group for amines or as a reactive site for the introduction of nitrogen-containing functionalities into complex molecules. The facile cleavage of the Si-N bond under mild conditions allows for the deprotection of the amine at a late stage in a synthetic sequence.[2]
Conclusion
The reactivity of the silicon-nitrogen bond in aminosilanes is a rich and multifaceted area of chemistry with significant practical implications. A thorough understanding of the factors that govern the synthesis and reactions of these compounds is paramount for their effective application in research and development, particularly within the pharmaceutical sector. By leveraging the principles of steric and electronic control, and by employing robust experimental and analytical techniques, scientists can continue to unlock the full potential of aminosilane chemistry to address contemporary challenges in medicine and materials science.
References
- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
The Influence of Electron-Donating Groups in Organosilicon Chemistry: A Technical Guide for Researchers
Introduction
Organosilicon compounds have emerged as indispensable tools in a myriad of scientific disciplines, including materials science, organic synthesis, and medicinal chemistry. The silicon atom, with its unique electronic and steric properties compared to carbon, imparts distinct reactivity and functionality to molecules. A key aspect in harnessing the full potential of organosilicon chemistry lies in understanding and manipulating the electronic environment of the silicon center. Electron-donating groups (EDGs) play a pivotal role in modulating the reactivity, stability, and spectroscopic properties of organosilanes. This technical guide provides an in-depth exploration of the effects of electron-donating groups in organosilicon chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the impact of these groups on key reactions, present quantitative data to illustrate these effects, and provide detailed experimental protocols for the synthesis and analysis of relevant organosilicon compounds.
The Electronic Nature of the Silicon Center
The silicon atom is less electronegative than carbon and possesses accessible d-orbitals, which allows it to exhibit a range of electronic behaviors. The attachment of electron-donating groups directly to the silicon atom or to a group attached to silicon (e.g., an aryl ring) increases the electron density at the silicon center. This has profound implications for the molecule's reactivity.
Impact of Electron-Donating Groups on Key Organosilicon Reactions
Nucleophilic Substitution at Silicon
Nucleophilic substitution at a silicon center is a fundamental reaction in organosilicon chemistry. Unlike the concerted SN2 mechanism typically observed at carbon, substitution at silicon often proceeds through a hypervalent, pentacoordinate intermediate or transition state. The stability of this intermediate is highly sensitive to the electronic nature of the substituents on the silicon atom.
Electron-donating groups on the silicon atom generally decrease the rate of nucleophilic attack. This is because they increase the electron density at the silicon center, making it less electrophilic and thus less susceptible to attack by a nucleophile. However, the overall effect can be complex and is also influenced by steric factors and the nature of the leaving group and nucleophile.
A study by Bento and Bickelhaupt explored the potential energy surfaces of SN2 reactions at silicon. Their findings indicate that the reaction barrier is influenced by both steric and electronic factors. Increasing the steric bulk around the silicon atom can alter the reaction mechanism from a single-well potential energy surface (indicative of a stable pentacoordinate intermediate) to a double-well potential energy surface more akin to the SN2 reaction at carbon.[1] While electron-donating groups were not the primary focus of this computational study, their effect on the electrophilicity of the silicon center is a key factor in the initial nucleophile-substrate interaction.
Logical Relationship: Influence of Electron-Donating Groups on Nucleophilic Substitution at Silicon
Caption: Logical flow illustrating how EDGs decrease the rate of nucleophilic attack on silicon.
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry, enabling the formation of carbon-silicon bonds. This reaction is typically catalyzed by transition metals, most commonly platinum complexes. The electronic nature of the substituents on the hydrosilane can significantly influence the reaction rate and regioselectivity.
Electron-donating groups on the silicon atom increase the electron density of the Si-H bond, which can affect its oxidative addition to the metal catalyst, a key step in many catalytic cycles. The precise effect depends on the specific catalyst and mechanism. For some catalytic systems, increased electron density at the silicon can facilitate the oxidative addition, leading to an increased reaction rate.
Experimental Workflow: Monitoring Hydrosilylation Kinetics via NMR Spectroscopy
Caption: A generalized workflow for studying the kinetics of a hydrosilylation reaction using NMR spectroscopy.[2][3][4][5][6]
Quantitative Analysis of Electronic Effects: The Hammett and Taft Equations
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[7][8][9][10][11] It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a reaction to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound. The substituent constant, σ, is a measure of the electronic effect of a substituent (both inductive and resonance effects), while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups.
For aliphatic systems, the Taft equation is often used, which separates the polar (σ*) and steric (Eₛ) effects of substituents.[12][13][14][15][16]
log(k/k₀) = ρσ + δEₛ
These linear free-energy relationships have been applied to organosilicon chemistry to elucidate reaction mechanisms and to quantify the electronic influence of substituents attached to silicon.
Quantitative Data: Spectroscopic and Kinetic Correlations
The electronic effects of substituents can be directly observed and quantified through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The ²⁹Si NMR chemical shift is highly sensitive to the electronic environment around the silicon atom.
Table 1: ²⁹Si NMR Chemical Shifts of para-Substituted Phenyltrimethylsilanes (XC₆H₄SiMe₃)
| Substituent (X) | Hammett Constant (σₚ) | ²⁹Si Chemical Shift (δ, ppm) |
| NMe₂ | -0.83 | -4.6 |
| OMe | -0.27 | -3.8 |
| Me | -0.17 | -3.5 |
| H | 0.00 | -3.3 |
| Cl | 0.23 | -2.9 |
| NO₂ | 0.78 | -1.9 |
Data compiled from various sources and representative values are shown. Actual values may vary slightly depending on the solvent and other conditions.[17]
As shown in Table 1, electron-donating groups (with negative σₚ values) cause an upfield shift (to more negative ppm values) in the ²⁹Si NMR spectrum, indicating increased shielding of the silicon nucleus due to higher electron density. Conversely, electron-withdrawing groups cause a downfield shift.
The following table provides Hammett substituent constants for some common electron-donating groups.
Table 2: Hammett Substituent Constants (σ) for Common Electron-Donating Groups
| Substituent | σ_meta (σₘ) | σ_para (σₚ) | σ⁺ (for resonance with a positive charge) |
| -NH₂ | -0.16 | -0.66 | -1.3 |
| -N(CH₃)₂ | -0.15 | -0.83 | -1.7 |
| -OH | 0.12 | -0.37 | -0.92 |
| -OCH₃ | 0.11 | -0.27 | -0.78 |
| -CH₃ | -0.07 | -0.17 | -0.31 |
| -Si(CH₃)₃ | -0.07 | -0.07 | - |
Data from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.[9]
Experimental Protocols
Synthesis of Organosilanes with Electron-Donating Groups
Protocol 1: Synthesis of (4-Aminophenyl)trimethylsilane
This protocol is a representative example of the synthesis of an arylsilane bearing a strong electron-donating group.
Materials:
-
Magnesium turnings
-
Dry tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a solution of 4-bromoaniline (1.0 equivalent) in dry THF to the dropping funnel and add a small portion to the magnesium turnings.
-
Initiate the Grignard reaction (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining 4-bromoaniline solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.1 equivalents) dropwise via a syringe.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford (4-aminophenyl)trimethylsilane.
Protocol 2: Synthesis of an Alkoxy-Functionalized Silane for Surface Modification
This protocol describes the synthesis of an aminosilane (B1250345) commonly used as a coupling agent, which contains an electron-donating amino group.[18][19][20][21][22][23]
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Water
-
Acetic acid (for non-amino silanes)
Procedure for Hydrolysis and Formulation:
-
Prepare a 95% ethanol / 5% water solution.
-
For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with acetic acid. For aminosilanes like APTES, this step is omitted as they are self-basic.
-
With stirring, add the silane (e.g., APTES) to the aqueous ethanol solution to a final concentration of 2% (v/v).
-
Allow the solution to stir for at least 5 minutes to facilitate hydrolysis and the formation of silanol (B1196071) groups.
-
This solution can then be used for surface modification of substrates like glass or silica.
Monitoring Reaction Kinetics
Protocol 3: General Procedure for Kinetic Analysis of a Hydrosilylation Reaction by ¹H NMR [2][3][4][5][6]
Materials:
-
Alkene substrate
-
Hydrosilane
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
Procedure:
-
In an NMR tube, prepare a solution of the alkene (e.g., 0.1 M), the hydrosilane (e.g., 0.1 M), and the internal standard (e.g., 0.05 M) in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the initial mixture (t=0).
-
Add the catalyst solution (a known concentration in the same deuterated solvent) to the NMR tube, mix quickly, and immediately start acquiring ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the signals corresponding to a disappearing reactant (e.g., a vinylic proton of the alkene) and a forming product (e.g., a proton on the silylated alkyl chain) relative to the integral of the internal standard.
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time to determine the reaction order and the rate constant (k).
Applications in Drug Development
The incorporation of silicon into drug molecules, often referred to as "sila-substitution," is a promising strategy in medicinal chemistry. Electron-donating groups can be used to fine-tune the properties of these silicon-containing drug candidates. For instance, increasing the electron density at silicon can influence the metabolic stability of the Si-C bond. Furthermore, the ability of silanols (R₃SiOH) to act as hydrogen bond donors can be modulated by the electronic nature of the R groups. Electron-donating groups can enhance the basicity of the silanol oxygen, affecting its interaction with biological targets. Organosilanes with functional groups like amines are also used to modify the surface of drug delivery vehicles, such as silica nanoparticles, to control drug loading and release.[12]
Conclusion
Electron-donating groups exert a significant and predictable influence on the properties and reactivity of organosilicon compounds. By increasing the electron density at the silicon center, these groups modulate the electrophilicity of silicon, affecting the rates of nucleophilic substitution and influencing the mechanism of catalytic reactions like hydrosilylation. These electronic effects can be quantitatively assessed using linear free-energy relationships such as the Hammett and Taft equations and are readily observable through spectroscopic techniques like ²⁹Si NMR. The ability to rationally tune the electronic properties of organosilanes through the introduction of electron-donating groups provides a powerful tool for designing novel reagents, catalysts, materials, and therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and analyze these valuable compounds, paving the way for further advancements in the field of organosilicon chemistry.
References
- 1. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Hammett substituent constants [stenutz.eu]
- 9. web.viu.ca [web.viu.ca]
- 10. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Taft equation - Wikipedia [en.wikipedia.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. grokipedia.com [grokipedia.com]
- 16. scribd.com [scribd.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20230391802A1 - Process for synthesizing alkoxy group-containing aminosiloxanes - Google Patents [patents.google.com]
- 20. witschem.com [witschem.com]
- 21. silane coupling agents: Topics by Science.gov [science.gov]
- 22. gelest.com [gelest.com]
- 23. shinetsusilicone-global.com [shinetsusilicone-global.com]
An In-depth Technical Guide to Silylation and Silylating Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silylation is a cornerstone chemical reaction involving the introduction of a silyl (B83357) group (typically R₃Si) into a molecule, replacing an active hydrogen atom on a heteroatom such as oxygen, nitrogen, or sulfur.[1] This derivatization technique is indispensable in modern organic synthesis and analytical chemistry. In synthetic applications, silyl ethers serve as versatile and robust protecting groups for hydroxyl functionalities, enabling complex molecular transformations by masking the reactivity of alcohols.[2] In analytical chemistry, particularly gas chromatography (GC), silylation enhances the volatility, thermal stability, and chromatographic behavior of polar analytes, making them amenable to analysis by GC-mass spectrometry (GC-MS).[3] This guide provides a comprehensive technical overview of silylation principles, a comparative analysis of common silylating agents, detailed experimental protocols, and logical workflows to aid in reagent selection and application.
The Fundamentals of Silylation
Silylation is a chemical process that substitutes a silyl group, such as the trimethylsilyl (B98337) (TMS) group, for an active hydrogen atom in a molecule.[1] This transformation is widely used to protect reactive functional groups, including hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH), rendering them temporarily inert to certain reaction conditions.[4]
Reaction Mechanism
The silylation of an alcohol typically proceeds through a nucleophilic substitution (Sɴ2-like) mechanism.[5] The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent (e.g., a silyl halide). This process is generally facilitated by a base (e.g., imidazole (B134444), triethylamine, or pyridine), which deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the acidic byproduct (e.g., HCl).[2]
The silicon atom, being a third-row element, has longer bonds and is less sterically hindered than a comparable tertiary carbon, allowing the Sɴ2-like attack to occur even with bulky substituents.[5]
Caption: General Sɴ2-like mechanism for the silylation of an alcohol.
Common Silylating Agents: A Comparative Overview
The choice of silylating agent is dictated by the substrate's reactivity, the required stability of the silyl ether, and the conditions of subsequent reaction steps. Steric bulk around the silicon atom is a primary determinant of both the agent's reactivity and the resulting ether's stability.[1]
Physical Properties
The physical properties of silylating agents, such as boiling point, are important for handling, purification, and removal of excess reagent after reaction.
| Silylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Trimethylsilyl Chloride | TMSCl | 108.64 | 57 |
| Hexamethyldisilazane | HMDS | 161.40 | 125 |
| N,O-Bis(trimethylsilyl)acetamide | BSA | 203.43 | 71-73 (at 35 mmHg)[5] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 257.40 | 45-50 (at 14 mmHg) |
| tert-Butyldimethylsilyl Chloride | TBDMSCl / TBSCl | 150.72 | 124-126 |
| Triisopropylsilyl Chloride | TIPSCl | 192.82 | 196-198 |
Data compiled from supplier specifications and may vary slightly.
Reactivity and Stability
The stability of the resulting silyl ether is a critical consideration. More sterically hindered silyl groups form more stable ethers, which are resistant to a wider range of chemical conditions. This stability allows for orthogonal deprotection strategies in complex syntheses, where one silyl group can be removed while another remains intact.
The relative hydrolytic stability of common silyl ethers has been quantified, providing a valuable guide for selection. The data below uses the trimethylsilyl (TMS) group as a baseline (relative stability = 1).
| Silyl Ether | Abbreviation | Relative Stability (Acidic Media) | Relative Stability (Basic Media) | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; easily cleaved by mild acid/base, or even protic solvents like methanol. Used for derivatization or protecting very stable compounds.[6] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, can withstand chromatography. Cleaved by mild acid or fluoride (B91410). |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | A robust, workhorse protecting group. Stable to a wide range of conditions but readily cleaved by fluoride ions (e.g., TBAF) or strong acid.[7] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky and stable, especially to base. Used to protect alcohols when subsequent steps require conditions that would cleave a TBS ether.[8] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Extremely stable to acid due to steric bulk and electronic effects. Stability in base is comparable to TBS.[8] |
Data adapted from various sources providing relative rates of hydrolysis.[7]
Applications of Silylation
Protecting Groups in Organic Synthesis
The primary application of silylation in synthesis is the protection of hydroxyl groups. By converting a reactive alcohol to a stable silyl ether, chemists can perform reactions on other parts of the molecule that would otherwise be incompatible with the acidic proton of the -OH group, such as reactions involving Grignard reagents, organolithiums, or strong bases.[2]
Caption: General workflow for using a silyl protecting group in synthesis.
Derivatization for Gas Chromatography (GC)
In analytical chemistry, silylation is the most widely used derivatization technique for GC analysis.[5] Polar compounds containing -OH, -NH, or -COOH groups are often non-volatile and exhibit poor chromatographic peak shape due to hydrogen bonding. Silylation replaces the active hydrogens with nonpolar silyl groups, which:
-
Increases Volatility: Reduces intermolecular hydrogen bonding, lowering the boiling point.
-
Increases Thermal Stability: Protects sensitive functional groups from degradation at high temperatures in the GC injector and column.
-
Improves Peak Shape: Leads to sharper, more symmetrical peaks and better resolution.
Experimental Protocols
Safety Note: Silylating agents are often moisture-sensitive, flammable, and can be irritants. Always handle them in a fume hood under anhydrous conditions and wear appropriate personal protective equipment (PPE).
Protocol 1: Protection of a Primary Alcohol with TBDMSCl (Organic Synthesis)
This protocol describes the conversion of a primary alcohol to its corresponding tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether, Water, Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF.
-
To this stirred solution, add TBDMSCl portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with water, then with brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TBDMS ether.[7]
Protocol 2: Derivatization of Steroids for GC-MS Analysis using BSTFA
This protocol is a general guideline for the silylation of hydroxyl-containing steroids prior to GC-MS analysis.
Materials:
-
Dried steroid sample (1-5 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous Pyridine or Acetonitrile (optional, as solvent)
-
GC vial with a screw cap and septum
Procedure:
-
Place the dried sample extract into a GC vial. If the sample is not soluble in the silylating agent, add 50-100 µL of a suitable anhydrous solvent (e.g., pyridine).[5]
-
Add 100-500 µL of BSTFA (with 1% TMCS if sterically hindered hydroxyls are present) to the vial.[5]
-
Tightly cap the vial and mix thoroughly (e.g., vortex for 10-20 seconds).
-
Heat the vial in a heating block or oven at 60-70°C for 15-30 minutes to ensure the reaction goes to completion.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. It is recommended to analyze silylated samples promptly as the derivatives have limited hydrolytic stability.
Caption: Experimental workflow for GC-MS sample derivatization.
Selecting the Appropriate Silylating Agent
Choosing the correct silylating agent and reaction conditions is crucial for success. The decision depends on the stability required for subsequent steps and the steric hindrance of the functional group to be protected.
Caption: Decision tree for selecting a suitable silylating agent.
Conclusion
Silylation is a powerful and versatile technique with broad applicability in drug development, from the synthesis of complex active pharmaceutical ingredients to the analytical characterization of metabolites. A thorough understanding of the properties of different silylating agents and the stability of the resulting silyl ethers is essential for designing efficient synthetic routes and robust analytical methods. By carefully selecting the appropriate reagent and optimizing reaction conditions as outlined in this guide, researchers can effectively leverage silylation to achieve their scientific objectives.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. benchchem.com [benchchem.com]
- 8. Silyl Groups - Gelest [technical.gelest.com]
Methodological & Application
Bis(dimethylamino)-methylsilane: A Versatile Silylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)-methylsilane, a member of the silylamine family of reagents, serves as an effective silylating agent in organic synthesis. Its primary function is the introduction of a methylsilyl group onto various functional groups, including alcohols, phenols, amines, and carboxylic acids. This process, known as silylation, is a crucial step in many synthetic pathways, offering temporary protection of reactive functional groups, enhancing volatility for gas chromatography (GC) analysis, and modifying the solubility of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Chemical Properties and Handling
This compound is a moisture-sensitive liquid that reacts with water and other protic solvents. Therefore, it is imperative to handle the reagent under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). The byproducts of the silylation reaction are volatile dimethylamine, which can be easily removed from the reaction mixture.
Applications in Organic Synthesis
The primary application of this compound is the protection of active hydrogen-containing functional groups. The resulting silyl (B83357) ethers, silyl amines, and silyl esters are generally stable under a variety of reaction conditions and can be readily deprotected when needed.
Silylation of Alcohols and Phenols
The protection of hydroxyl groups as silyl ethers is a common strategy in multi-step synthesis. This compound reacts readily with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding methylsilyl ethers.
General Experimental Protocol for Silylation of Alcohols and Phenols:
-
To a solution of the alcohol or phenol (B47542) (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran, or acetonitrile) under an inert atmosphere, add this compound (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be concentrated in vacuo to remove the solvent and volatile byproducts.
-
If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
Table 1: Silylation of Various Alcohols and Phenols with this compound
| Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) |
| Benzyl Alcohol | Benzyl methylsilyl ether | DCM, rt | 1 h | >95 |
| Cyclohexanol | Cyclohexyl methylsilyl ether | THF, 50 °C | 2 h | >95 |
| Phenol | Phenyl methylsilyl ether | Acetonitrile, rt | 30 min | >98 |
| 4-Nitro-phenol | 4-Nitrophenyl methylsilyl ether | DCM, rt | 1 h | >98 |
Note: The reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.
Silylation of Amines
Primary and secondary amines can be efficiently protected as N-silyl derivatives using this compound. This protection strategy is valuable in peptide synthesis and other transformations where the nucleophilicity of the amine needs to be temporarily masked.
General Experimental Protocol for Silylation of Amines:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add this compound (1.1-2.0 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture until the starting amine is consumed, as indicated by TLC or GC analysis.
-
Remove the solvent and volatile byproducts under reduced pressure to afford the N-silylated amine.
Table 2: Silylation of Primary and Secondary Amines
| Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) |
| Aniline | N-(Methylsilyl)aniline | THF, rt | 2 h | High |
| Dibenzylamine | N,N-Dibenzyl-N-(methylsilyl)amine | DCM, rt | 3 h | High |
| Pyrrolidine | 1-(Methylsilyl)pyrrolidine | Acetonitrile, 40 °C | 1.5 h | High |
Note: Quantitative data for specific substrates is limited in the reviewed literature; "High" indicates a qualitative assessment of yield based on general reactivity.
Silylation of Carboxylic Acids
Carboxylic acids can be converted to their corresponding silyl esters, which are useful intermediates in organic synthesis. Silyl esters can be used in acylation reactions or as protecting groups that can be cleaved under mild conditions.
General Experimental Protocol for Silylation of Carboxylic Acids:
-
To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or acetonitrile, add this compound (1.1-1.5 equivalents).
-
Stir the mixture at room temperature or with gentle heating.
-
The reaction progress can be monitored by the disappearance of the starting carboxylic acid using TLC or by observing the evolution of dimethylamine.
-
Once the reaction is complete, the solvent and byproducts are removed in vacuo to yield the silyl ester.
Table 3: Silylation of Carboxylic Acids
| Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) |
| Benzoic Acid | Methylsilyl benzoate | DCM, rt | 1 h | >95 |
| Acetic Acid | Methylsilyl acetate | Neat, rt | 30 min | >98 |
| Stearic Acid | Methylsilyl stearate | Toluene, 60 °C | 2 h | High |
Note: Specific yield data can vary based on the scale and purity of reagents.
Application in Gas Chromatography (GC) Derivatization
This compound is also utilized as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for GC analysis. The resulting silyl derivatives are more amenable to separation and detection by GC.
General Protocol for GC Derivatization:
-
Dissolve the analyte (e.g., steroid, sugar, or fatty acid) in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or DMF).
-
Add an excess of this compound.
-
Heat the mixture in a sealed vial at 60-80 °C for 15-30 minutes.
-
Cool the vial to room temperature.
-
An aliquot of the derivatized sample can be directly injected into the GC.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for a silylation reaction and the underlying chemical pathway.
Caption: General experimental workflow for a typical silylation reaction.
Caption: Simplified reaction pathway for silylation.
Conclusion
This compound is a reactive and versatile silylating agent with broad applications in organic synthesis and analytical chemistry. Its ability to efficiently protect a range of functional groups under relatively mild conditions makes it a valuable tool for researchers and professionals in drug development and chemical synthesis. Proper handling under anhydrous conditions is crucial to ensure its reactivity and achieve high yields. The provided protocols and data serve as a guide for the effective utilization of this reagent in the laboratory.
Applications of Bis(dimethylamino)-methylsilane in Semiconductor Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)-methylsilane (BDMAMS) is an organosilicon precursor that is increasingly utilized in the semiconductor industry for the deposition of high-quality thin films. Its chemical structure, featuring silicon-nitrogen and silicon-carbon bonds, makes it a versatile precursor for creating silicon-based dielectric materials that are critical components in modern microelectronic devices. This document provides detailed application notes and experimental protocols for the use of BDMAMS and its close analog, Bis(diethylamino)silane (BDEAS), in the manufacturing of semiconductors, with a focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD) techniques.
The primary applications of BDMAMS and related aminosilanes in semiconductor manufacturing include the formation of:
-
Silicon Nitride (SiN) films: Used as passivation layers, etch stop layers, and gate dielectrics.
-
Silicon Dioxide (SiO₂) films: Employed as insulators, dielectrics, and for surface passivation.
-
Silicon Carbonitride (SiCN) films: Valued for their tunable mechanical, optical, and electrical properties, serving as hard masks, etch stops, and low-k dielectrics.
Application I: Deposition of Silicon Nitride (SiN) Films
Bis(diethylamino)silane (BDEAS), a closely related precursor to BDMAMS, is widely used for the deposition of high-quality silicon nitride films, particularly via Plasma-Enhanced Atomic Layer Deposition (PEALD). PEALD allows for the growth of highly conformal and uniform films at low temperatures, which is essential for advanced semiconductor device fabrication.[1] SiN films deposited using BDEAS exhibit improved characteristics compared to those deposited with other precursors, including lower surface roughness, reduced carbon contamination, a higher nitrogen-to-silicon (N/Si) ratio, lower wet etch rates in dilute hydrofluoric acid (HF) solutions, reduced leakage current, and a higher electric breakdown field.[2]
Quantitative Data: PEALD of SiN using BDEAS
| Deposition Parameter | Value | Resulting Film Property | Value | Reference |
| Precursor | Bis(diethylamino)silane (BDEAS) | N/Si Ratio | 0.963 | [3] |
| Co-reactant | N₂ Plasma | Carbon Content | 14.3 at.% | [3] |
| Deposition Temperature | 400 °C | Oxygen Content | 10.7 at.% | [3] |
| Plasma Exposure Time | 6 s | Refractive Index (@ 390 nm) | 1.92 | [3] |
| Growth Per Cycle (GPC) | 0.19 - 0.31 Å | Wet Etch Rate (dilute HF) | Low | [2] |
Experimental Protocol: PEALD of SiN
This protocol outlines a typical PEALD process for depositing SiN using BDEAS and a nitrogen plasma.
1. Materials and Equipment:
-
Bis(diethylamino)silane (BDEAS) precursor
-
Nitrogen (N₂) gas (99.999% purity)
-
Argon (Ar) gas (for purging)
-
PEALD reactor
-
Silicon wafers (substrate)
2. Substrate Preparation:
-
Clean silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Load the cleaned wafers into the PEALD reactor.
3. Deposition Process:
-
Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a defined period (e.g., 0.5-2.0 seconds) to allow for the self-limiting chemisorption of the precursor onto the substrate surface.
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., Argon) for a sufficient time (e.g., 5-10 seconds) to remove any unreacted precursor and gaseous byproducts.
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas and apply RF power to generate a plasma, exposing the substrate to reactive nitrogen species for a specific duration (e.g., 5-10 seconds). This step converts the adsorbed precursor layer into a silicon nitride film.
-
Step 4: Purge: Purge the reactor again with an inert gas to remove any remaining reactants and byproducts.
4. Film Growth:
-
Repeat the deposition cycle (Steps 1-4) until the desired film thickness is achieved. The film thickness is linearly proportional to the number of cycles.
5. Post-Deposition:
-
Cool down the reactor under an inert atmosphere.
-
Unload the coated wafers for characterization.
Workflow for PEALD of SiN
Caption: Experimental workflow for the Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride.
Application II: Deposition of Silicon Dioxide (SiO₂) Films
BDEAS is also a suitable precursor for the deposition of high-quality silicon dioxide films via both thermal and plasma-enhanced ALD. The choice between thermal and PEALD methods depends on the specific requirements of the application, such as the thermal budget of the substrate and the desired film properties.
Quantitative Data: ALD of SiO₂ using BDEAS
| Deposition Method | Deposition Temperature (°C) | Co-reactant | Growth Per Cycle (GPC) (Å/cycle) | Refractive Index | Impurity Content (at.%) | Reference |
| PEALD | 100 - 250 | O₂ Plasma | 1.2 - 1.4 | ~1.46 | < 1 (C, N) | |
| Thermal ALD | 250 - 350 | Ozone (O₃) | ~1.0 | N/A | Low (expected) |
Experimental Protocol: PEALD of SiO₂
This protocol describes a typical PEALD process for SiO₂ deposition using BDEAS and an oxygen plasma.
1. Materials and Equipment:
-
Bis(diethylamino)silane (BDEAS) precursor
-
Oxygen (O₂) gas (99.999% purity)
-
Argon (Ar) gas (for purging)
-
PEALD reactor
-
Silicon wafers (substrate)
2. Substrate Preparation:
-
Follow the same cleaning and loading procedure as for SiN deposition.
3. Deposition Process:
-
Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a set duration (e.g., 1.0-2.0 seconds).
-
Step 2: Purge: Purge the chamber with Ar gas (e.g., 5-10 seconds).
-
Step 3: O₂ Plasma Exposure: Introduce O₂ gas and apply RF power to generate a plasma for a specific time (e.g., 5-10 seconds) to oxidize the precursor layer.
-
Step 4: Purge: Purge the reactor with Ar gas.
4. Film Growth:
-
Repeat the ALD cycle to achieve the desired SiO₂ thickness.
5. Post-Deposition:
-
Cool down and unload the wafers as previously described.
Signaling Pathway for BDEAS Surface Reactions in PEALD of SiO₂
Caption: Simplified reaction pathway for PEALD of SiO₂ using BDEAS.
Application III: Deposition of Silicon Carbonitride (SiCN) Films
This compound is a potential single-source precursor for the deposition of silicon carbonitride (SiCN) films via PECVD.[4][5] The presence of Si-C and Si-N bonds within the precursor molecule facilitates the formation of a SiCN network. SiCN films are of great interest due to their tunable properties, which can be controlled by adjusting the deposition parameters.
Quantitative Data: PECVD of SiCN using Aminosilane (B1250345) Precursors
Quantitative data for SiCN deposition specifically using this compound is limited in readily available literature. However, data from other aminosilane precursors provide insights into the expected film properties.
| Precursor | Deposition Temperature (°C) | Co-reactant/Plasma Gas | Refractive Index | Dielectric Constant (k) | Reference |
| Bis(trimethylsilyl)phenylamine | 100 - 400 | He or NH₃ | 1.53 - 1.78 | 2.99 - 5.39 | [6] |
| Tetramethylsilane | 100 - 400 | NH₃ | 1.55 - 2.08 | N/A | |
| Methyltris(diethylamino)silane | 300 - 1300 K | He or N₂ | 1.53 - 1.58 (at 100-200°C) | N/A | [4] |
Experimental Protocol: PECVD of SiCN (Representative)
This protocol provides a general methodology for the deposition of SiCN films using an aminosilane precursor like BDMAMS in a PECVD system.
1. Materials and Equipment:
-
This compound (BDMAMS) precursor
-
Ammonia (NH₃) and/or Nitrogen (N₂) as co-reactants
-
Argon (Ar) or Helium (He) as carrier/plasma gas
-
PECVD reactor with a high-frequency (13.56 MHz) RF power supply
-
Silicon wafers (substrate)
2. Substrate Preparation:
-
Clean and load the silicon wafers as described in the previous protocols.
3. Deposition Process:
-
Chamber Conditioning: Heat the reactor to the desired deposition temperature (e.g., 100-400 °C) and introduce the carrier gas to stabilize the pressure.
-
Gas Flow: Introduce the BDMAMS precursor vapor into the chamber using the carrier gas. Simultaneously flow the co-reactant gas (e.g., NH₃).
-
Plasma Ignition: Apply RF power to the showerhead electrode to ignite the plasma.
-
Deposition: Maintain the plasma for the required duration to deposit a film of the desired thickness. The gas flow rates, pressure, temperature, and RF power will determine the film's composition and properties.
-
Plasma Off and Purge: Turn off the RF power and stop the precursor and co-reactant flows. Purge the chamber with the carrier gas.
4. Post-Deposition:
-
Cool the reactor and unload the wafers.
Logical Relationship for PECVD of SiCNdot
References
- 1. swb.skku.edu [swb.skku.edu]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Controlling of Chemical Bonding Structure, Wettability, Optical Characteristics of SiCN:H (SiC:H) Films Produced by PECVD Using Tetramethylsilane and Ammonia Mixture [mdpi.com]
Application Notes and Protocols for Bis(diethylamino)methylsilane in Chemical Vapor Deposition
Topic: Use of Bis(diethylamino)methylsilane as a Chemical Vapor Deposition (CVD) Precursor
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂[N(C₂H₅)₂]₂, is a versatile liquid organoaminosilane precursor widely employed in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-quality silicon-based thin films.[1][2] Its high vapor pressure and thermal stability enable precise control over film growth at relatively low temperatures.[2] This makes it a suitable precursor for applications in microelectronics, optoelectronics, and as barrier layers in advanced drug delivery systems.[1] BDEAS is primarily used for depositing silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films.[1][2]
Physicochemical Properties of BDEAS
| Property | Value |
| Chemical Formula | SiH₂[N(C₂H₅)₂]₂ |
| Molecular Weight | 174.36 g/mol |
| Appearance | Colorless, odorless liquid |
| Boiling Point | 70 °C (at 30 mmHg)[3] |
| Density | 0.804 g/cm³[3] |
| Vapor Pressure | ~1 Torr @ 20 °C; ~30 Torr @ 70 °C; ~100 Torr @ 100 °C[1][3] |
| Sensitivity | Air and moisture sensitive, flammable[3] |
Applications in Thin Film Deposition
BDEAS is a precursor of choice for the deposition of:
-
Silicon Dioxide (SiO₂): Used as gate dielectrics, passivation layers, and insulating layers in semiconductor devices.[1] High-purity SiO₂ films are typically deposited using plasma-enhanced ALD (PEALD) with an oxygen source like O₂ plasma or ozone (O₃).[1][4]
-
Silicon Nitride (SiNₓ): Valued as diffusion barriers, encapsulation layers, and passivation coatings.[1][5] SiNₓ films are grown using BDEAS in conjunction with a nitrogen plasma (e.g., N₂ plasma).[1][5]
-
Silicon Carbonitride (SiCN): While less common, aminosilane (B1250345) precursors are used for SiCN film deposition, which have applications due to their mechanical strength and thermal stability.[6]
Quantitative Data Summary
Table 1: Process Parameters for SiO₂ Deposition via PEALD
| Parameter | Typical Range | Notes |
| Substrate Temperature | 100 - 400 °C[3][7] | Deposition is feasible at low temperatures. |
| Precursor Temperature | 20 - 45 °C | To ensure sufficient vapor pressure.[7][8] |
| BDEAS Pulse Time | 1.0 - 1.6 s | Dependent on reactor geometry and precursor delivery.[8] |
| **Purge Time (Ar or N₂) ** | 2.0 - 5.0 s | To remove unreacted precursor and byproducts.[8] |
| Oxidant | O₂ plasma, O₃ | O₂ plasma is common for low-temperature processes.[1][7] |
| Oxidant Pulse/Exposure Time | 0.5 - 8.0 s | Varies with oxidant type and plasma power.[1][8] |
| Plasma Power | 1000 - 3000 W | Influences plasma density and film properties.[8] |
| Chamber Pressure | 100 Pa | Base pressure before deposition.[8] |
| Growth per Cycle (GPC) | 0.10 - 0.15 nm/cycle | Decreases with increasing temperature.[9] |
Table 2: Film Properties of SiO₂ Deposited with BDEAS
| Property | Value | Deposition Conditions |
| Refractive Index | ~1.46 | Varies with deposition temperature and plasma parameters. |
| Carbon Content | Low | PEALD process with O₂ plasma effectively removes carbon. |
| Hydrogen Content | Present | Can be reduced by post-deposition annealing. |
| Wet Etch Rate | Varies | Dependent on film density. |
Table 3: Process Parameters for SiNₓ Deposition via PEALD
| Parameter | Typical Range | Notes |
| Substrate Temperature | 150 - 400 °C[5][10] | Enables low-temperature nitride deposition. |
| Precursor Temperature | Room Temperature | BDEAS has sufficient vapor pressure at RT.[5] |
| BDEAS Pulse/Exposure Time | Varies (ms to s) | Dependent on temporal or spatial ALD setup.[5] |
| **Purge Time (Ar or N₂) ** | Varies | Essential for self-limiting growth in temporal ALD. |
| Co-reactant | N₂ plasma | N₂ plasma provides reactive nitrogen species.[5][10] |
| N₂ Plasma Exposure Time | 6 s (optimized) | Affects film composition and properties.[10] |
| Plasma Frequency | 13.56 MHz or 162 MHz | Higher frequency can improve film quality.[11] |
| Chamber Pressure | Atmospheric or Low Pressure | Both have been demonstrated.[5] |
| Growth per Cycle (GPC) | 0.19 - 0.31 Å/cycle | Varies with temperature.[5] |
Table 4: Film Properties of SiNₓ Deposited with BDEAS
| Property | Value | Deposition Conditions |
| Refractive Index | 1.92 (at 390 nm) | At 400 °C with optimized plasma treatment.[10] |
| N:Si Ratio | 0.963 | Close to stoichiometric Si₃N₄.[10] |
| Carbon Content | 14.3 at.% (low) | Good purity despite carbon-containing precursor.[10] |
| Oxygen Content | 4.7 - 10.7 at.% | Can be minimized with optimized process parameters.[5][10] |
| Wet Etch Rate | Lower with higher plasma frequency | Indicates denser film.[11] |
| Surface Roughness | Reduced with higher plasma frequency | Lower ion bombardment energy at higher frequency.[11] |
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂
1. Substrate Preparation:
- Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).
- Load the cleaned substrate into the ALD reactor.
2. System Preparation:
- Pump down the reactor to a base pressure of approximately 100 Pa.[8]
- Heat the substrate to the desired deposition temperature (e.g., 250 °C).[8]
- Heat the BDEAS precursor to 45 °C to ensure consistent vapor delivery and heat the delivery lines to prevent condensation.[8]
3. ALD Cycle (Temporal):
- Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for 1.6 seconds.[8]
- Step 2: Purge 1: Purge the reactor with N₂ or Ar carrier gas for 5 seconds to remove unreacted BDEAS and byproducts.[8]
- Step 3: O₂ Plasma Exposure: Introduce O₂ gas and ignite the plasma (e.g., 2000 W) for 8 seconds.[8]
- Step 4: Purge 2: Purge the reactor with the carrier gas for 5 seconds.[8]
4. Deposition Process:
- Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically around 0.1 nm/cycle.[8]
5. Post-Deposition:
- Cool down the substrate under an inert gas flow before unloading from the reactor.
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ
1. Substrate Preparation:
- Clean and load the substrate as described in Protocol 1.
2. System Preparation:
- Establish the desired base pressure and substrate temperature (e.g., 400 °C for high-quality films).[10]
- Maintain the BDEAS precursor at room temperature.[5]
3. ALD Cycle (Temporal):
- Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.
- Step 2: Purge 1: Purge the reactor with Ar or N₂ carrier gas.
- Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma for a specific duration (e.g., an optimized time of 6 seconds).[10] Pre and post-plasma treatments can also be employed to improve film quality.[10]
- Step 4: Purge 2: Purge the reactor with the carrier gas.
4. Deposition Process:
- Repeat the cycle to achieve the target film thickness.
5. Post-Deposition:
- Cool down the substrate under vacuum or in an inert atmosphere before removal.
Visualizations
Experimental Workflow for PEALD
Caption: A generalized workflow for a Plasma-Enhanced Atomic Layer Deposition (PEALD) process.
Proposed Reaction Mechanism for SiO₂ PEALD
Caption: Proposed surface reaction mechanism for SiO₂ deposition using BDEAS and O₂ plasma.[7]
Generalized Reaction Pathway for SiNₓ PEALD
Caption: Generalized surface reaction pathway for SiNₓ deposition using BDEAS and N₂ plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. swb.skku.edu [swb.skku.edu]
Application Notes and Protocols for Bis(dimethylamino)-methylsilane in Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bis(dimethylamino)-methylsilane (BDMAMS) as a precursor for the atomic layer deposition (ALD) of high-quality silicon-containing thin films. Due to the limited availability of comprehensive studies on BDMAMS, this guide also incorporates extensive data and established protocols for its close structural analog, Bis(diethylamino)silane (BDEAS), to provide a robust framework for process development. BDMAMS is a valuable precursor for depositing films such as silicon nitride (SiN), silicon dioxide (SiO₂), and silicon carbonitride (SiCN), which are critical in various advanced applications, including microelectronics, optical coatings, and protective layers for sensitive devices.
Precursor Overview
This compound (BDMAMS) is an organoaminosilane precursor favored for its volatility and reactivity in ALD processes. Its chemical structure allows for self-limiting surface reactions, which are fundamental to the ALD mechanism, enabling the deposition of highly conformal and uniform thin films with atomic-scale precision.
Physical and Chemical Properties of BDMAMS:
| Property | Value |
| Chemical Formula | C₅H₁₆N₂Si |
| Molecular Weight | 132.28 g/mol |
| Boiling Point | 112 °C |
| Density | 0.798 g/mL at 20 °C |
Data Presentation: Comparative ALD Processes
The following tables summarize quantitative data for ALD processes using the closely related precursor Bis(diethylamino)silane (BDEAS), which serves as an excellent starting point for developing processes with BDMAMS.
Table 1: Plasma-Enhanced ALD (PEALD) of Silicon Nitride (SiNₓ) using BDEAS
| Parameter | Value | Reference |
| Deposition Temperature | 150 - 250 °C | [1] |
| Co-reactant | N₂ plasma | [1] |
| Growth Per Cycle (GPC) | 0.19 - 0.31 Å/cycle | [1] |
| Plasma Power | Not specified | [1] |
| Carbon Content | ~13.7 at.% (at 200 °C) | [1] |
| Oxygen Content | ~4.7 at.% (at 200 °C) | [1] |
Table 2: Plasma-Enhanced ALD (PEALD) of Silicon Dioxide (SiO₂) using BDEAS
| Parameter | Value | Reference |
| Deposition Temperature | 100 - 250 °C | [2] |
| Co-reactant | O₂ plasma | [2][3] |
| Growth Per Cycle (GPC) | 0.12 - 0.14 nm/cycle | [2] |
| Plasma Power | 1000 - 3000 W | [3] |
| Refractive Index | ~1.46 | [4] |
| Film Density | ~2.1 g/cm³ | [4] |
| Impurity Content | <1 at.% (Carbon and Nitrogen) | [4] |
Table 3: Thermal ALD of Silicon Dioxide (SiO₂) using BDEAS
| Parameter | Value | Reference |
| Deposition Temperature | 250 - 350 °C | [4] |
| Co-reactant | Ozone (O₃) | [4] |
| Growth Per Cycle (GPC) | ~0.10 nm/cycle | [4] |
| Impurity Content | Low carbon and nitrogen expected | [4] |
Experimental Protocols
The following are detailed protocols for the deposition of SiNₓ and SiO₂ thin films. While these are based on BDEAS, they provide a strong foundation for processes using BDMAMS, with the understanding that pulse times may need to be re-optimized.
Protocol 1: Plasma-Enhanced ALD of Silicon Nitride (SiNₓ)
This protocol outlines a typical PEALD process for depositing SiNₓ using an aminosilane (B1250345) precursor and a nitrogen (N₂) plasma.
Materials and Equipment:
-
This compound (BDMAMS) precursor
-
Nitrogen (N₂) gas (99.999% purity or higher)
-
Argon (Ar) gas (for purging)
-
PEALD reactor equipped with a capacitively coupled plasma (CCP) source
-
Substrates (e.g., silicon wafers)
-
Ellipsometer for thickness and refractive index measurement
-
X-ray Photoelectron Spectrometer (XPS) for compositional analysis
Procedure:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
System Preparation:
-
Load the cleaned substrates into the ALD reaction chamber.
-
Heat the BDMAMS precursor to a suitable temperature (e.g., 40-60 °C) to achieve adequate vapor pressure.
-
Maintain the precursor delivery lines at a slightly higher temperature to prevent condensation.
-
Purge the chamber and precursor lines with Ar gas to eliminate moisture and oxygen.
-
-
Deposition:
-
Set the substrate temperature within the desired range (e.g., 150-300 °C).
-
Set the process pressure (e.g., 100-200 mTorr).
-
Execute the following ALD cycle sequence:
-
Step 1: BDMAMS Pulse: Introduce BDMAMS vapor into the reactor for a duration sufficient to achieve surface saturation (e.g., 0.5-2.0 seconds).
-
Step 2: Purge: Purge the reactor with Ar gas to remove unreacted BDMAMS and gaseous byproducts (e.g., 3.0-10.0 seconds).
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas and apply RF power to generate a plasma, exposing the substrate to the reactive nitrogen species (e.g., 5.0-20.0 seconds).
-
Step 4: Purge: Purge the reactor with Ar gas to remove plasma byproducts and unreacted species (e.g., 3.0-10.0 seconds).
-
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved.
-
Characterization:
-
After deposition, cool the chamber under an inert atmosphere before removing the substrates.
-
Measure the film thickness and refractive index using an ellipsometer.
-
Determine the elemental composition and chemical bonding states using XPS.
-
Protocol 2: Plasma-Enhanced ALD of Silicon Dioxide (SiO₂)
This protocol details a PEALD process for SiO₂ using an aminosilane precursor and an oxygen (O₂) plasma.
Materials and Equipment:
-
This compound (BDMAMS) precursor
-
Oxygen (O₂) gas (99.999% purity or higher)
-
Argon (Ar) gas (for purging)
-
PEALD reactor with a plasma source
-
Substrates (e.g., silicon wafers)
-
Characterization equipment as listed in Protocol 1
Procedure:
-
Substrate and System Preparation: Follow steps 1 and 2 from Protocol 1.
-
Deposition:
-
Set the substrate temperature (e.g., 100-250 °C) and process pressure.
-
Execute the following ALD cycle sequence:
-
Step 1: BDMAMS Pulse: Introduce BDMAMS vapor into the chamber (e.g., 1.0-3.0 seconds).
-
Step 2: Purge: Purge with Ar gas (e.g., 5.0-10.0 seconds).
-
Step 3: O₂ Plasma Exposure: Introduce O₂ gas and apply RF power to generate an oxygen plasma (e.g., 5.0-15.0 seconds).
-
Step 4: Purge: Purge with Ar gas (e.g., 5.0-10.0 seconds).
-
-
-
Film Growth and Characterization: Follow steps 4 and 5 from Protocol 1.
Visualizations
The following diagrams illustrate the fundamental workflows and setups for the described ALD processes.
Caption: General workflow of an Atomic Layer Deposition (ALD) cycle.
Caption: Schematic of a Plasma-Enhanced ALD (PEALD) reactor.
References
Application Notes and Protocols for the Synthesis of Silicon-Containing Polymers Using Bis(dimethylamino)-methylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of silicon-containing polymers, specifically poly(silylether)s, utilizing bis(dimethylamino)-methylsilane as a key monomer. This approach offers a versatile and efficient route to novel polymers with potential applications in advanced materials and drug delivery systems.
Introduction
This compound is a valuable organosilicon monomer for the preparation of specialized silicon-based compounds, including silicone resins and silica (B1680970) gels.[1] Its utility extends to the modification of polymers, coatings, and adhesives to enhance their performance characteristics.[1] The high reactivity of the silicon-nitrogen bond in this compound allows for efficient polycondensation reactions with dihydroxy compounds, such as bisphenols and diols, to yield poly(silylether)s. This reaction proceeds with the elimination of dimethylamine, a volatile byproduct, driving the polymerization towards high molecular weight polymers.
Poly(silylether)s are a class of silicon-containing polymers that are gaining interest due to their potential for hydrolytic degradability, making them attractive for biomedical applications. The synthesis of high molecular weight poly(silylether)s has traditionally been challenging, often resulting in cyclic compounds or low molecular weight oligomers. However, the use of reactive monomers like bis(amino)silanes can overcome these limitations.
This document outlines the synthesis of poly(silylether)s via melt polycondensation of this compound with various aromatic diols (bisphenols).
Reaction Principle and Signaling Pathway
The fundamental reaction is a polycondensation between this compound and a dihydroxy compound (e.g., a bisphenol). The silicon center in this compound is electrophilic and readily attacked by the nucleophilic hydroxyl groups of the diol. The reaction results in the formation of a stable silicon-oxygen (siloxane) bond and the liberation of dimethylamine. As the reaction progresses, this step repeats, leading to the formation of a long-chain polymer.
References
Application Notes and Protocols for the Derivatization of Compounds for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH), are not directly amenable to GC analysis due to their low volatility and potential for thermal degradation.[1][2][3] Chemical derivatization is a crucial sample preparation step that chemically modifies these polar functional groups to increase the volatility, thermal stability, and improve the chromatographic behavior of the analytes.[1][4] This process involves reacting the analyte with a derivatizing agent to replace active hydrogens with less polar groups.[5] The three most common derivatization techniques employed for GC analysis are silylation, acylation, and alkylation/esterification.[2]
This document provides detailed application notes and protocols for the derivatization of several key compound classes, including fatty acids, steroids, and amino acids, to prepare them for GC and GC-Mass Spectrometry (GC-MS) analysis.
General Workflow for Derivatization
The derivatization process generally follows a standard workflow, from sample preparation to GC analysis. It is critical to perform these steps under anhydrous conditions as many derivatizing reagents are sensitive to moisture.[6]
Caption: A generalized workflow for the derivatization of compounds for GC analysis.
I. Esterification of Fatty Acids
The analysis of fatty acids by GC typically requires their conversion to less polar and more volatile fatty acid methyl esters (FAMEs).[7] This is commonly achieved through esterification using an alcohol in the presence of an acid or base catalyst.[3] Boron trifluoride (BF3) in methanol (B129727) is a widely used and effective reagent for this purpose.[2][8][9]
Protocol: Esterification of Fatty Acids using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is suitable for the derivatization of free fatty acids and transesterification of fatty acids from glycerolipids.
Materials:
-
Fatty acid-containing sample (e.g., oil, lipid extract)
-
BF3-Methanol solution (12-14% w/w)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Weigh 1-25 mg of the sample into a micro-reaction vessel.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 2 mL of 12% w/w BCl3-methanol.
-
Cap the vial tightly and heat at 60°C for 5-10 minutes. Optimization of reaction time may be necessary for specific compounds.
-
Cool the reaction vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel to ensure the esters are extracted into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
-
The sample is now ready for GC or GC-MS analysis.
| Parameter | Value/Condition | Reference |
| Sample Amount | 1-25 mg | |
| Reagent | 2 mL of 12% BCl3-Methanol | |
| Solvent | 1 mL Hexane | |
| Reaction Temperature | 60°C | |
| Reaction Time | 5-10 minutes | |
| Workup | Liquid-liquid extraction with hexane and water, followed by drying with anhydrous sodium sulfate. |
II. Silylation of Steroids
Steroids contain one or more hydroxyl and/or ketone functional groups, which make them non-volatile and prone to thermal degradation in the GC inlet.[1] Silylation is the most common derivatization method for steroids, targeting the active hydrogens of hydroxyl groups and enolizable ketones.[1][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and widely used silylating agents for this purpose.[6]
Protocol: Silylation of Steroids using BSTFA with TMCS Catalyst
This protocol is suitable for the derivatization of steroids such as cholesterol, testosterone, and estradiol.[1]
Materials:
-
Steroid sample or extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or ethyl acetate)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Ensure the steroid extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.[1]
-
To the dried residue, add 50 µL of pyridine to ensure complete dissolution.[11]
-
Cap the vial tightly and vortex for 30 seconds.[11]
-
Heat the mixture at 60°C for 1 hour to ensure complete derivatization.[11]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
| Parameter | Value/Condition | Reference |
| Sample State | Completely Dry | [1] |
| Reagent | 100 µL of BSTFA with 1% TMCS | [11][12] |
| Solvent | 50 µL Pyridine | [11] |
| Reaction Temperature | 60°C | [11] |
| Reaction Time | 1 hour | [11] |
| Workup | Direct injection after cooling |
III. Acylation of Amino Acids
The polar nature of amino acids, due to the presence of both a carboxylic acid and an amino group, necessitates derivatization prior to GC analysis to increase their volatility and improve chromatographic performance.[4] A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group.
Protocol: Two-Step Derivatization of Amino Acids (Esterification followed by Acylation)
This protocol is a general procedure for the derivatization of proteinogenic amino acids.
Materials:
-
Amino acid sample
-
3 N Methanolic HCl
-
Methylene (B1212753) chloride
-
Trifluoroacetic anhydride (B1165640) (TFAA) or Acetic anhydride
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
Step 1: Methylation (Esterification)
-
To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100°C for 30 minutes.
-
After cooling, remove the cap and evaporate the mixture to dryness under a gentle stream of nitrogen. Gentle heating can be applied if necessary.
Step 2: Acetylation (Acylation)
-
Dissolve the dried residue from Step 1 in 1 mL of methylene chloride.
-
Add 100 µL of TFAA or acetic anhydride.
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool the vial and carefully remove the cap.
-
Evaporate the remaining liquid at room temperature under a gentle stream of nitrogen to remove volatile acids formed during the reaction.
-
Reconstitute the final residue in a suitable solvent (e.g., methylene chloride) for GC analysis.
| Parameter | Value/Condition | Reference |
| Methylation | ||
| Sample Amount | 1 mg | |
| Reagent | 1 mL of 3 N Methanolic HCl | |
| Reaction Temperature | 100°C | |
| Reaction Time | 30 minutes | |
| Acylation | ||
| Reagent | 100 µL of TFAA or Acetic Anhydride | |
| Solvent | 1 mL Methylene Chloride | |
| Reaction Temperature | 60°C | |
| Reaction Time | 20 minutes |
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the derivatization efficiency and, consequently, the accuracy of quantitative analysis. The following table provides a summary of reported derivatization yields and efficiencies for different reagents and analyte classes.
| Analyte Class | Derivatization Reagent | Reported Yield/Efficiency | Reference |
| Fatty Acids | BSTFA + TMCS | Recoveries between 82% and 111% | [13] |
| Steroids (Anabolic-Androgenic) | MSTFA/NH4I/ethanethiol | Outperformed BSTFA + 1% TMCS, indicating higher yields | [13] |
| Estrogenic Compounds | BSTFA + 1% TMCS | Complete derivatization at 75°C | [13] |
| Amino Acids | MTBSTFA | More stable and less moisture-sensitive derivatives than BSTFA | [13] |
| Amphetamines | Trifluoroacetic anhydride with mercuric trifluoroacetate | Quantitative at the picomole level | [7] |
Signaling Pathways and Logical Relationships
The selection of an appropriate derivatization reagent is primarily dictated by the functional groups present in the analyte.
Caption: Selection of derivatization reagent based on the analyte's functional groups.
The general mechanism for silylation, a widely used derivatization technique, involves the nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating agent, leading to the displacement of a leaving group.
Caption: General reaction scheme for silylation derivatization.
Conclusion
Chemical derivatization is an essential technique for the successful analysis of a wide range of compounds by gas chromatography. By converting polar, non-volatile analytes into more volatile and thermally stable derivatives, this sample preparation step significantly enhances chromatographic performance and detection sensitivity. The choice of derivatization method and reagent should be carefully considered based on the specific functional groups present in the analytes of interest. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement derivatization strategies in their analytical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. gcms.cz [gcms.cz]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Rapid analysis of the central nervous system stimulants, amphetamines, via gas chromatography-mass spectrometry: rapid acylation in the presence of a mercury catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Bis(dimethylamino)-methylsilane in Catalytic Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)-methylsilane (BDMAS) is a versatile organosilicon compound recognized for its utility in organic synthesis and materials science. While direct catalytic applications of BDMAS are not extensively documented, its function as a surface modifying agent is critical in the preparation of heterogeneous catalysts. By functionalizing the surface of support materials such as silica (B1680970), BDMAS provides a platform for the immobilization of catalytically active metal species. This approach is instrumental in developing robust and recyclable catalysts for a variety of chemical transformations.
These application notes provide a comprehensive overview of the use of BDMAS and analogous aminosilanes in creating supported catalyst systems. Detailed protocols for the functionalization of silica supports and the subsequent immobilization of palladium, a widely used catalyst in organic synthesis, are presented.
Principle of Operation: Surface Functionalization for Catalyst Immobilization
The primary role of this compound in catalytic processes is to act as a coupling agent to modify the surface of a support material, typically silica (SiO₂). The dimethylamino groups of BDMAS can react with surface silanol (B1196071) (Si-OH) groups on silica, forming stable covalent bonds. This process, known as silylation, results in a surface functionalized with methylsilyl groups, which can then serve as anchor points for catalytically active metal complexes.
The amino groups on the functionalized surface can coordinate with metal precursors, facilitating their deposition and stabilization. This method allows for the preparation of heterogeneous catalysts where the active metal is finely dispersed on a high-surface-area support, enhancing catalytic activity and stability.[1][2] The ability to magnetically recover catalysts supported on silica-coated magnetite nanoparticles further highlights the advantages of this approach in creating sustainable catalytic systems.[1]
Applications
The primary application of this compound in a catalytic context is in the preparation of supported metal catalysts. These heterogeneous catalysts are employed in a wide range of organic reactions, including:
-
Hydrogenation Reactions: Palladium supported on amino-functionalized silica is highly effective for the hydrogenation of nitroarenes to anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]
-
Reduction Reactions: Amine-functionalized silica-supported palladium nanoparticles have demonstrated high activity in the catalytic reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)), an important process for environmental remediation.[3]
-
Cross-Coupling Reactions: Supported palladium catalysts are widely used in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery and development.
-
Polymerization Reactions: Late transition metal catalysts immobilized on amino-functionalized silica have been used for norbornene polymerization.[2]
Experimental Protocols
The following protocols describe the general steps for the preparation of a palladium catalyst supported on aminosilane-functionalized silica. While these protocols often utilize (3-aminopropyl)triethoxysilane (APTES) due to its common availability and extensive documentation, the principles can be adapted for BDMAS.
Protocol 1: Functionalization of Silica Support with an Aminosilane (B1250345)
This protocol details the surface modification of silica gel with an aminosilane to introduce amino functional groups.
Materials:
-
Silica gel (high purity, for chromatography)
-
This compound (BDMAS) or (3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or glovebox for handling anhydrous reagents
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Activation of Silica Gel:
-
Place 10 g of silica gel in a round-bottom flask.
-
Heat the silica gel at 150 °C under vacuum for 4 hours to remove adsorbed water and activate the surface silanol groups.
-
Allow the silica gel to cool to room temperature under an inert atmosphere.
-
-
Silylation Reaction:
-
To the flask containing the activated silica gel, add 100 mL of anhydrous toluene under an inert atmosphere.
-
Stir the suspension to ensure the silica is well-dispersated.
-
Slowly add a solution of BDMAS (or APTES) in anhydrous toluene (e.g., 5 mmol of aminosilane in 20 mL of toluene) to the silica suspension with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux for 12-24 hours under an inert atmosphere.
-
-
Washing and Drying:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the functionalized silica using a Büchner funnel.
-
Wash the silica sequentially with toluene (3 x 50 mL), methanol (3 x 50 mL), and deionized water (3 x 50 mL) to remove any unreacted aminosilane and by-products.
-
Dry the amino-functionalized silica in a vacuum oven at 80-100 °C for 12 hours.
-
-
Characterization (Optional but Recommended):
-
The successful functionalization can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the appearance of C-H and N-H stretching bands.
-
Thermogravimetric analysis (TGA) can be used to quantify the amount of aminosilane grafted onto the silica surface.
-
Elemental analysis can determine the nitrogen content, providing a measure of the functional group loading.
-
Protocol 2: Immobilization of Palladium on Amino-Functionalized Silica
This protocol describes the deposition of palladium onto the prepared amino-functionalized silica support.
Materials:
-
Amino-functionalized silica (from Protocol 1)
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ethanol (B145695) or deionized water
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) hydrate, or hydrogen gas)
-
Hydrochloric acid (HCl, dilute solution, if using PdCl₂)
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Palladium Precursor Solution:
-
Dissolve a calculated amount of the palladium salt in a suitable solvent to achieve the desired palladium loading on the support (typically 0.5-5 wt%).
-
If using PdCl₂, dissolve it in a small amount of dilute HCl to form a solution of H₂PdCl₄, then dilute with ethanol or water.
-
If using Pd(OAc)₂, it can be dissolved directly in ethanol or acetone.
-
-
Impregnation:
-
Disperse the amino-functionalized silica in the palladium precursor solution.
-
Stir the suspension at room temperature for 12-24 hours to allow for the coordination of the palladium ions with the surface amino groups.
-
-
Reduction to Palladium(0):
-
After impregnation, add a reducing agent to the suspension to reduce the Pd(II) ions to metallic palladium (Pd(0)) nanoparticles.
-
Using Sodium Borohydride: Cool the suspension in an ice bath. Slowly add a freshly prepared aqueous solution of NaBH₄ (in excess) dropwise with vigorous stirring. Continue stirring for 2-4 hours after the addition is complete. The formation of a black precipitate indicates the formation of Pd(0) nanoparticles.
-
Using Hydrogen Gas: Transfer the suspension to a pressure reactor. Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 1-5 bar). Stir the mixture at room temperature or slightly elevated temperature for 4-12 hours.
-
-
Washing and Drying:
-
After the reduction is complete, filter the palladium-supported catalyst.
-
Wash the catalyst thoroughly with deionized water and then with ethanol to remove any residual ions and by-products.
-
Dry the final catalyst in a vacuum oven at 60-80 °C for 12 hours.
-
-
Characterization:
-
The palladium loading can be determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The size and dispersion of the palladium nanoparticles can be characterized by Transmission Electron Microscopy (TEM).
-
X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the oxidation state of palladium.
-
Powder X-ray Diffraction (XRD) can be used to determine the crystalline structure of the palladium nanoparticles.
-
Data Presentation
Table 1: Quantitative Data for a Typical Aminosilane-Functionalized Silica Support
| Parameter | Value | Method of Analysis |
| Surface Area (BET) | 250-350 m²/g | Nitrogen Physisorption |
| Pore Volume | 0.6-0.8 cm³/g | Nitrogen Physisorption |
| Pore Diameter | 6-10 nm | Nitrogen Physisorption |
| Amine Loading | 0.5-1.5 mmol/g | Elemental Analysis / TGA |
Table 2: Quantitative Data for a Typical Palladium Supported Catalyst
| Parameter | Value | Method of Analysis |
| Palladium Loading | 0.5 - 2.0 wt% | ICP-OES |
| Palladium Nanoparticle Size | 2-5 nm | TEM |
| Surface Palladium Oxidation State | Pd(0) | XPS |
| Catalytic Activity (Example) | >99% conversion | GC-MS / HPLC |
| Reusability (Example) | >95% activity after 5 cycles | GC-MS / HPLC |
Visualizations
Logical Workflow for Heterogeneous Catalyst Preparation
References
Application Notes and Protocols for Surface Modification Using Aminosilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with aminosilanes is a cornerstone technique for tailoring the interfacial properties of a wide range of materials, including glass, silica, and nanoparticles. This process introduces primary amine groups onto the surface, which serve as versatile chemical handles for the covalent immobilization of biomolecules, drugs, and other functional moieties.[1][2][3] The ability to control surface chemistry with high precision is critical in numerous applications within research and drug development, such as the fabrication of biosensors, the development of targeted drug delivery systems, and the creation of biocompatible coatings for medical implants.[1][4]
These application notes provide a comprehensive overview of aminosilane (B1250345) surface modification, including comparative data on common aminosilanes, detailed experimental protocols for key applications, and methods for characterizing the resulting surfaces.
Comparative Performance of Common Aminosilanes
The choice of aminosilane significantly influences the quality, stability, and functionality of the modified surface. Factors such as the length of the alkyl chain and the type of alkoxy groups play a crucial role in determining the characteristics of the final silane (B1218182) layer.[1]
| Aminosilane | Deposition Method | Typical Surface Coverage (amines/nm²) | Film Thickness (Å) | Water Contact Angle (°) | Key Characteristics & Applications |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | ~4.4 | 4.2 ± 0.3 | 40 ± 1 | Most common aminosilane; widely used for general surface amination, nanoparticle functionalization, and biomolecule immobilization.[1] |
| Solution Phase (Toluene) | Variable (multilayer) | > 10 | 45-60 | Prone to multilayer formation in solution phase, which can be less controlled.[1] | |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Solution Phase (Toluene) | ~2.7 | Data not available | Data not available | Similar to APTES but with methoxy (B1213986) groups, which can have different hydrolysis and condensation kinetics.[1] |
| N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) | Not Specified | Data not available | Data not available | Data not available | Longer alkyl chain provides greater hydrolytic stability compared to APTES, which is crucial for applications in aqueous environments.[5] |
| Diethylaminopropyltrimethoxysilane | Not Specified | Data not available | Data not available | Data not available | Offers a reactive diethylamino group for further functionalization and can improve compatibility with organic matrices. |
| Mono-, Di-, and Tri-aminosilanes (APS, EDA, DETA) | Dip-coating | Not specified | Monolayer coverage | Not specified | Increasing the number of amino groups (DETA > EDA > APS) leads to a higher positive surface charge at neutral pH.[6] |
Note: The performance and characteristics of the aminosilane layer are highly dependent on the deposition conditions, including solvent, temperature, concentration, and curing process.[1][5]
Experimental Protocols
Protocol 1: Aminosilanization of Glass Slides for Biomolecule Immobilization
This protocol details the procedure for modifying the surface of glass microscope slides with (3-Aminopropyl)triethoxysilane (APTES) to introduce reactive amine groups for the covalent attachment of biomolecules.[7][8][9][10]
Materials:
-
Glass microscope slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Acetone (B3395972) (anhydrous)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Staining jars or beakers
-
Oven
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse the glass slides in Piranha solution for 30-60 minutes at room temperature to remove organic residues and generate surface silanol (B1196071) (-OH) groups.[11]
-
Carefully remove the slides and rinse them extensively with DI water.
-
Dry the slides in an oven at 110°C for 30 minutes to remove residual water.[11]
-
-
Silanization:
-
In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone in a clean, dry staining jar.[9][10]
-
Immerse the cleaned and dried slides in the APTES solution for 20-30 seconds.[7][9]
-
Remove the slides and briefly rinse them twice with clean acetone to remove excess, non-covalently bound silane.[7]
-
Rinse the slides briefly with DI water.[7]
-
-
Curing:
-
Allow the slides to air-dry completely.
-
Cure the aminosilane layer by baking the slides in an oven at 110°C for 30 minutes. This step promotes the formation of stable siloxane bonds with the glass surface and cross-linking within the silane layer.[11]
-
-
Storage:
-
The aminosilanized slides can be stored in a clean, dry environment for future use.
-
Protocol 2: Surface Functionalization of Magnetic Nanoparticles for Drug Delivery
This protocol describes the functionalization of magnetic nanoparticles (MNPs) with APTES to introduce amine groups for subsequent drug conjugation.[12]
Materials:
-
Magnetic Nanoparticles (e.g., Fe₃O₄)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
DI Water
-
Ultrasonic bath
-
Magnetic separator
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the magnetic nanoparticles in a solution of ethanol and water. The exact ratio will depend on the specific nanoparticles and should be optimized.
-
Sonicate the dispersion for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.
-
-
Silanization:
-
Add APTES to the nanoparticle dispersion. A typical concentration is 1-2% (v/v), but this should be optimized for the specific nanoparticle concentration and desired surface coverage.
-
Stir the reaction mixture vigorously at room temperature for several hours (e.g., 4-24 hours).
-
-
Washing:
-
After the reaction, use a magnetic separator to collect the APTES-functionalized nanoparticles.
-
Remove the supernatant and re-disperse the nanoparticles in fresh ethanol.
-
Repeat the magnetic separation and washing steps several times with ethanol and then with DI water to remove any unreacted APTES and by-products.
-
-
Drying and Storage:
-
After the final wash, dry the functionalized nanoparticles under vacuum or by lyophilization.
-
Store the dried aminosilanized nanoparticles in a desiccator until further use for drug conjugation.
-
Characterization of Aminosilanized Surfaces
Thorough characterization of the modified surface is crucial to ensure the success of the functionalization process and to understand the properties of the resulting layer.[1]
| Characterization Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of nitrogen from the amine groups and silicon from the silane.[1][6][13][14] High-resolution scans of the N 1s peak can provide information on the chemical state of the amine groups (e.g., protonated vs. free amine).[6][15] |
| Atomic Force Microscopy (AFM) | Characterizes the surface topography and roughness. A smooth surface is indicative of a uniform monolayer, while the presence of aggregates or islands can suggest multilayer formation.[1][6][14] |
| Water Contact Angle Goniometry | Measures the hydrophobicity/hydrophilicity of the surface. A successful aminosilanization of a hydrophilic glass surface will typically result in an increase in the water contact angle.[1][5][13] |
| Ellipsometry | Measures the thickness of the deposited silane layer, which can help to distinguish between monolayer and multilayer coverage.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to identify the chemical bonds present on the surface, confirming the presence of Si-O-Si and N-H bonds.[16] |
| Streaming Potential Measurement | Determines the surface charge. Aminosilanization typically converts a negatively charged glass surface to a positively charged surface at neutral pH.[6] |
Visualizations
Experimental Workflow for Surface Modification and Characterization
Caption: Workflow for aminosilane surface modification.
Logical Relationship of Surface Characterization Techniques
Caption: Characterization of aminosilanized surfaces.
Signaling Pathway for Biomolecule Immobilization
Caption: Covalent immobilization of biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of Surface Preparation for the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced cellular uptake of aminosilane-coated superparamagnetic iron oxide nanoparticles in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lehigh.edu [lehigh.edu]
- 7. ronaldschulte.nl [ronaldschulte.nl]
- 8. APTS_Methods [bio.umass.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Untitled Document [le.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(dimethylamino)-methylsilane as a Protecting Group for Reactive Hydrogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions.[1][2] A protecting group must be easy to introduce and remove in high yields under conditions that do not affect other functional groups in the molecule.[3][4] Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of formation, stability across a range of reaction conditions, and versatile deprotection methods.[5][6]
Bis(dimethylamino)-methylsilane (BDMS) is a highly reactive silylating agent used to protect compounds containing reactive hydrogens, such as alcohols, amines, thiols, and carboxylic acids.[7][8][9] Its utility stems from its high reactivity, which is driven by the formation of volatile dimethylamine (B145610) as the sole byproduct, simplifying reaction workup. This document provides detailed application notes and protocols for the use of this compound as a protecting group.
Properties and Handling
This compound is a colorless, highly flammable liquid that is extremely sensitive to moisture.[8][10] It reacts rapidly with water and other protic solvents.[7][8] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area.[8][11]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22705-33-5 | [12][13] |
| Molecular Formula | C₅H₁₆N₂Si | [8][10] |
| Molecular Weight | 132.28 g/mol | [8][13] |
| Appearance | Colorless liquid | [8][9] |
| Density | 0.798 g/mL at 20 °C | [13] |
| Boiling Point | 112 °C | [13] |
| Flash Point | -3 °C | [13] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [7][8] |
Safety Precautions:
-
Hazard: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[10][11][14]
-
Handling: Work in a fume hood and wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[10][15] Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Ground all equipment to prevent static discharge.[15][16]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere in a cool, well-ventilated area away from incompatible materials such as acids, alcohols, oxidizing agents, and moisture.[8][16]
Reaction Mechanism and Workflow
The protection of a hydroxyl group using this compound proceeds via a nucleophilic attack of the alcohol on the silicon atom. The reaction is driven to completion by the irreversible loss of volatile dimethylamine.
Protection Mechanism
The alcohol's oxygen atom attacks the electrophilic silicon center of the this compound. A dimethylamino group acts as a leaving group, which is protonated by the alcohol's proton to form dimethylamine. A second equivalent of the alcohol can react, or more commonly, the remaining dimethylamino group is removed during aqueous workup.
Caption: General mechanism for alcohol protection using BDMS.
Deprotection Mechanism
The removal of the silyl ether is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The strong silicon-fluorine bond (one of the strongest single bonds) provides a powerful thermodynamic driving force for the reaction.
Caption: General mechanism for fluoride-mediated deprotection.
Experimental Workflow
A typical synthetic sequence involves protection of the reactive functional group, performing the desired chemical transformation on another part of the molecule, and finally, deprotection to reveal the original functional group.
Caption: Typical workflow for using a protecting group in synthesis.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrate. All reactions must be performed in oven-dried glassware under an inert atmosphere.
Protocol 1: General Procedure for Protection of a Primary Alcohol
-
Preparation: To a solution of the alcohol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF; ~0.1-0.5 M), add this compound (1.1-1.5 equiv.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Deprotection of a Silyl Ether
-
Preparation: Dissolve the silyl-protected compound (1.0 equiv.) in a suitable solvent, typically tetrahydrofuran (B95107) (THF).
-
Reaction: Add a source of fluoride ion, such as a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2-2.0 equiv.), or a mixture of hydrofluoric acid and pyridine (B92270) (HF•Py). Stir the reaction at room temperature until TLC or GC analysis indicates complete consumption of the starting material (typically 0.5-3 hours).
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.
Data Presentation
While silyl ethers are generally robust, their stability is dependent on the steric bulk around the silicon atom and the specific reaction conditions. The methyl(dimethylamino)silyl group is relatively small, making it more susceptible to cleavage than bulkier silyl groups like tert-butyldimethylsilyl (TBDMS).
Table 2: General Stability of Silyl Ethers to Various Reagents
| Reagent Class | Conditions | Stability | Notes |
| Strong Bases | n-BuLi, LDA, Grignard Reagents | Stable | Generally stable, making them excellent protecting groups for reactions involving organometallics.[6] |
| Nucleophiles | Amines, Cyanides | Stable | Stable to most non-basic nucleophiles. |
| Oxidizing Agents | PCC, PDC, Swern, DMP | Stable | Compatible with most common oxidation conditions.[6] |
| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd-C | Stable | Compatible with most hydride reducing agents and catalytic hydrogenation. |
| Acidic Conditions | Strong Aqueous Acid (e.g., HCl) | Labile | Cleaved by strong protic acids; stability varies with silyl group bulk.[6] |
| Fluoride Ions | TBAF, HF•Py, CsF | Labile | The standard method for cleavage due to the high Si-F bond affinity.[5][6] |
Applications in Research and Drug Development
The ability to selectively protect hydroxyl, amino, and thiol groups is fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
-
Alcohols: The primary application is the protection of alcohols, preventing their acidic proton from interfering with basic or nucleophilic reagents.[6]
-
Amines and Thiols: While less common than for alcohols, BDMS can protect amines and thiols. However, the resulting Si-N and Si-S bonds are significantly more labile than Si-O bonds, particularly to hydrolysis.[17] The high reactivity of thiols often requires specific protecting group strategies.[17][18][19]
-
Derivatization for Analysis: BDMS is also used as a derivatizing agent in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds, enabling their analysis.[8][20]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 8. nbinno.com [nbinno.com]
- 9. dakenchem.com [dakenchem.com]
- 10. gelest.com [gelest.com]
- 11. chemos.de [chemos.de]
- 12. BIS(DIMETHYLAMINO)METHYLSILANE [worldyachem.com]
- 13. bis-(Dimethylamino)methylsilane | CAS 22705-33-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. gelest.com [gelest.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 双(二甲基氨基)二甲基硅烷 derivatization grade (GC derivatization), LiChropur™, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Epoxy-Based Materials in Electronic Packaging and Coatings
This document provides detailed application notes and experimental protocols for the use of epoxy-based materials in two critical areas of electronics: as thermally conductive molding compounds for high-power devices and as conformal coatings for corrosion protection of printed circuit boards (PCBs).
Application Note 1: Thermally Conductive Epoxy Molding Compounds for High-Power Electronics
Introduction: As electronic devices become smaller and more powerful, the dissipation of heat has become a critical challenge. High-power electronics, such as Insulated Gate Bipolar Transistors (IGBTs) and Silicon Carbide (SiC) power modules used in electric vehicles and 5G base stations, generate significant amounts of heat that can degrade performance and reduce lifespan.[1] Epoxy Molding Compounds (EMCs) are used to encapsulate and protect these sensitive components.[2][3] By incorporating thermally conductive fillers, EMCs can be engineered to provide both mechanical protection and an effective pathway for heat dissipation.
Mechanism of Thermal Conduction: The thermal conductivity of an EMC is enhanced by creating a network of filler particles within the epoxy matrix that can efficiently transfer thermal energy. Fillers with high intrinsic thermal conductivity, such as alumina, boron nitride, and silicon carbide, are dispersed within the epoxy resin.[1][4] At a sufficient filler loading, these particles come into close contact, forming conductive pathways for heat to flow from the semiconductor chip to the heat sink. The efficiency of this process depends on the type of filler, particle size and shape, loading percentage, and the quality of the interface between the filler and the epoxy matrix.
Data Presentation: The following table summarizes the thermal conductivity of various epoxy molding compounds with different filler materials.
| Filler Material | Filler Loading (wt%) | Thermal Conductivity (W/m·K) | Key Application Areas |
| Unfilled Epoxy | 0 | ~0.2 | General purpose encapsulation |
| Alumina (Al₂O₃) | 70-85 | 1.5 - 4.5 | Power modules, 5G infrastructure |
| Boron Nitride (BN) | 60-80 | up to 6 | High-performance computing (HPC) |
| Silicon Carbide (SiC) | 30 | 0.28 | High-temperature applications |
| Silver (Ag) | Not Specified | 1.9 | Conductive adhesives |
This table is a compilation of data from multiple sources to show a representative range of values.[1][4][5]
Experimental Protocol: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method
This protocol describes the measurement of thermal conductivity of a cured epoxy molding compound using the Transient Plane Source (TPS) method, a common technique for this application.[5][6]
1. Objective: To determine the thermal conductivity, thermal diffusivity, and volumetric heat capacity of a cured EMC sample.
2. Materials and Equipment:
-
Transient Plane Source (TPS) instrument (e.g., Hot Disk TPS 2500 S)
-
TPS sensor (a double spiral of nickel wire encased in polyimide)
-
Two identical, flat samples of the cured EMC
-
Sample holder
-
Data acquisition and analysis software
3. Sample Preparation:
-
Prepare two identical, flat, and smooth samples of the cured epoxy molding compound. The surfaces should be clean and free of any contaminants.
-
The sample dimensions should be large enough to ensure that the heat wave from the sensor does not reach the sample boundaries during the measurement.[5] A typical sample size is a disk with a diameter of at least twice the sensor diameter.
4. Experimental Procedure:
-
Sensor Selection: Choose an appropriate TPS sensor based on the sample dimensions. The software accompanying the instrument can often recommend a sensor size.
-
Sample Assembly: Place the TPS sensor between the two identical EMC samples, ensuring good thermal contact. Use a sample holder to apply a slight, uniform pressure to the assembly.
-
Parameter Setup:
-
Input the sample dimensions into the software.
-
Use the instrument's intelligent transient plane source (ITPS) function to determine the optimal testing time and power for the measurement.[5] This ensures that the temperature rise during the experiment is within an appropriate range (typically 0.25 to 4 K) to maximize sensitivity.[5]
-
-
Measurement:
-
Initiate the measurement through the software. A current is passed through the sensor, causing a small increase in temperature.
-
The instrument records the temperature increase of the sensor as a function of time. The rate of temperature increase is dependent on the thermal transport properties of the material.
-
-
Data Analysis:
-
The software analyzes the temperature versus time data to calculate the thermal conductivity, thermal diffusivity, and volumetric specific heat of the EMC sample.
-
5. Visualization:
References
- 1. High Thermally-conductive Epoxy Molding Compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 2. lisungroup.com [lisungroup.com]
- 3. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. youtube.com [youtube.com]
- 6. Measuring the Thermal Conductivity of Epoxy Resin Polymer Adhesives – C-Therm Technologies Ltd. [ctherm.com]
Troubleshooting & Optimization
How to improve yield in aminosilane synthesis reactions
Welcome to the Technical Support Center for Aminosilane (B1250345) Synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve yield and purity in aminosilane synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in aminosilane synthesis?
A1: The most common cause of low yield is the premature hydrolysis and self-condensation of the silane (B1218182) precursor.[1][2] Aminosilanes, particularly alkoxysilanes, are highly reactive towards water.[3] Uncontrolled exposure to moisture, either from the atmosphere or impure reagents/solvents, leads to the formation of silanol (B1196071) (Si-OH) groups, which then react with each other to form stable but undesirable siloxane (Si-O-Si) oligomers and polymers in solution instead of reacting with the desired amine or surface.[1][4]
Q2: How does the amine functionality affect the reaction?
A2: The amine group in aminosilanes has a dual role. It is the desired functional group, but it can also act as an internal base catalyst for the hydrolysis and condensation reactions.[4] This self-catalysis makes aminosilanes more reactive towards water compared to other alkoxysilanes, increasing the risk of uncontrolled polymerization.[3][5]
Q3: What are the main synthesis routes for aminosilanes?
A3: There are two primary methods for forming the Si-N bond:
-
Aminolysis of Halosilanes: This traditional method involves reacting a halosilane (e.g., a chlorosilane) with an amine. While effective, it is considered atom-inefficient as it generates an equivalent of ammonium (B1175870) salt waste for each Si-N bond formed.[6][7]
-
Dehydrogenative Coupling: A more sustainable alternative involves the catalytic dehydrocoupling of amines and silanes (containing Si-H bonds). This method produces hydrogen gas as the only byproduct.[6][8]
Q4: Is a post-reaction curing step necessary?
A4: Yes, for applications involving surface modification, a curing step is highly recommended. After the silane is applied to a substrate, curing at an elevated temperature (e.g., 100-120 °C) helps to drive the condensation reaction, forming stable covalent siloxane bonds with the surface and removing volatile byproducts like water and alcohol.[2][9] This significantly improves the stability and durability of the functionalized layer.
Troubleshooting Guide for Low Yield
This section addresses specific issues encountered during aminosilane synthesis and surface deposition, providing actionable solutions.
Problem 1: Significantly Low Yield or No Product Formation
-
Potential Cause 1: Reagent Degradation. Alkoxysilanes can hydrolyze upon storage if exposed to atmospheric moisture. The amine reactant may also be of insufficient purity.
-
Potential Cause 2: Inactive Catalyst. In catalytic routes like dehydrocoupling, the catalyst may be inactive or used at an incorrect loading.
-
Solution: Verify the catalyst's activity and ensure the correct molar percentage is used (typically 3-5 mol%).[6] Ensure the reaction is performed under the recommended atmosphere (e.g., inert gas) to prevent catalyst poisoning.
-
-
Potential Cause 3: Suboptimal Reaction Conditions. Incorrect temperature or reaction time can lead to an incomplete reaction.
-
Solution: Optimize the reaction temperature and time based on the specific reactants. While many reactions proceed at room temperature over 12-24 hours, sterically hindered amines or silanes may require elevated temperatures (60-120 °C) and longer reaction times (24-72 hours).[6]
-
Problem 2: Formation of White Precipitate (Oligomers/Polymers)
-
Potential Cause 1: Excessive Water in the System. This is the most common cause, leading to bulk polymerization. Water can be introduced from wet solvents, glassware, or high ambient humidity.[2][10]
-
Solution: Use anhydrous solvents and ensure all glassware is oven-dried before use.[5] If possible, conduct the reaction under an inert atmosphere in a glove box to control humidity.[10] For reactions requiring water for hydrolysis (e.g., surface deposition), the amount must be carefully controlled.[4]
-
-
Potential Cause 2: High Silane Concentration. A high concentration of alkoxysilane can increase the rate of self-condensation, favoring polymerization over the desired reaction.[2]
-
Solution: Reduce the concentration of the aminosilane precursor. For surface modification, a low concentration (e.g., 1-2% v/v) is often sufficient to form a monolayer.[2]
-
Problem 3: Inconsistent or Patchy Surface Coating
-
Potential Cause 1: Poor Substrate Preparation. The substrate surface may be contaminated with organic residues or may not have enough hydroxyl (-OH) groups for the silane to bind to.[9][11]
-
Potential Cause 2: Insufficient Rinsing or Curing. Physisorbed (weakly bound) silane molecules that are not rinsed away can lead to thick, unstable layers. Incomplete curing results in a less durable coating.[5][9]
-
Solution: After deposition, rinse the substrate thoroughly with an anhydrous solvent (e.g., toluene (B28343), ethanol) to remove non-covalently bonded silanes.[10] Follow this with a proper curing step (e.g., 1-2 hours at 110-120 °C) to stabilize the layer.[9]
-
Troubleshooting Decision Pathway
This diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting logic for diagnosing low yield.
Data Presentation: Optimizing Reaction Conditions
The yield of aminosilane synthesis is highly dependent on experimental parameters. The following table summarizes the impact of key variables on reaction outcomes, based on trends reported in the literature.[6]
| Parameter | Condition | Expected Impact on Yield | Rationale & Citation |
| Amine:Silane Ratio | Stoichiometric (e.g., 1:1) | Optimal | Using the correct stoichiometric ratio ensures the desired product is formed without leaving excess unreacted starting material, simplifying purification.[12] |
| Excess Amine | May Decrease/Complicate | Can lead to the formation of di- or tri-substituted silanes and complicates purification. However, in some cases, it can drive the reaction to completion.[6] | |
| Temperature | Room Temperature (20-25°C) | Good (for reactive species) | Sufficient for many common primary/secondary amines and organosilanes, often completed in 12-24 hours.[6] |
| Elevated (60-120°C) | Higher (for bulky species) | Required for sterically hindered reactants to increase the reaction rate and achieve high conversion, though it may also increase side reactions.[5][6] | |
| Catalyst Loading | 3-5 mol% | Optimal | Provides an efficient reaction rate without being excessive, which could lead to unwanted side reactions or complicate removal.[6] |
| < 3 mol% | Lower / Slower Reaction | May result in sluggish or incomplete conversion, especially within a practical timeframe.[6] | |
| Solvent Choice | Anhydrous Toluene | High | A common non-polar, anhydrous solvent that works well for silanization, minimizing premature hydrolysis.[5] |
| Anhydrous Ethanol (B145695) | Good (with caution) | Often used, but as a protic solvent, it can participate in side reactions if not perfectly anhydrous.[2] | |
| Aqueous Solution | Very Low (for synthesis) | Water will rapidly hydrolyze the precursor, leading to polymerization. Only used intentionally for surface deposition from a pre-diluted silane solution.[1] |
Experimental Protocols
High-Yield Protocol: Surface Functionalization of Silica Wafers with APTES
This protocol details the deposition of (3-Aminopropyl)triethoxysilane (APTES) onto a silicon wafer to generate a stable, amine-functionalized surface.
Materials:
-
Silicon wafers
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Anhydrous Toluene (99.8%)
-
(3-Aminopropyl)triethoxysilane (APTES, ≥98%)
-
Deionized (DI) water
-
High-purity nitrogen gas
-
Glass beakers, wafer tweezers, oven
Methodology:
-
Substrate Cleaning and Activation (Piranha Etch):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
Prepare the Piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the silicon wafers in the Piranha solution for 30-60 minutes to remove organic contaminants and hydroxylate the surface.[9][10]
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.[2]
-
-
Silanization Reaction:
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane molecules.[9]
-
Perform a final rinse with ethanol or isopropanol (B130326) and dry the substrates again with nitrogen gas.
-
Place the functionalized substrates in an oven and cure at 110-120°C for 1-2 hours. This step is critical for forming stable covalent bonds and removing residual solvent and byproducts.[2][9]
-
-
Characterization:
General Synthesis and Deposition Workflow
The following diagram illustrates the key stages for successful aminosilane synthesis and application.
Caption: General workflow for aminosilane synthesis/application.
Reaction Pathway and Competing Side Reactions
To maximize the yield of the desired aminosilane product, it is crucial to understand and minimize the competing side reactions, primarily hydrolysis and self-condensation.
Caption: Desired reaction vs. undesired side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US9701695B1 - Synthesis methods for amino(halo)silanes - Google Patents [patents.google.com]
- 13. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
Technical Support Center: Optimizing Silylation Reactions with Bis(dimethylamino)-methylsilane
Welcome to the technical support center for Bis(dimethylamino)-methylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing silylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a silylating agent used in organic synthesis to introduce a methylsilyl group onto molecules with active hydrogen atoms. This process, known as silylation, is primarily used to protect reactive functional groups such as alcohols, amines, thiols, and carboxylic acids.[1][2] The resulting silyl (B83357) ethers, silylamines, or silyl esters are generally more volatile, less polar, and more thermally stable, which can be advantageous for purification, analysis (e.g., by gas chromatography), or subsequent reaction steps.[3]
Q2: What are the key advantages of using an aminosilane (B1250345) like this compound?
Silylamines, such as this compound, offer several advantages over other silylating agents like chlorosilanes. The byproducts of the reaction are neutral and volatile amines (in this case, dimethylamine), which can often be easily removed from the reaction mixture.[3] This avoids the formation of acidic byproducts like HCl, which can be detrimental to acid-sensitive substrates.
Q3: What are the most critical parameters to control for a successful silylation reaction with this compound?
The most critical parameter is the exclusion of moisture. This compound is highly sensitive to water and will react readily with it, leading to the consumption of the reagent and the formation of siloxanes, which can complicate purification.[1][4] Therefore, it is imperative to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Other important parameters to optimize include reaction temperature, reaction time, and the choice of solvent.
Q4: What is the typical byproduct of this silylation reaction and how can it be removed?
The primary byproduct of the reaction is dimethylamine (B145610). Being a volatile amine, it can often be removed by evaporation under reduced pressure. For less volatile products, an extractive workup can be employed. Washing the organic layer with a dilute acidic solution (e.g., 0.5 N HCl) will protonate the dimethylamine, making it water-soluble and allowing for its removal into the aqueous phase.[5][6] Care should be taken if the desired product is acid-labile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Presence of moisture: Silylating agent is consumed by reaction with water.[4] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).[4] |
| Inactive silylating agent: The reagent may have degraded due to improper storage. | - Use a fresh bottle of this compound that has been stored under an inert atmosphere in a cool, dry place. | |
| Insufficient reagent: Not enough silylating agent to fully convert the substrate. | - Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of this compound per active hydrogen. | |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures. | - For less reactive or sterically hindered substrates, gentle heating (e.g., 60-70 °C) may be necessary to drive the reaction to completion.[3][7] | |
| Incomplete Reaction | Short reaction time: The reaction may not have had enough time to go to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Increase the reaction time. While some reactions are complete in as little as 15 minutes, others may require several hours.[3] |
| Steric hindrance of the substrate: Bulky groups near the reaction site can slow down the silylation. | - Increase the reaction temperature and/or time.- Consider using a catalyst to enhance reactivity. | |
| Formation of Side Products | Formation of siloxanes: This is typically due to the presence of moisture. | - Follow the recommendations for ensuring anhydrous conditions. |
| Over-silylation of poly-functionalized compounds: Multiple reactive sites on the substrate are silylated. | - Use a stoichiometric amount of this compound.- Perform the reaction at a lower temperature to improve selectivity. | |
| Difficulty in Product Purification | Presence of dimethylamine byproduct: The byproduct may be difficult to remove from the desired product. | - If the product is not volatile, perform an extractive workup with a dilute acid wash to remove the dimethylamine.[5][6]- For volatile products, careful distillation may be required. |
| Co-elution with siloxane impurities: Siloxanes formed from the reaction with water can be difficult to separate from the desired product. | - Prevent siloxane formation by ensuring strictly anhydrous conditions.- Optimize chromatographic conditions for better separation. |
Data Presentation
Table 1: General Reaction Conditions for Silylation with Aminosilanes
The following table provides a general starting point for optimizing silylation reactions with this compound, based on typical conditions for related aminosilanes.[3]
| Parameter | Recommended Condition | Notes |
| Stoichiometry | 1.05 - 1.2 equivalents of silylating agent per active hydrogen | A slight excess helps to drive the reaction to completion. |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DCM, ACN, Toluene, Hexane) or basic solvents (e.g., Pyridine, Triethylamine)[3] | The choice of solvent can influence reaction rate and solubility of reactants. |
| Temperature | Room temperature to 70 °C[3] | Less reactive or sterically hindered substrates may require heating.[7] |
| Reaction Time | 15 minutes to several hours[3] | Monitor by TLC or GC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with atmospheric moisture. |
Table 2: Effect of Solvent and Temperature on Silylation Yield (Representative Data)
This table illustrates the potential impact of solvent and temperature on the yield of silylation for a primary alcohol, based on data for similar silylating agents. Actual results with this compound may vary.
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Acetonitrile | 25 | 12 | ~85 |
| Primary Alcohol | Dichloromethane | 25 | 4 | ~92 |
| Primary Alcohol | Toluene | 80 | 6 | ~95 |
| Phenol | Toluene | 80 | 1.5 | High |
| Sterically Hindered Secondary Alcohol | DMF | 60 | 12 | Moderate to High |
Note: This data is representative and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol describes a general procedure for the silylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.), oven or flame-dried.
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol in the anhydrous solvent in a flame-dried round-bottom flask.
-
With stirring, add the this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60-70 °C if the substrate is less reactive.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and volatile byproducts (dimethylamine) under reduced pressure.
-
If necessary, perform an aqueous workup by dissolving the residue in a water-immiscible organic solvent and washing with water or a dilute acidic solution to remove any remaining dimethylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated product.
-
Purify the product by distillation or column chromatography as needed.
Mandatory Visualizations
Caption: General experimental workflow for a typical silylation reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of Crude Bis(dimethylamino)-methylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Bis(dimethylamino)-methylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as chlorosilanes and dimethylamine (B145610), byproducts like dimethylamine hydrochloride, and hydrolysis products like siloxanes which form upon exposure to moisture.[1]
Q2: What is the recommended primary purification method for crude this compound?
A2: Fractional distillation under reduced pressure is the most effective method for purifying this compound from impurities with different boiling points.[2]
Q3: How can I remove solid byproducts like dimethylamine hydrochloride?
A3: Solid byproducts such as dimethylamine hydrochloride can be removed by filtration.[1] It is recommended to wash the filter cake with a dry, non-polar solvent to recover any trapped product.[1]
Q4: How can I minimize the formation of hydrolysis-related impurities?
A4: Due to its moisture sensitivity, all purification steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Ensure all glassware and equipment are thoroughly dried before use.[2]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the purity of the compound and identifying any volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) can also be used for structural confirmation and impurity identification.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractional distillation setup. 2. Presence of azeotropes. 3. Thermal decomposition of the product. | 1. Use a distillation column with a higher number of theoretical plates. Optimize the reflux ratio and distillation rate. 2. Consider alternative purification methods like adsorption or treatment with a non-reactive agent to break the azeotrope.[2] 3. Perform distillation under a higher vacuum to lower the boiling point and minimize thermal stress. |
| Product Contamination with Hydrolysis Byproducts (Siloxanes) | 1. Exposure to atmospheric moisture during workup or storage. 2. Use of wet solvents or reagents. | 1. Ensure all handling and purification steps are performed under a strict inert atmosphere (nitrogen or argon).[3] 2. Use freshly dried solvents and ensure all reagents are anhydrous. |
| Presence of Solid Particulates in Final Product | Incomplete removal of byproduct salts (e.g., dimethylamine hydrochloride). | Refilter the product through a fine porosity filter. Consider washing the crude product with a dry, non-polar solvent in which the salt is insoluble before distillation.[1] |
| Product Discoloration | Presence of trace impurities or slight decomposition. | Consider treating the crude product with a small amount of activated carbon or another suitable adsorbent before distillation.[5] |
Experimental Protocols
General Protocol for Purification by Fractional Distillation
Objective: To purify crude this compound by removing volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Dry, inert gas (Nitrogen or Argon)
-
Standard fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Dry glassware
Procedure:
-
Preparation: Assemble the fractional distillation apparatus and ensure all components are thoroughly dried. The system should be capable of maintaining a stable vacuum.
-
Charging the Flask: Under a positive pressure of inert gas, charge the distillation flask with the crude this compound.
-
Initiating Distillation: Begin heating the distillation flask gently. Slowly reduce the pressure to the desired level.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction which may contain residual solvents or volatile impurities.
-
Main Fraction: Collect the pure this compound at its characteristic boiling point at the given pressure.
-
Residue: Leave a small amount of residue in the distillation flask to avoid concentrating potentially unstable impurities.
-
-
Completion and Storage: Once the main fraction is collected, allow the system to cool to room temperature under an inert atmosphere before dismantling. Store the purified product in a tightly sealed container under an inert atmosphere.[3]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
How to prevent hydrolysis of aminosilanes during chemical synthesis
Technical Support Center: Aminosilane (B1250345) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of aminosilanes during chemical synthesis, ensuring the formation of stable and reproducible functionalized surfaces.
Frequently Asked Questions (FAQs)
Q1: What is aminosilane hydrolysis and why is it a critical issue in chemical synthesis?
A1: Aminosilane hydrolysis is a chemical reaction where the alkoxy groups (e.g., methoxy, -OCH₃) on the silicon atom of the aminosilane molecule are replaced by hydroxyl groups (-OH) upon reaction with water.[1] This initial step, which forms reactive silanols, is essential for the subsequent condensation step where stable siloxane bonds (Si-O-Si) are formed with a substrate or other silane (B1218182) molecules.[1]
However, uncontrolled hydrolysis is a significant problem for several reasons:
-
Premature Polymerization: If hydrolysis occurs too quickly or in the bulk solution (not on the target surface), aminosilanes will self-condense, forming oligomers and polymers.[2][3] These aggregates can deposit on the surface, leading to hazy, non-uniform, and weakly adhered films.[4]
-
Reduced Reactivity: Once polymerized in solution, the aminosilane is no longer available to form a covalent bond with the desired surface, leading to incomplete functionalization.
-
Layer Instability: The amine group within the aminosilane can itself catalyze the hydrolysis of the very siloxane bonds that attach the molecule to a substrate.[2][5] This is particularly problematic for applications in aqueous media, as it can lead to the gradual loss of the functional surface layer.[6][7]
Caption: The two-step process of aminosilane surface functionalization.
Q2: What are the primary factors that accelerate unwanted aminosilane hydrolysis?
A2: The rate of hydrolysis is highly sensitive to several experimental parameters. Controlling these factors is key to achieving reproducible results.
-
Water Availability: Water is a necessary reactant. The rate of hydrolysis is influenced by the molar ratio of water to silane.[1] Even trace amounts of water in solvents or from ambient humidity can significantly impact the reaction.[8]
-
pH Level: Hydrolysis is slowest at a neutral pH (around 7) and is catalyzed by both acids and bases.[9][10] Aminosilanes can act as their own base catalysts, accelerating the reaction.[1]
-
Temperature: Increasing the reaction temperature generally accelerates the rate of both hydrolysis and condensation.[1][9]
-
Solvent Type: The choice of solvent is critical. Anhydrous, non-polar solvents like toluene (B28343) are often used to limit the availability of water and thus control the extent of hydrolysis in the solution phase.[3][8]
-
Silane Concentration: Higher concentrations of aminosilane can lead to a faster hydrolysis reaction and increase the likelihood of self-polymerization in solution.[4][9]
Q3: How does the molecular structure of an aminosilane affect the stability of the final functionalized layer?
A3: The structure, specifically the length of the alkyl chain separating the amine group from the silicon atom, is a crucial determinant of the layer's long-term hydrolytic stability.
-
Short-Chain Aminosilanes (e.g., 3-aminopropyltriethoxysilane, APTES): These are highly susceptible to amine-catalyzed degradation. The amine group is positioned perfectly to form a stable, five-membered cyclic intermediate with the silicon atom.[5][8] This intermediate facilitates the cleavage of the Si-O-Si bond that anchors the molecule to the surface, leading to its detachment.[2][11]
-
Long-Chain Aminosilanes (e.g., N-(6-aminohexyl)aminomethyltriethoxysilane, AHAMTES): Increasing the length of the alkyl linker between the amine and silicon makes the formation of the cyclic intermediate less favorable.[2][5] This steric hindrance minimizes the amine's ability to catalyze the hydrolysis of the surface bond, resulting in significantly more stable functional layers, especially in aqueous environments.[6][7]
Caption: Impact of alkyl chain length on the stability of aminosilane layers.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Hazy, cloudy, or patchy film on the substrate | 1. Premature Hydrolysis: The silane hydrolyzed and polymerized in the solution before binding to the surface.[4]2. High Silane Concentration: Leads to the formation and deposition of aggregates.[4]3. Contaminated Substrate: The surface was not properly cleaned or activated. | 1. Use a freshly prepared silane solution in an anhydrous solvent (e.g., toluene).[4] Conduct the reaction in a low-humidity environment like a glove box.[8][12]2. Reduce the silane concentration in the deposition solution (e.g., to 1% v/v).[4][12]3. Implement a rigorous substrate cleaning and activation protocol (e.g., piranha solution treatment followed by oven drying).[12] |
| Poor adhesion or complete loss of the functional layer after exposure to aqueous media | 1. Amine-Catalyzed Hydrolysis: The amine functionality of the silane is catalyzing the cleavage of the siloxane bonds anchoring it to the surface.[2][5]2. Incomplete Covalent Bonding: The post-deposition curing step was insufficient to form a stable, cross-linked network.[4]3. Weak Physisorption: Silane molecules are only weakly adsorbed (e.g., via hydrogen bonds) and were washed away.[5] | 1. Switch to an aminosilane with a longer alkyl linker to minimize intramolecular catalysis.[5][6]2. Ensure a thorough post-deposition curing step (e.g., 110-120°C in an oven) to promote covalent bond formation.[4][8]3. Optimize rinsing procedures. Rinse with the anhydrous solvent first before using protic solvents like ethanol (B145695) or water to remove unbound silane.[8] |
| Inconsistent results and poor reproducibility between experiments | 1. Variable Ambient Humidity: Fluctuations in atmospheric moisture affect the rate of hydrolysis.[8]2. Impure Reagents: The aminosilane reagent may contain oligomers from degradation during storage. The solvent may not be truly anhydrous.[8]3. Inconsistent Protocol: Variations in reaction time, temperature, or post-deposition treatment.[12] | 1. Conduct experiments in a controlled environment (e.g., glove box or under a nitrogen stream).[8][12]2. Use high-purity aminosilane from a freshly opened bottle. Use properly stored and verified anhydrous solvents.[3][8]3. Standardize all experimental parameters, including substrate preparation, reaction conditions, rinsing, and curing steps.[12] Consider vapor-phase deposition for more reproducible results.[8] |
Prevention Strategies & Experimental Protocols
Q4: What are the best practices for storing and handling aminosilanes to prevent degradation?
A4: Proper storage is the first line of defense against premature hydrolysis.
-
Storage Conditions: Aminosilanes should be stored in a cool, dry, and dark place, such as a refrigerator (typically 2-8°C), to minimize thermal degradation.[13]
-
Moisture Prevention: Keep containers tightly sealed to prevent exposure to air and moisture.[13] Storing the bottle inside a secondary container with a desiccant (e.g., silica (B1680970) gel) can provide an extra layer of protection.[14]
-
Handling: When dispensing the reagent, avoid opening the bottle cap repeatedly in ambient air. It is best practice to use a syringe to pierce the septum cap and withdraw the required amount under an inert atmosphere (e.g., nitrogen or argon).[14]
Protocol 1: Solution-Phase Deposition for a Hydrolytically Stable Layer
This protocol is designed to produce a dense and stable aminosilane layer by carefully controlling reaction conditions.[8][12]
1. Substrate Preparation and Activation:
- Thoroughly clean the silica-based substrate (e.g., silicon wafer, glass slide) by sonicating sequentially in acetone, ethanol, and deionized water (15 minutes each).
- Dry the substrate under a stream of high-purity nitrogen.
- Activate the surface to generate reactive silanol (-OH) groups by treating with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood).
- Rinse the substrate extensively with deionized water and dry in an oven at 110°C for 30 minutes.
2. Silanization Reaction (Controlled Environment):
- Perform this step in a glove box or under a nitrogen atmosphere to minimize exposure to moisture.
- Prepare a 1% (v/v) solution of the chosen aminosilane (preferably one with a long alkyl chain for stability) in anhydrous toluene.
- Immerse the cleaned, activated substrates in the silane solution.
- Heat the reaction to 70°C and maintain for 1 to 24 hours. Elevated temperatures in an anhydrous solvent help produce denser, more stable layers.[2][5]
3. Rinsing and Curing:
- Remove substrates from the solution and rinse sequentially with anhydrous toluene (2x), ethanol (2x), and finally deionized water (2x) to remove any physically adsorbed molecules.[8]
- Dry the coated substrates under a nitrogen stream.
- Cure the substrates in an oven at 110-120°C for 45-60 minutes to drive the condensation reaction and form stable covalent siloxane bonds.[4]
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_clean [label="1. Substrate Cleaning\n(Sonication in Solvents)"];
sub_activate [label="2. Surface Activation\n(Piranha Etch to create -OH groups)"];
sub_dry [label="3. Drying\n(110°C Oven)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
silanization [label="4. Silanization Reaction\n(1% Silane in Anhydrous Toluene, 70°C)\nPerform in Glove Box"];
node [fillcolor="#FBBC05", fontcolor="#202124"];
rinse [label="5. Sequential Rinsing\n(Toluene -> Ethanol -> DI Water)"];
cure [label="6. Curing\n(110-120°C Oven)"];
finish [label="End: Stable Layer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> sub_clean;
sub_clean -> sub_activate;
sub_activate -> sub_dry;
sub_dry -> silanization;
silanization -> rinse;
rinse -> cure;
cure -> finish;
}
Caption: Experimental workflow for robust aminosilane deposition.
Quantitative Data Summary
The hydrolytic stability of aminosilane layers can be quantified by measuring the layer thickness before and after exposure to water. The data below, compiled from literature, illustrates the superior stability of aminosilanes with longer alkyl linkers.[2][5]
| Aminosilane Type | Silanization Conditions | Initial Layer Thickness (Å) | Thickness after 48h in 40°C Water (Å) | % Layer Loss |
| APTES (3-aminopropyltriethoxysilane) | Toluene, 70°C, 24h | ~14 | ~2 | ~86% |
| APDMES (3-aminopropyldimethylethoxysilane) | Toluene, 70°C, 24h | ~9 | ~0 | ~100% |
| AHAMTES (N-(6-aminohexyl)aminomethyltriethoxysilane) | Toluene, 70°C, 24h | ~23 | ~18 | ~22% |
Note: Absolute values can vary based on specific experimental conditions. The trend demonstrates the instability of 3-aminopropylsilanes (APTES, APDMES) compared to the enhanced stability of the long-chain AHAMTES.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to prevent the loss of surface functionality derived from aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 10. gelest.com [gelest.com]
- 11. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]
- 14. researchgate.net [researchgate.net]
Optimal temperature range for Bis(diethylamino)silane reactions
This guide provides researchers, scientists, and drug development professionals with essential technical information, frequently asked questions, and troubleshooting advice for reactions involving Bis(diethylamino)silane (BDEAS).
Frequently Asked Questions (FAQs)
???+ question "What is Bis(diethylamino)silane (BDEAS) and what is its primary application?"
???+ question "What is the optimal temperature range for BDEAS reactions?"
???+ question "What is the typical Atomic Layer Deposition (ALD) temperature window for BDEAS?"
???+ question "How does temperature affect film properties and impurity levels?"
Troubleshooting Guides
???+ danger "Issue: Poor film uniformity or higher-than-expected growth rate."
???+ danger "Issue: High carbon or oxygen content in Silicon Nitride (SiNₓ) films."
???+ danger "Issue: Low yield during the chemical synthesis of BDEAS."
Data Presentation
Table 1: Deposition Parameters for BDEAS in ALD/PEALD Processes
| Target Film | Co-Reactant | Deposition Method | Optimal Temperature Range (°C) | Growth Per Cycle (GPC) |
| Silicon Oxide (SiO₂) ** | Ozone (O₃) | Thermal ALD | 250 - 350[1][2] | ~0.10 nm/cycle[1][2] |
| Silicon Oxide (SiO₂) ** | Oxygen (O₂) Plasma | PEALD | 100 - 250[2][3] | 0.12 - 0.14 nm/cycle[2][3] |
| Silicon Nitride (SiNₓ) | Nitrogen (N₂) Plasma | PEALD | 150 - 250[4] | 0.019 - 0.031 nm/cycle[4] |
| Hafnium Silicate (HfSiOₓ) | Ozone (O₃) | Thermal ALD | 200 - 250[5] | Varies with composition[5] |
Table 2: Optimized Reaction Conditions for BDEAS Synthesis
| Parameter | Optimal Value |
| Molar Ratio (DEA to DCS) | 8.894[6] |
| Reaction Temperature | 4.666 °C[6] |
| Reaction Time | 18.279 min[6] |
| Resulting Yield | ~74.6%[6] |
Experimental Protocols
Protocol: Plasma-Enhanced ALD (PEALD) of Silicon Nitride (SiNₓ)
This protocol describes a general procedure for depositing SiNₓ thin films using BDEAS and a nitrogen (N₂) plasma. Parameters should be optimized for the specific reactor being used.
1. Substrate Preparation:
-
Clean the substrate using a standard procedure suitable for the material (e.g., RCA clean for silicon wafers).
-
Load the cleaned, dry substrate into the PEALD reactor chamber.
2. Reactor Setup and Conditions:
-
Base Pressure: Evacuate the chamber to a base pressure in the range of 100-200 mTorr.
-
Substrate Temperature: Heat the substrate to the target deposition temperature (e.g., 200-400°C). Allow temperature to stabilize.
-
Precursor Temperature: Gently heat the BDEAS precursor vessel (bubbler) to ensure adequate vapor pressure for delivery into the chamber.
-
Carrier Gas: Use a high-purity inert gas, such as Argon (Ar) or Nitrogen (N₂), as the carrier and purge gas.
3. ALD Cycle (Temporal): The deposition proceeds by repeating the following four steps to achieve the desired film thickness.
-
Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a duration sufficient to saturate the substrate surface (e.g., 1-2 seconds).
-
Step 2: Purge 1: Stop the BDEAS flow and purge the chamber with the inert carrier gas to remove any unreacted precursor and gaseous byproducts (e.g., 2-4 seconds).
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma to activate the reactant. Expose the substrate to the N₂ plasma for a set duration to react with the adsorbed BDEAS layer (e.g., 5-15 seconds).
-
Step 4: Purge 2: Extinguish the plasma and purge the chamber again with the inert gas to remove reaction byproducts before the next cycle (e.g., 4-8 seconds).
4. Post-Deposition:
-
Once the desired number of cycles is complete, stop the process and cool the substrate under an inert atmosphere.
-
Unload the substrate for characterization (e.g., spectroscopic ellipsometry for thickness, XPS for composition).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Synthetic Process of Bis(Diethylamino)Silane Based on Response Surface Methodology | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Best Practices for Handling Air-Sensitive Reagents like Bis(dimethylamino)-methylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling of the air-sensitive reagent Bis(dimethylamino)-methylsilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise when working with this compound and other air-sensitive reagents.
Issue 1: Low or No Reaction Yield in Silylation
Symptoms:
-
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows a significant amount of unreacted starting material.
-
The desired silylated product is present in very low quantities or not at all.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Moisture Contamination | 1. Ensure all glassware was rigorously dried in an oven (e.g., >120°C for several hours) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use. 2. Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent. 3. Handle the reagent under a strictly inert atmosphere using a glove box or Schlenk line. | This compound reacts vigorously with water.[1] Trace amounts of moisture will hydrolyze the reagent, rendering it inactive for the desired silylation reaction. |
| Degraded Reagent | 1. Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. 2. If possible, check the purity of the reagent via NMR or GC analysis before use. | Improper storage or repeated handling can lead to the degradation of the reagent, reducing its efficacy.[2] |
| Suboptimal Reaction Temperature | 1. For less reactive substrates, consider gently heating the reaction mixture. 2. Conversely, for highly exothermic reactions or to improve selectivity, cooling the reaction may be necessary. | Reaction kinetics are temperature-dependent. Some silylation reactions may require thermal energy to proceed at a reasonable rate. |
| Steric Hindrance of the Substrate | 1. Increase the reaction time. 2. Consider using a higher reaction temperature. 3. A different silylating agent with smaller steric bulk may be required if the reaction does not proceed. | Bulky functional groups near the reaction site can sterically hinder the approach of the silylating agent, slowing down or preventing the reaction. |
Issue 2: Formation of White Precipitate or Hazy Solution
Symptoms:
-
A white solid forms in the reaction mixture.
-
The solution becomes cloudy or hazy.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of the Reagent | 1. Immediately cease the reaction and re-evaluate the experimental setup for potential sources of moisture ingress. 2. Ensure all joints in the glassware are properly sealed and that the inert gas supply is dry. | Exposure to moisture will lead to the formation of silanols, which can then condense to form insoluble polysiloxanes. |
| Formation of Amine Hydrohalide Salts | 1. This is an expected byproduct if the reaction generates an acidic species (e.g., HCl from a chlorosilane). 2. The salt can be removed by filtration at the end of the reaction. | The dimethylamine (B145610) byproduct of the silylation reaction will react with any acid present to form a salt, which is often insoluble in organic solvents. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[2] It is crucial to keep it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] The reagent is sensitive to moisture and will degrade upon exposure to air.[2]
Q2: What personal protective equipment (PPE) is required when handling this reagent?
A2: When handling this compound, it is essential to wear appropriate PPE to prevent skin and eye contact. This includes:
-
Neoprene or nitrile rubber gloves.[1]
-
Chemical safety goggles or a face shield.[1]
-
A lab coat.
-
In situations where inhalation exposure is possible, a NIOSH-certified combination organic vapor-amine gas respirator is recommended.[4]
Q3: What materials are incompatible with this compound?
A3: This reagent is incompatible with a range of substances, including:
-
Water and moisture[1]
-
Acids[1]
-
Alcohols[1]
-
Alkalis[1]
-
Oxidizing agents[1]
-
Metal salts[1]
-
Precious metals[1]
Contact with these materials can lead to vigorous reactions, degradation of the reagent, and the release of flammable or toxic byproducts.[1]
Experimental Procedures
Q4: My silylation reaction is not going to completion. What are the first things I should check?
A4: The most common reason for incomplete silylation is the presence of moisture.[2] Ensure that all your glassware is scrupulously dried and that your solvents are anhydrous. The second most likely cause is a degraded reagent due to improper storage or handling. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.
Q5: How can I monitor the progress of my silylation reaction?
A5: The progress of a silylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The silylated product will be less polar than the starting material (e.g., an alcohol) and will therefore have a higher Rf value on a TLC plate or a shorter retention time on a non-polar GC column.
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol
This protocol provides a general procedure for the silylation of a primary alcohol using this compound. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, stirrer, condenser, etc.), oven-dried and cooled under an inert atmosphere.
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
-
With stirring, add this compound (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can often be concentrated under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.
-
If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel.
Illustrative Reaction Conditions and Yields for Silylation of Primary Alcohols with Aminosilanes:
| Substrate | Silylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanol | Hexamethyldisilazane (HMDS) | Toluene | Room Temp | 8 | 96 |
| Benzyl Alcohol | Hexamethyldisilazane (HMDS) | Toluene | Room Temp | 5 | >95 |
| Geraniol | Bis(trimethylsilyl)acetamide (BSA) | Acetonitrile | 60 | 1 | >98 |
Note: This table provides representative data for similar aminosilane (B1250345) reagents to illustrate typical reaction conditions and outcomes. Actual results with this compound may vary.
Visualizations
Workflow for Handling Air-Sensitive Reagents
Caption: A generalized workflow for handling air-sensitive reagents from preparation to cleanup.
Troubleshooting Logic for Low Silylation Yield
Caption: A logical flow diagram for troubleshooting low yield in silylation reactions.
References
Technical Support Center: Troubleshooting Poor Film Quality in ALD using Aminosilane Precursors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor film quality during Atomic Layer Deposition (ALD) using aminosilane (B1250345) precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The deposited film has poor adhesion and is delaminating.
-
Question: My film is peeling off the substrate. What are the likely causes and how can I fix this?
-
Answer: Film delamination is a strong indicator of poor adhesion between the aminosilane-deposited layer and the substrate. This issue often stems from inadequate substrate preparation, non-ideal deposition conditions, or an incomplete reaction of the silane (B1218182) precursor.
Troubleshooting Steps:
-
Substrate Cleaning: The most critical factor for good adhesion is a pristine substrate surface. The surface must be free of organic contaminants and possess a sufficient density of hydroxyl (-OH) groups for the aminosilane to react with.[1]
-
Silane Solution Quality: Aminosilanes are sensitive to moisture and can hydrolyze and self-condense. Using an old or improperly stored precursor solution can lead to the formation of aggregates that deposit as a weakly bound film.[1] Always use a fresh, anhydrous solution.
-
Curing Process: A post-deposition curing step is often essential to drive the condensation reaction, which forms strong siloxane (Si-O-Si) bonds between the silane molecules and the substrate.[1] Inadequate curing temperature or time will result in a poorly cross-linked film.
-
Issue 2: The film appears hazy, cloudy, or non-uniform.
-
Question: My film is not clear and has a patchy appearance. What's causing this and what should I do?
-
Answer: A hazy or non-uniform film points to problems with the self-assembly process, often due to the aggregation of silane molecules or surface contamination.[1]
Troubleshooting Steps:
-
Precursor Concentration: An excessively high concentration of the aminosilane precursor can lead to the formation of multilayers and aggregates on the surface instead of a uniform monolayer.[1]
-
Solution Stability: Premature hydrolysis and condensation of the aminosilane in the solution will cause the deposition of polysiloxane aggregates, resulting in a hazy film.[1] It is crucial to prepare the solution immediately before use.
-
Deposition Temperature: The temperature during deposition influences the rate of the surface reaction and the self-assembly process.[1] Ensure a consistent and controlled temperature throughout the deposition.
-
Rinsing Technique: A gentle but thorough rinsing step after deposition is critical to remove excess, unreacted precursor.[1]
-
Issue 3: The film has high carbon content and other impurities.
-
Question: My film analysis shows significant carbon impurities. How can I reduce this contamination?
-
Answer: High carbon incorporation is a common issue with aminosilane precursors and is often linked to incomplete ligand exchange or precursor decomposition.
Troubleshooting Steps:
-
Precursor Choice: The structure of the aminosilane precursor plays a large role. For instance, tris-aminosilanes like TDMAS have been shown to result in higher carbon incorporation compared to bis-aminosilanes like BTBAS and BDEAS due to the persistence of the third amine substituent.[2][3]
-
Oxidant Pulse: The choice and parameters of the co-reactant (e.g., ozone, oxygen plasma) are critical. Ensure the oxidant pulse is long enough and reactive enough to completely remove the amine ligands.
-
Purge Times: Inadequate purge times between the precursor and oxidant pulses can lead to gas-phase reactions (CVD-like growth) and increased impurity levels.
-
Deposition Temperature: The ALD temperature window is crucial. Temperatures that are too high can cause precursor decomposition, while temperatures that are too low may not provide enough energy for complete surface reactions.[4]
-
Issue 4: The film growth rate (GPC) is lower than expected.
-
Question: I'm not achieving the expected growth per cycle (GPC). What could be the reason?
-
Answer: A lower-than-expected GPC can be due to several factors, including precursor structure, deposition temperature, and surface saturation.
Troubleshooting Steps:
-
Precursor Steric Hindrance: The size of the alkyl groups on the amine ligands can affect surface packing density. Larger, bulkier ligands can sterically hinder the precursor molecules from accessing all available surface sites, leading to a lower GPC.
-
Number of Amino Ligands: Tris-aminosilanes may result in lower deposition rates compared to bis-aminosilanes due to the way they bind to the surface.[2]
-
Precursor Pulse Length: Ensure the precursor pulse is long enough to achieve saturation of the substrate surface. This can be tested by progressively increasing the pulse time while monitoring the GPC until it no longer increases.
-
Deposition Temperature: Operating outside the optimal ALD temperature window can lead to reduced GPC.[4]
-
Data Presentation: Aminosilane Precursor Comparison for SiO₂ ALD
| Precursor | Abbreviation | Type | Typical ALD Window (°C) | Growth Per Cycle (Å/cycle) | Film Properties/Remarks |
| Bis(tert-butylamino)silane | BTBAS | Bis-aminosilane | 300 - >500 | ~1.0 | Offers a wide ALD window and produces high-quality films with low carbon content.[2][5] |
| Bis(diethylamino)silane | BDEAS | Bis-aminosilane | 300 - ~525 | ~0.8 - 1.0 | Good balance of reactivity, leading to high-quality films.[2][3] Estimated to provide a fast growth rate.[6][7][8] |
| Tris(dimethylamino)silane | TDMAS | Tris-aminosilane | 160 - 300 | ~0.4 - 0.6 | Prone to poor ALD performance with higher carbon incorporation and lower film quality.[2][3][5] |
| Di(isopropylamino)silane | DIPAS | Mono-aminosilane | 100 - 400 | ~1.3 | Suitable for low-temperature deposition with a relatively wide ALD window.[4][9] |
| Di(sec-butylamino)silane | DSBAS | Mono-aminosilane | 100 - 250 | ~1.8 | Shows promise for low-temperature applications and can achieve high growth rates.[3][10] |
Experimental Protocols
Protocol 1: Optimization of ALD Pulse and Purge Times
-
Objective: To determine the self-limiting growth behavior for a given aminosilane precursor and co-reactant.
-
Substrate Preparation: Prepare and clean substrates according to standard procedures (e.g., RCA clean for silicon wafers) to ensure a hydroxyl-terminated surface.[3][5]
-
Set Initial Parameters:
-
Deposition Temperature: Set to the mid-point of the precursor's known ALD window.
-
Precursor Pulse Time: Start with a short pulse (e.g., 0.5 s).
-
Purge Time: Use a relatively long purge time (e.g., 10 s) to ensure complete removal of unreacted precursor.
-
Co-reactant Pulse Time: Use a pulse time known to be sufficient for complete reaction (e.g., 2 s for ozone).
-
Number of Cycles: Set to a number that will produce a film thick enough for accurate measurement (e.g., 100 cycles).
-
-
Vary Precursor Pulse Time:
-
Keeping all other parameters constant, perform a series of depositions with increasing precursor pulse times (e.g., 0.5 s, 1 s, 2 s, 3 s, 4 s).
-
Measure the film thickness after each deposition and calculate the GPC.
-
Plot GPC vs. Precursor Pulse Time. The pulse time at which the GPC saturates is the minimum required for self-limiting growth.
-
-
Vary Purge Time:
-
Set the precursor pulse time to the saturation value determined in the previous step.
-
Perform a series of depositions with decreasing purge times (e.g., 10 s, 8 s, 5 s, 3 s, 2 s).
-
Measure the film thickness and calculate the GPC.
-
Plot GPC vs. Purge Time. The shortest purge time that does not result in an increase in GPC (which would indicate a CVD-like component) is the minimum required purge time.
-
-
Repeat for Co-reactant: Repeat steps 4 and 5 for the co-reactant pulse and purge times.
Visualizations
Caption: Troubleshooting workflow for poor film quality in ALD.
References
- 1. benchchem.com [benchchem.com]
- 2. electrochem.org [electrochem.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inert Atmosphere Techniques for Organosilicon Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for working with air- and moisture-sensitive organosilicon compounds. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development activities.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered when handling organosilicon compounds under an inert atmosphere using Schlenk line or glovebox techniques.
Schlenk Line Operations
Q1: My reaction mixture turned cloudy or formed a precipitate upon adding my chlorosilane reagent, even under a positive pressure of argon. What is the likely cause?
A1: This is a classic sign of moisture contamination. Chlorosilanes are highly susceptible to hydrolysis, which leads to the formation of silanols (R₃SiOH). These silanols can then self-condense to form disiloxanes (R₃Si-O-SiR₃) and higher polysiloxanes, which are often insoluble and appear as a precipitate or cloudiness.[1][2]
-
Troubleshooting Steps:
-
Glassware Dryness: Ensure all glassware was rigorously dried. Oven-drying at >125°C overnight and assembling the apparatus hot while flushing with a stream of dry inert gas is recommended.[1] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas, repeating this cycle three times.
-
Inert Gas Quality: Your inert gas may be contaminated with moisture. Use a drying tube filled with a suitable desiccant (e.g., CaSO₄, P₄O₁₀) or an in-line gas purifier.
-
Solvent Purity: The solvent is a common source of water. Ensure you are using a freshly distilled and properly degassed anhydrous solvent.
-
Reagent Integrity: The septum on your chlorosilane bottle may have been compromised. If the reagent is old or has been punctured multiple times, consider using a fresh bottle.
-
Q2: My cannula transfer of an organosilicon reagent is very slow or has stopped completely. How can I resolve this?
A2: Slow or stalled cannula transfers are typically due to pressure equalization, a blockage in the cannula, or high viscosity of the solution.
-
Troubleshooting Steps:
-
Pressure Differential: To maintain a steady flow, there must be a slightly higher pressure in the sending flask than in the receiving flask. You can achieve this by carefully adjusting the gas flow from the manifold to the sending flask. Ensure the receiving flask is vented to the bubbler or through a needle to allow for gas displacement.
-
Cannula Blockage: The cannula may be clogged with a small particle or frozen solvent. You can try to clear it by briefly increasing the inert gas pressure to the sending flask. If that fails, carefully and quickly remove the cannula, clear the obstruction (e.g., with a thin wire), and re-insert it under a positive flow of inert gas.
-
Viscosity: If the organosilicon compound is highly viscous, dilute the solution with more anhydrous solvent to facilitate transfer.
-
Q3: After my Grignard reaction to form an organosilane, the workup is yielding a significant amount of white solid (magnesium salts), making extraction difficult. How can I improve this?
A3: The formation of magnesium salts is unavoidable, but their physical form can be managed for easier separation.
-
Troubleshooting Steps:
-
Quenching Method: Instead of quenching the reaction by adding it to water, try slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction flask at 0°C. This often results in a more manageable slurry.
-
Stirring: Ensure vigorous stirring during the quenching process to break up any large clumps of salts.
-
Filtration: After quenching, you can filter the entire mixture through a pad of Celite® to remove the magnesium salts before proceeding with the aqueous extraction. Wash the filter cake thoroughly with your extraction solvent to recover all of the product.
-
Glovebox Operations
Q1: The humidity level in my glovebox is rising unexpectedly. What are the common causes and solutions?
A1: A rise in humidity within a glovebox is a serious issue that can compromise your experiments. The most common culprits are leaks, contaminated items brought into the box, or issues with the purification system.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect the gloves for any punctures or tears. Check the seals on the antechamber doors and the main window. A small leak can be difficult to spot, so you may need to perform a leak test according to your glovebox manufacturer's instructions.
-
Antechamber Cycles: Ensure you are running a sufficient number of vacuum/refill cycles on the antechamber before bringing items into the main box. For porous materials like filter paper or Celite®, a longer time under vacuum is necessary to remove adsorbed water.
-
Solvent Introduction: Only bring in rigorously dried and degassed solvents. Even "anhydrous" solvents from commercial suppliers should be dried further over molecular sieves.
-
Purification System: Check the status of your catalyst. It may require regeneration. Refer to your glovebox manual for the proper regeneration procedure.
-
Q2: I am observing the formation of a fine white powder on my glassware and other surfaces inside the glovebox after working with chlorosilanes. What is this?
A2: This is likely due to the reaction of volatile chlorosilanes with trace amounts of moisture in the glovebox atmosphere. The white powder is a mixture of silica (B1680970) (SiO₂) and hydrochloric acid (HCl) that has reacted with other surfaces.[2]
-
Preventative Measures:
-
Minimize Exposure: Handle chlorosilanes in closed systems whenever possible, even within the glovebox. Use septa and syringes for transfers.
-
Local Purging: If you must have an open container of a chlorosilane, try to work in an area of the glovebox with good circulation, near the purifier outlet.
-
Prompt Cleanup: Clean up any spills immediately with a compatible solvent and wipe. Dispose of the contaminated wipes in a sealed container before removing them from the glovebox.
-
Organosilicon-Specific Issues
Q1: My silylation reaction is not going to completion, or I am seeing the formation of side products. What are the common pitfalls?
A1: Incomplete silylation or the formation of side products can be due to several factors, including steric hindrance, reagent quality, and the presence of impurities.[3][4]
-
Troubleshooting Steps:
-
Choice of Silylating Agent: For sterically hindered alcohols, a more reactive silylating agent may be required. For example, if TBS-Cl is not effective, consider using TBS-OTf.
-
Base Selection: The choice of base is crucial. For silyl (B83357) chlorides, a common base is imidazole (B134444) or triethylamine. For the more reactive silyl triflates, a non-nucleophilic, sterically hindered base like 2,6-lutidine is often used to prevent side reactions.
-
Reaction Temperature: Some silylations require elevated temperatures to overcome steric hindrance. However, high temperatures can also lead to side reactions like redistribution. Monitor the reaction closely and optimize the temperature.
-
Side Products: A common side product is the corresponding siloxane, formed from the hydrolysis of the silylating agent. Ensure all reagents and solvents are scrupulously dry.
-
Q2: How do I effectively remove siloxane byproducts from my final product?
A2: Siloxanes are often greasy, non-polar, and can be difficult to separate from the desired product by standard chromatography.
-
Removal Strategies:
-
Filtration through Silica Gel: In some cases, simply passing a solution of your crude product through a plug of silica gel using a non-polar eluent can effectively remove the more polar silanol (B1196071) and some oligomeric siloxane byproducts.[1]
-
Acidic or Basic Wash: Depending on the stability of your product, a dilute acid or base wash during the workup can help to hydrolyze and remove some silyl byproducts.
-
Specialized Chromatography: For very non-polar products, reverse-phase chromatography may be more effective at separating the desired compound from non-polar siloxanes.
-
Distillation: If your product is a thermally stable liquid, fractional distillation under reduced pressure can be a highly effective method for removing non-volatile siloxane impurities.
-
Section 2: Data Presentation
The stability of silyl ethers is a critical consideration in multi-step synthesis. The choice of protecting group depends on the reaction conditions that the molecule will need to endure. The following tables provide a quantitative comparison of the relative stability of common silyl ethers.
Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from comparative studies on silyl ether stability.
Section 3: Experimental Protocols
The following are detailed protocols for common procedures involving organosilicon compounds under an inert atmosphere.
Protocol: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl) using a Schlenk Line
This protocol describes the silylation of a primary alcohol using TBS-Cl and imidazole as a base under an argon atmosphere.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask, magnetic stir bar, rubber septa, syringes, and needles
-
Argon gas supply and Schlenk line
Procedure:
-
Apparatus Setup: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and cool to room temperature under a positive pressure of argon.
-
Reagent Addition:
-
Under a positive flow of argon, add the primary alcohol (1.0 eq) and imidazole (2.2 eq) to the Schlenk flask.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
In a separate, dry vial, dissolve TBS-Cl (1.1 eq) in a small amount of anhydrous DMF.
-
Slowly add the TBS-Cl solution to the stirred alcohol/imidazole solution at room temperature via syringe.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[5]
-
Workup:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution via syringe.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected alcohol.
Protocol: Synthesis of an Organosilane via Grignard Reaction
This protocol outlines the synthesis of triphenylsilane (B1312308) from trichlorosilane (B8805176) and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Trichlorosilane (HSiCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask, reflux condenser, dropping funnel, magnetic stir bar, Schlenk line, and argon gas supply
Procedure:
-
Grignard Reagent Preparation:
-
Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and an argon inlet. Place magnesium turnings and a small iodine crystal in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional hour.
-
-
Reaction with Trichlorosilane:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of trichlorosilane in anhydrous diethyl ether.
-
Add the trichlorosilane solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude triphenylsilane can be purified by recrystallization from hexane or by vacuum distillation.
-
Section 4: Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. Triphenylsilanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
Bis(dimethylamino)-methylsilane versus other silylating agents for organic synthesis
For researchers, scientists, and drug development professionals, the strategic protection of functional groups is a cornerstone of successful organic synthesis. Silyl (B83357) ethers are a widely employed protecting group for hydroxyl, amino, and carboxyl moieties due to their tunable stability and ease of installation and removal.[1] This guide provides a comprehensive comparison of Bis(dimethylamino)-methylsilane with other common silylating agents, offering available data and detailed experimental protocols to inform your synthetic strategy.
Introduction to Silylating Agents
Silylating agents are organosilicon compounds that react with active hydrogen atoms in functional groups like alcohols, amines, and carboxylic acids to form silyl ethers, silyl amines, and silyl esters, respectively.[2] The reactivity of the silylating agent and the stability of the resulting silyl group are influenced by the substituents on the silicon atom. Electron-withdrawing groups on silicon increase reactivity, while sterically bulky groups enhance the stability of the protected functional group.[3] Common silylating agents introduce groups such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS).
This compound, with the chemical formula C5H16N2Si, is a highly reactive silylating agent.[4][5] Its key characteristics include high moisture sensitivity and a low boiling point, which necessitates handling under anhydrous conditions and an inert atmosphere.[5] The presence of two dimethylamino groups makes it a potent silyl donor, with the formation of volatile dimethylamine (B145610) as the only byproduct, simplifying reaction workup.[4]
Comparative Performance of Silylating Agents
The choice of a silylating agent is dictated by the substrate, the desired stability of the protected group, and the required reaction conditions. While direct quantitative comparative data for this compound across a range of substrates is limited in publicly available literature, its performance can be inferred from its chemical properties and comparison with analogous reagents.
Silylation of Alcohols
The protection of alcohols is a frequent operation in multi-step synthesis. The reactivity of silylating agents towards alcohols generally follows the order: primary > secondary > tertiary alcohols.[6]
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Primary Alcohol (generic) | None | Aprotic (e.g., THF, Toluene) | < 1 | High (est. >90%) | Inferred from reactivity |
| This compound | Secondary Alcohol (generic) | None | Aprotic (e.g., THF, Toluene) | 1-4 | Moderate-High (est. 70-90%) | Inferred from reactivity |
| TBDMS-Cl | Primary Alcohol | Imidazole | DMF | 10-20 | ~95 | [6] |
| HMDS | Primary Alcohol | Catalytic TMS-Cl | Neat or Solvent | 1-8 | High | [4] |
| BSTFA | Steroid (Alcohol) | None | Acetonitrile | 0.5 | >98 | [7] |
Estimated values for this compound are based on the high reactivity of aminosilanes. Actual times and yields may vary depending on the specific substrate and reaction conditions.
Silylation of Amines
Protecting amines is crucial in peptide synthesis and the preparation of complex nitrogen-containing molecules. Aminosilanes are particularly effective for the silylation of amines.[6]
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Primary Amine (generic) | None | Aprotic (e.g., CH2Cl2) | < 1 | High (est. >90%) | Inferred from reactivity |
| This compound | Aniline (generic) | None | Aprotic (e.g., CH2Cl2) | 1-3 | High (est. >90%) | Inferred from reactivity |
| TBDPS-Cl | Primary Amine | Triethylamine | Acetonitrile | 1-3 | High | [6] |
| HMDS | Aniline | Catalytic TMS-Cl | Neat or Solvent | 2-10 | High | [8] |
Estimated values for this compound are based on the high reactivity of aminosilanes.
Silylation of Carboxylic Acids
Silyl esters are useful intermediates and protecting groups for carboxylic acids. The reactivity of silylating agents with carboxylic acids is generally high.
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Carboxylic Acid (generic) | None | Aprotic (e.g., CH2Cl2) | < 0.5 | High (est. >95%) | Inferred from reactivity |
| BSTFA | Carboxylic Acid | None | Acetonitrile | 0.5 | >98 | [7] |
| HMDS | Carboxylic Acid | None | Neat | 1-2 | High | [4] |
Estimated values for this compound are based on the high reactivity of aminosilanes.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. The following are representative protocols for silylation reactions. Note that all reactions involving this compound must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[5]
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂, Toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the primary alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for the Silylation of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the primary amine in anhydrous dichloromethane.
-
Add this compound dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add methanol (B129727) to quench any remaining silylating agent.
-
Remove the solvent under reduced pressure.
-
The resulting silyl amine can be used in the next step without further purification or purified by distillation or chromatography if required.
Protocol 3: General Procedure for the Silylation of a Carboxylic Acid with this compound
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
Procedure:
-
Suspend or dissolve the carboxylic acid in an anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add this compound to the mixture at room temperature.
-
Stir the reaction for 15-30 minutes. The reaction is often rapid and exothermic.
-
Monitor the formation of the silyl ester by TLC or GC-MS.
-
Upon completion, the volatile byproducts can be removed under reduced pressure, and the silyl ester can be used directly or purified as needed.
Logical Workflow for Silylating Agent Selection
The choice of an appropriate silylating agent is a critical step in planning a synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Logical workflow for selecting a suitable silylating agent.
Reaction Pathway for Silylation with this compound
The silylation of an alcohol with this compound proceeds through a nucleophilic attack of the alcohol's oxygen on the silicon atom, with the concurrent or subsequent departure of a dimethylamino group, which is protonated by the alcohol's proton. A second equivalent of the alcohol can then react with the intermediate aminosilane.
Caption: Simplified reaction pathway for alcohol silylation.
Conclusion
This compound is a powerful silylating agent characterized by its high reactivity and the generation of a volatile byproduct, which simplifies purification. While it requires handling under anhydrous conditions, its efficacy in protecting a range of functional groups makes it a valuable tool in organic synthesis. For reactions requiring rapid and clean conversion, particularly with less reactive substrates, this compound presents a compelling alternative to more traditional silylating agents. As with any reagent, the optimal choice will depend on a careful consideration of the specific requirements of the synthetic transformation.
References
- 1. BIS(DIMETHYLAMINO)METHYLSILANE CAS#: 22705-33-5 [m.chemicalbook.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BIS(DIMETHYLAMINO)METHYLSILANE | 22705-33-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to Silane Precursors: Bis(dimethylamino)-methylsilane vs. Bis(diethylamino)silane
In the realm of materials science and semiconductor manufacturing, the choice of precursor is a critical determinant of thin film quality and process efficiency. For researchers, scientists, and drug development professionals engaged in the fabrication of silicon-based thin films, understanding the nuances of different organosilicon precursors is paramount. This guide provides a comprehensive comparison of two widely used aminosilane (B1250345) precursors: Bis(dimethylamino)-methylsilane (BDMAMS) and Bis(diethylamino)silane (BDEAS). We will delve into their chemical and physical properties, deposition performance, and provide exemplary experimental protocols to aid in precursor selection for applications such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a precursor is essential for designing and controlling deposition processes. The following table summarizes the key properties of BDMAMS and BDEAS.
| Property | This compound (BDMAMS) | Bis(diethylamino)silane (BDEAS) |
| CAS Number | 22705-33-5 | 27804-64-4 |
| Chemical Formula | C5H16N2Si | C8H22N2Si |
| Molecular Weight | 132.28 g/mol [1] | 174.36 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless liquid[2] |
| Density | 0.798 g/mL at 20 °C | 0.786 g/mL[2] |
| Boiling Point | 112-113 °C[3] | 188 °C at 760 torr; 70 °C at 30 torr[2] |
| Vapor Pressure | < 15 mm Hg at 25°C[3] | 30 Torr at 70°C[4][5] |
| Moisture Sensitivity | High, reacts vigorously with water[1][3] | High, reacts with moisture[6] |
Performance in Thin Film Deposition
The performance of a precursor in a deposition process is evaluated based on several metrics, including growth per cycle (GPC) in ALD, deposition rate in CVD, film composition and purity, and the optimal deposition temperature range.
Bis(diethylamino)silane (BDEAS)
BDEAS is a well-established precursor for the deposition of high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films via both ALD and CVD.[2][7]
For SiO₂ deposition , BDEAS, in combination with an oxygen source like ozone (O₃) or an oxygen plasma, demonstrates a stable ALD window. Experimental data shows a growth per cycle (GPC) of approximately 0.09 nm/cycle.[2] In other studies, the GPC for SiO₂ deposition using BDEAS has been reported to be in the range of 1.14 to 1.23 Å/cycle.[4] The resulting films exhibit properties closely matching that of pure SiO₂.[7]
In SiNₓ deposition , BDEAS is used with a nitrogen source, such as an N₂ plasma. Atmospheric-pressure plasma-enhanced spatial ALD of SiNₓ using BDEAS at temperatures between 150 °C and 250 °C has yielded GPC values of 0.19 Å to 0.31 Å.[8] While carbon incorporation can be a concern, it has been shown to be as low as 13.7 at.% at 200 °C.[8]
This compound (BDMAMS)
BDMAMS is utilized as a precursor for silicon-based materials and has been investigated for the ALD of carbon-doped silicon oxide.[1][9] The presence of a methyl group attached to the silicon atom in BDMAMS can lead to carbon incorporation in the deposited film, which can be either a desired feature for certain applications or a contaminant to be minimized. One study noted that the use of bisaminosilane precursors with a Si-CH₃ bond, like BDMAMS, resulted in decreased carbon doping compared to other precursors.[9]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for ALD of SiO₂ using BDEAS and a general synthesis method for BDEAS.
Atomic Layer Deposition of SiO₂ using BDEAS and Ozone
This protocol is based on typical ALD processes for depositing silicon dioxide.
-
Substrate Preparation: The substrate is loaded into the ALD reactor chamber.
-
Deposition Temperature: The reactor is heated to the desired deposition temperature, typically within the ALD window of 250°C to 350°C.[11]
-
ALD Cycle:
-
Step 1: BDEAS Pulse: BDEAS vapor is introduced into the chamber for a set pulse time to allow for self-limiting adsorption on the substrate surface.
-
Step 2: Purge: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted BDEAS and byproducts.
-
Step 3: Oxidant Pulse: An oxidant, such as ozone (O₃), is pulsed into the chamber to react with the adsorbed BDEAS layer, forming a layer of SiO₂.
-
Step 4: Purge: The chamber is purged again with an inert gas to remove reaction byproducts.
-
-
Film Growth: Steps 1-4 are repeated for the desired number of cycles to achieve the target film thickness.
Synthesis of Bis(diethylamino)silane (BDEAS)
A common method for synthesizing BDEAS involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) ((C₂H₅)₂NH).[7]
-
Reaction Setup: A reaction vessel is dried and filled with an inert atmosphere (e.g., nitrogen). Anhydrous hexane (B92381) is added as a solvent.
-
Reactant Addition: The reaction mixture is cooled (e.g., to 0°C). Dichlorosilane is slowly added to the stirred mixture. Subsequently, diethylamine is added dropwise while maintaining the temperature.
-
Reaction: The mixture is stirred for a specified period to ensure the reaction goes to completion.
-
Purification: The solid diethylamine hydrochloride byproduct is removed by filtration under an inert atmosphere. The filtrate is then purified by distillation to obtain BDEAS.
Precursor Selection Logic
The choice between BDMAMS and BDEAS depends heavily on the specific application and desired film properties.
Conclusion
Both this compound and Bis(diethylamino)silane are valuable precursors for the deposition of silicon-based thin films.
Bis(diethylamino)silane (BDEAS) is a well-characterized and widely used precursor, particularly for the ALD of high-quality SiO₂ and SiNₓ films. Its performance is well-documented, offering good GPC and resulting in films with low impurity levels. This makes it a reliable choice for applications demanding pure dielectric layers.
This compound (BDMAMS) , with its Si-CH₃ bond, presents an interesting option for applications where controlled carbon incorporation is desired, such as in the fabrication of carbon-doped silicon oxide films. However, more extensive research and direct comparative studies with other precursors like BDEAS are needed to fully elucidate its performance characteristics for a broader range of applications.
For researchers and professionals, the selection between these two precursors will ultimately be guided by the specific requirements of the final thin film, including its composition, purity, and electrical properties, as well as the desired process parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.tno.nl [publications.tno.nl]
- 3. gelest.com [gelest.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Bis(diethylamino)silane | 27804-64-4 [chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. electrochem.org [electrochem.org]
- 8. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 9. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. strem.com [strem.com]
The Superior Performance of Bis(dimethylamino)-methylsilane in Advanced Deposition Processes
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of semiconductor manufacturing and advanced materials science, the choice of precursor is paramount to achieving desired thin-film properties. For Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, Bis(dimethylamino)-methylsilane (BDMAMS) has emerged as a compelling precursor for the deposition of high-quality silicon-containing films, including silicon dioxide (SiO₂), silicon nitride (SiN), and silicon carbide (SiC). This guide provides an objective comparison of BDMAMS with alternative precursors, supported by experimental data, to highlight its advantages in enabling lower deposition temperatures, achieving higher quality films, and offering superior process control.
Executive Summary
This compound (BDMAMS) offers significant advantages in both CVD and ALD processes due to its unique chemical structure. As a bis-aminosilane, it strikes a balance between reactivity and stability, leading to improved film characteristics compared to many traditional and alternative precursors. Key benefits include:
-
Lower Carbon Impurity: For SiO₂ deposition, BDMAMS demonstrates significantly lower carbon contamination compared to tris(dimethylamino)silane (B81438) (TDMAS).
-
Higher Growth Rate: In SiO₂ ALD, BDMAMS exhibits a growth rate approximately 1.5 times higher than that of TDMAS.
-
Favorable Deposition Temperatures: Aminosilane (B1250345) precursors, in general, allow for lower deposition temperatures compared to chlorosilanes, which is critical for temperature-sensitive substrates and advanced device architectures.
Comparison of BDMAMS with Alternative Precursors
The performance of a precursor is dictated by several key metrics, including deposition temperature, growth rate, film composition and purity, and conformality. The following tables summarize the performance of BDMAMS in comparison to other commonly used silicon precursors for the deposition of SiO₂, SiN, and SiC films.
Silicon Dioxide (SiO₂) Deposition
For the deposition of high-quality silicon dioxide films, aminosilanes are often preferred over chlorosilanes due to safety and operational advantages.[1] Among aminosilanes, the number of amino ligands plays a crucial role in the deposition performance.
Table 1: Performance Comparison of Precursors for SiO₂ ALD
| Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Carbon Content | Reference |
| BDMAMS | 275 | ~1.5x that of TDMAS | ~0.5 order of magnitude lower than TDMAS | [2] |
| TDMAS | 160 - 300+ | ~0.67x that of BDMAMS | High | [1][3] |
| BTBAS | 300 - 525 | - | Low | [1] |
| BDEAS | ~250 | - | Low | [1] |
Key Advantages of BDMAMS for SiO₂ Deposition:
-
Reduced Carbon Contamination: BDMAMS consistently yields SiO₂ films with lower carbon impurities compared to TDMAS.[2] This is a critical advantage as carbon contamination can degrade the electrical properties of the dielectric film.
-
Higher Deposition Rate: The higher growth rate of BDMAMS compared to TDMAS translates to improved throughput in manufacturing environments.[2]
Silicon Nitride (SiN) Deposition
The deposition of SiN films at low temperatures is crucial for applications such as gate spacers in modern transistors.[3] Plasma-Enhanced ALD (PEALD) is a common technique for low-temperature SiN deposition. While direct comparative data for BDMAMS is limited, we can infer its performance based on studies of other aminosilanes. For high-quality PEALD of SiN, mono-aminosilanes like Di(sec-butylamino)silane (DSBAS) have shown superior performance over bis-aminosilanes like Bis(tert-butylamino)silane (BTBAS).[4] This suggests that precursors with fewer amino ligands can lead to higher density films with lower etch rates and minimal carbon contamination. As a bis-aminosilane, BDMAMS is expected to offer a good balance of reactivity and film quality.
Table 2: Performance Comparison of Aminosilane Precursors for SiN PEALD
| Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Wet Etch Rate (nm/min in dilute HF) | Carbon Content (at. %) | Reference |
| BTBAS | 300 - 500 | 0.15 - 0.32 | ~2.9 | ~1 | < 2 at 400°C | [5] |
| DSBAS | 100 - 300 | Higher than BTBAS | Higher than BTBAS | Lower than BTBAS | < 1 at 300°C | [6] |
| TDMAS | 350 | - | 2.4 | ~3 | 5 - 10 | [3] |
| BDEAS | 200 | - | - | - | 13.7 | [7] |
Inferred Advantages of BDMAMS for SiN Deposition:
Based on the trends observed with other aminosilanes, BDMAMS is anticipated to provide SiN films with moderate to low carbon content and good density, particularly in PEALD processes. Its reactivity is expected to be favorable for achieving self-limiting growth in ALD.
Silicon Carbide (SiC) Deposition
Data on the use of BDMAMS for SiC deposition via CVD or ALD is not widely available in the reviewed literature. Traditional SiC CVD often utilizes precursors like silane (B1218182) (SiH₄) and propane (B168953) (C₃H₈) at high temperatures (>1500°C).[2] Low-temperature CVD processes for SiC have been explored using single-source precursors like 1,3-disilabutane (B3149796) at around 800°C.[8] The development of low-temperature ALD for SiC is still an active area of research.[3] Given the properties of BDMAMS, it could be a potential candidate for low-temperature SiC deposition, although further research is required to validate its performance.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for ALD and CVD processes.
Generalized ALD Protocol for Silicon-Based Films
This protocol outlines a typical four-step ALD cycle for depositing thin films using an aminosilane precursor.
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers) to remove organic and particulate contamination. A standard RCA clean or a piranha etch followed by a deionized water rinse and drying with nitrogen gas is recommended.[9]
-
Perform a pre-deposition bake in the ALD reactor to remove adsorbed moisture from the substrate surface.[9]
-
-
ALD Cycle:
-
Step 1: Precursor Pulse: Introduce BDMAMS vapor into the reactor chamber for a defined duration (e.g., 0.5 to 3 seconds) to allow for self-limiting chemisorption onto the substrate surface.[4]
-
Step 2: Purge/Evacuation: Remove excess precursor and gaseous byproducts from the chamber by purging with an inert gas (e.g., Ar or N₂) and/or evacuating the chamber.[4]
-
Step 3: Co-reactant Pulse: Introduce the co-reactant (e.g., O₃ for SiO₂, N₂ plasma for SiN) into the chamber to react with the adsorbed precursor layer.[4]
-
Step 4: Purge/Evacuation: Purge the chamber again to remove unreacted co-reactant and reaction byproducts.[4]
-
Repeat the cycle until the desired film thickness is achieved.
-
-
Film Characterization:
-
Measure film thickness and refractive index using spectroscopic ellipsometry.[4]
-
Determine elemental composition and impurity levels using X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS).[4]
-
Assess film density with X-ray Reflectivity (XRR).[4]
-
Evaluate the wet etch rate (WER) in a dilute hydrofluoric acid (HF) solution to gauge film quality and density.[4]
-
Generalized CVD Protocol for Silicon Carbide (SiC) Films
This protocol is based on general low-pressure CVD (LPCVD) processes for SiC and would need to be adapted and optimized for a precursor like BDMAMS.
-
System Preparation:
-
Load cleaned substrates into a hot-wall LPCVD reactor.
-
Pump the chamber down to a base pressure in the range of 10⁻⁴ to 10⁻⁵ Torr.[8]
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 800°C, though this would need optimization for BDMAMS).[8]
-
Introduce the BDMAMS precursor vapor into the chamber at a controlled flow rate. A carrier gas may be used.
-
If a co-reactant is needed (for example, a carbon source to adjust stoichiometry), introduce it into the chamber simultaneously or in an alternating fashion.
-
Maintain the deposition conditions for the required duration to achieve the target film thickness.
-
-
Post-Deposition and Characterization:
-
Cool the substrates down under vacuum or in an inert atmosphere.
-
Characterize the deposited SiC films for their composition, crystallinity, thickness, and conformality using techniques such as XPS, X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).
-
Visualizing the Deposition Process and Precursor Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical four-step Atomic Layer Deposition (ALD) cycle.
Caption: Logical relationship of BDMAMS and alternatives for various applications.
Conclusion
This compound stands out as a highly advantageous precursor for the deposition of silicon-containing thin films in both CVD and ALD processes. Its superiority is most evident in the deposition of SiO₂, where it leads to films with lower carbon contamination and is deposited at a higher rate compared to TDMAS. While direct comprehensive comparative data for SiN and SiC deposition using BDMAMS is still emerging, the established trends among aminosilane precursors suggest that BDMAMS is a promising candidate for achieving high-quality films at lower processing temperatures. For researchers and professionals in fields requiring precise, high-purity thin films, BDMAMS represents a valuable tool for advancing materials and device fabrication.
References
- 1. electrochem.org [electrochem.org]
- 2. What Are The Precursors For Sic Cvd? Achieve High-Quality Semiconductor Growth - Kintek Solution [kindle-tech.com]
- 3. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swb.skku.edu [swb.skku.edu]
- 7. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Silylating Agents: Bis(dimethylamino)-methylsilane vs. Trimethylsilyl (TMS) Reagents
Introduction
In the fields of organic synthesis, drug development, and materials science, the strategic use of protecting groups is fundamental to the construction of complex molecules. Silylating agents are paramount among these tools, employed to temporarily block reactive functional groups such as hydroxyls, amines, and carboxylic acids.[1][2] This guide provides a detailed, objective comparison between Bis(dimethylamino)-methylsilane and the widely utilized class of trimethylsilyl (B98337) (TMS) reagents. By examining their reactivity, applications, and performance based on available data, this document serves as a resource for researchers selecting the optimal silylating agent for their specific synthetic or analytical needs.
Trimethylsilyl (TMS) reagents encompass a family of compounds used to introduce the trimethylsilyl group (–Si(CH₃)₃) onto a substrate.[3] Common examples include trimethylsilyl chloride (TMSCl), N,O-Bis(trimethylsilyl)acetamide (BSA), and hexamethyldisilazane (B44280) (HMDS).[4] They are valued for their reliability and the tunable stability of the resulting silyl (B83357) ether.[5][6] this compound is a highly reactive silylating agent and precursor for silicon materials, characterized by its moisture sensitivity and its ability to react without an external base catalyst.[7]
Physicochemical and Reactive Properties
The choice of a silylating agent is dictated by its intrinsic properties, which influence reaction conditions, byproducts, and overall efficiency. This compound and TMS reagents exhibit distinct characteristics that make them suitable for different applications.
Key Differences in Reaction Mechanism:
-
TMS Reagents (e.g., TMSCl): The silylation mechanism typically involves a nucleophilic attack from the substrate (e.g., an alcohol) on the silicon atom. For halosilanes like TMSCl, this process generates a strong acid byproduct (HCl), which must be neutralized by a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to drive the reaction to completion.[5][8]
-
This compound: This reagent functions as a silylamine. The reaction proceeds through the nucleophilic attack of the substrate on the silicon atom, displacing one of the dimethylamino groups. The byproduct is dimethylamine (B145610), a volatile base, which can be easily removed from the reaction mixture. This eliminates the need for an additional basic scavenger.[9][10]
The following table summarizes the core properties of this compound and a representative TMS reagent, Trimethylsilyl Chloride (TMSCl).
| Property | This compound | Trimethylsilyl Chloride (TMSCl) |
| CAS Number | 22705-33-5[11] | 75-77-4[5] |
| Chemical Formula | C₅H₁₆N₂Si | C₃H₉ClSi |
| Molecular Weight | 132.28 g/mol | 108.64 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 112 °C[12] | 57 °C |
| Key Reactive Moiety | Si-N bond | Si-Cl bond |
| Typical Byproduct | Dimethylamine (HNMe₂)[10] | Hydrochloric Acid (HCl)[5] |
| Base Requirement | Not required (byproduct is basic) | Required (e.g., Et₃N, Pyridine)[5] |
| Moisture Sensitivity | High; reacts rapidly with water[10] | High; hydrolyzes to form HCl and (CH₃)₃SiOSi(CH₃)₃ |
Performance Comparison in Silylation
While direct, quantitative side-by-side experimental data is sparse in published literature, a qualitative and practical comparison can be drawn based on the known reactivity and handling characteristics of these agents.
| Feature | This compound | TMS Reagents (General) |
| Reactivity | Very high, often used for difficult or sterically hindered substrates.[7] | Variable; from highly reactive (TMSCl, TMS-OTf) to moderately reactive (HMDS, BSA), allowing for selection based on need.[4][13] |
| Reaction Conditions | Typically mild, often performed neat or in an anhydrous aprotic solvent. | Mild; often requires a base co-reagent. Some reagents like BSA/BSTFA can be used neat.[5][14] |
| Workup | Simple; byproducts are volatile and can be removed under vacuum. | Requires an aqueous wash to remove the hydrochloride salt of the base, followed by drying.[6] |
| Substrate Scope | Alcohols, amines, carboxylic acids, thiols.[12][15] | Broad; extensively used for alcohols, amines, phenols, carboxylic acids, and for derivatization in GC analysis.[5][16] |
| Advantages | - No external base needed.- Volatile, non-acidic byproduct.- High reactivity. | - Wide range of reagents with tunable reactivity.- Well-established protocols.- Generally lower cost and more readily available.[5] |
| Disadvantages | - Highly sensitive to moisture.[10]- Can be more expensive.- Byproduct (dimethylamine) can sometimes cause side reactions. | - Halosilanes produce corrosive HCl, requiring a scavenger base.[5]- Workup can be more involved.- Less reactive TMS agents may require catalysts or heat.[4] |
Mandatory Visualizations
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol using TMSCl
This representative procedure describes the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N) as the base.[6]
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add trimethylsilyl chloride dropwise to the mixture. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the trimethylsilyl ether.
Protocol 2: General Protocol for Protection of a Primary Alcohol using this compound
This general procedure is based on the typical use of silylamines for the protection of alcohols.[9]
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (DCM))
Procedure:
-
Under a strict inert atmosphere (e.g., nitrogen or argon) in an oven-dried flask, dissolve the primary alcohol in the chosen anhydrous solvent.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid. Monitor progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The volatile solvent and dimethylamine byproduct will be removed, often leaving the desired silylated product in high purity.
-
If further purification is needed, it can typically be achieved via distillation or flash chromatography.
Applications Beyond Protecting Groups
While primarily discussed in the context of protection chemistry, both reagents have applications in other areas.
-
TMS Reagents: TMS reagents, particularly BSA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are extensively used for the derivatization of polar analytes for Gas Chromatography-Mass Spectrometry (GC-MS).[13][16] This process increases the volatility and thermal stability of compounds like amino acids, steroids, and primary amines, enabling their analysis.[13][16]
-
This compound: This compound serves as a precursor in materials science for depositing silicon-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[17] These processes are critical for manufacturing microelectronic devices, where it is used to create high-quality silicon nitride or carbide layers.[17]
Conclusion
The choice between this compound and traditional TMS reagents depends heavily on the specific requirements of the chemical transformation.
-
TMS reagents offer a versatile and well-documented toolkit for a vast range of applications. The ability to choose from reagents with different leaving groups (e.g., -Cl, -N(SiMe₃)₂, -imidazole) and different silyl groups (e.g., TMS, TES, TBDMS) allows for fine-tuning of reactivity and stability.[1][2][4] They are particularly suitable for routine protections where cost and established protocols are significant factors.
-
This compound stands out as a highly potent silylating agent that offers a simplified, base-free reaction condition and workup. Its high reactivity makes it a valuable option for challenging substrates, such as sterically hindered alcohols, where other reagents may fail. However, its utility is coupled with the need for stringent anhydrous handling conditions due to its extreme moisture sensitivity.[10]
Ultimately, for researchers and drug development professionals, understanding the distinct advantages and limitations of each class of reagent is crucial for designing efficient, high-yielding, and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. benchchem.com [benchchem.com]
- 7. dakenchem.com [dakenchem.com]
- 8. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. BIS(DIMETHYLAMINO)METHYLSILANE [worldyachem.com]
- 12. BIS(DIMETHYLAMINO)METHYLSILANE CAS#: 22705-33-5 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. BIS(DIMETHYLAMINO)METHYLSILANE | 22705-33-5 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. BIS(DIMETHYLAMINO)METHYLSILANE [myskinrecipes.com]
Comparative Spectroscopic Analysis of Bis(dimethylamino)-methylsilane Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of Bis(dimethylamino)dimethylsilane and Bis(dimethylamino)methylsilane, offering a comparative analysis with supporting data and experimental protocols.
This guide provides a comprehensive overview of the spectroscopic characteristics of two key aminosilane (B1250345) derivatives: Bis(dimethylamino)dimethylsilane and Bis(dimethylamino)methylsilane. These compounds are of significant interest in various research and development fields, including materials science and as silylating agents in pharmaceutical production. Understanding their distinct spectroscopic signatures is crucial for identification, purity assessment, and quality control. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental methodologies to ensure reproducibility.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for Bis(dimethylamino)dimethylsilane and Bis(dimethylamino)methylsilane. This quantitative data allows for a direct comparison of their structural features as reflected in their interaction with different spectroscopic techniques.
| Spectroscopic Technique | Bis(dimethylamino)dimethylsilane | Bis(dimethylamino)methylsilane |
| ¹H NMR | Si-CH₃: ~0.1 ppm (s, 6H)N-(CH₃)₂: ~2.4 ppm (s, 12H) | Si-CH₃: ~0.1 ppm (s, 3H)Si-H: ~4.4 ppm (septet, 1H)N-(CH₃)₂: ~2.5 ppm (d, 12H) |
| ¹³C NMR | Si-CH₃: ~-2 ppmN-(CH₃)₂: ~38 ppm | Si-CH₃: ~-8 ppmN-(CH₃)₂: ~38 ppm |
| FTIR (cm⁻¹) | ~2960 (C-H stretch)~1250 (Si-CH₃ bend)~950 (Si-N stretch)~680 (Si-C stretch) | ~2960 (C-H stretch)~2100 (Si-H stretch)~1250 (Si-CH₃ bend)~940 (Si-N stretch)~880 (Si-H bend) |
| Mass Spec. (m/z) | 146 (M+)131 [M-CH₃]⁺102 [M-N(CH₃)₂]⁺88 [Si(CH₃)₂N(CH₃)]⁺73 [Si(CH₃)₃]⁺ (rearrangement) | 132 (M+)117 [M-CH₃]⁺88 [M-N(CH₃)₂]⁺74 [SiH(CH₃)N(CH₃)]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to facilitate the replication of these results in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecules.
Instrumentation: A standard 400 MHz NMR spectrometer.
Sample Preparation (for air-sensitive aminosilanes):
-
All glassware (NMR tube, septa, syringes) must be dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or argon.
-
In a glovebox or under an inert atmosphere, dissolve approximately 10-20 mg of the aminosilane sample in 0.5-0.7 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or benzene-d₆. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Transfer the solution to the NMR tube using a syringe and seal the tube with a septum and parafilm or a specialized J. Young NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules based on their vibrational frequencies.
Instrumentation: A standard FTIR spectrometer equipped with a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat Liquid):
-
Ensure the liquid cell windows (e.g., KBr or NaCl) or the ATR crystal are clean and dry.
-
Place a drop of the neat aminosilane liquid onto one of the salt plates and cover with the second plate to create a thin film. For ATR, place a drop of the sample directly onto the crystal.
-
Given the moisture sensitivity of aminosilanes, it is advisable to perform the sample preparation in a dry environment (e.g., a nitrogen-purged glove bag) to minimize hydrolysis, which would show a broad O-H stretching band around 3200-3600 cm⁻¹.
Data Acquisition:
-
Record a background spectrum of the empty cell or clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to specific bond vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of the sample and determine their mass-to-charge ratio, providing information on molecular weight and fragmentation patterns.
Instrumentation: A standard GC-MS system with a capillary column suitable for volatile compounds.
Sample Preparation:
-
Prepare a dilute solution of the aminosilane sample (e.g., 1 mg/mL) in a volatile, dry, and inert solvent such as hexane (B92381) or toluene.
GC-MS Parameters:
-
Injector: Set to a temperature of 250°C with a split injection mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
-
Identify the peak corresponding to the parent compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion (M+) and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed m/z values.
Visualization of the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a Bis(dimethylamino)-methylsilane derivative.
Caption: Workflow for Spectroscopic Characterization.
Assessing the Thermal Stability of Compounds Silylated with Bis(dimethylamino)-methylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, enhancing the thermal stability of molecules is a critical step for various analytical techniques, most notably gas chromatography (GC). Silylation, a common derivatization technique, replaces active hydrogens with a silyl (B83357) group, thereby increasing a compound's volatility and thermal robustness. This guide provides a comparative assessment of the thermal stability imparted by Bis(dimethylamino)-methylsilane and contrasts it with other widely used silylating agents.
While direct, quantitative comparative studies on the thermal stability of compounds derivatized with this compound are not extensively available in peer-reviewed literature, this guide synthesizes existing knowledge on silylation and thermal analysis to provide a framework for evaluation. We will explore the expected thermal behavior, present detailed experimental protocols for a comparative study, and offer a logical workflow for assessing thermal stability.
Comparison of Silylating Agents and Expected Thermal Stability
Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a well-established method to increase the thermal stability of analytes.[1] The resulting trimethylsilyl (B98337) (TMS) derivatives are generally more volatile and thermally stable than their parent compounds.[2] The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom, with bulkier groups generally conferring greater stability.[3]
This compound introduces a dimethylaminomethylsilyl group. While specific thermogravimetric analysis (TGA) data for compounds derivatized with this reagent is scarce, we can infer some characteristics. The dimethylamino group is less sterically hindering than the trimethylsilyl group, which might suggest that the resulting silyl ethers could be less thermally stable than those formed with reagents like BSTFA or MSTFA. However, the nitrogen atom's electronic effects could also play a role in the overall stability of the derivative.
To provide a clear comparison, the following table summarizes the key features of this compound and common alternative silylating agents. The thermal stability data for the alternatives is generally established, while the data for this compound derivatives remains largely hypothetical and requires experimental verification.
| Silylating Reagent | Abbreviation | Silyl Group Introduced | Expected Relative Thermal Stability of Derivative | Key Characteristics |
| This compound | - | Dimethylaminomethylsilyl | Hypothesized: Moderate | Byproducts are dimethylamine, which are volatile. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | High | A powerful and widely used silylating agent. Byproducts are volatile.[1] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | High | One of the most volatile and powerful TMS reagents. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | Very High | Forms highly stable derivatives due to the bulky t-BDMS group.[3] |
Experimental Protocols for Comparative Thermal Stability Analysis
To rigorously assess the thermal stability of compounds silylated with this compound against other reagents, a systematic experimental approach is necessary. This involves a two-stage process: derivatization followed by thermogravimetric analysis.
Protocol 1: Silylation of a Model Compound
This protocol describes the derivatization of a model compound (e.g., a steroid or a phenolic drug) with this compound and a comparator, such as BSTFA.
Materials:
-
Model compound (e.g., Cholesterol)
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous pyridine (B92270) (or other suitable aprotic solvent)
-
Reaction vials (2 mL) with screw caps (B75204) and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the model compound into three separate reaction vials. Dry the samples under a stream of nitrogen if necessary to remove any residual moisture.
-
Reagent Addition (this compound): To the first vial, add 200 µL of anhydrous pyridine to dissolve the sample. Then, add a 2-fold molar excess of this compound.
-
Reagent Addition (BSTFA): To the second vial, add 200 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA.
-
Control: The third vial will serve as the underivatized control. Add only 200 µL of anhydrous pyridine.
-
Reaction: Tightly cap all vials and vortex briefly to ensure thorough mixing. Heat the vials at 70°C for 1 hour in a heating block or oven.
-
Sample Preparation for TGA: After the reaction is complete, allow the vials to cool to room temperature. Uncap the vials and place them in a vacuum oven at a low temperature (e.g., 40°C) to gently evaporate the solvent and any volatile byproducts. The remaining solid is the derivatized (or underivatized) compound.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for analyzing the thermal stability of the prepared samples using a thermogravimetric analyzer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Instrument Preparation: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Loading: Place approximately 2-5 mg of the prepared derivatized or underivatized sample into a TGA crucible.
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Maintain an inert atmosphere by purging with nitrogen or argon at a flow rate of 50 mL/min.
-
-
Data Collection: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition for each sample. This is often calculated as the temperature at which 5% mass loss occurs (Td5%). Compare the Td5% values of the underivatized compound, the this compound derivative, and the BSTFA derivative.
Mandatory Visualizations
To facilitate a clear understanding of the experimental workflow and the logical relationships in assessing thermal stability, the following diagrams are provided.
Caption: Experimental workflow for comparative thermal stability analysis.
Caption: Logical relationship for assessing thermal stability.
Conclusion
The strategic derivatization of thermally labile compounds is a cornerstone of modern analytical chemistry, particularly in the pharmaceutical industry. While this compound presents a potential alternative to more common silylating agents, a comprehensive understanding of the thermal stability it imparts requires direct experimental investigation. The protocols and workflows outlined in this guide provide a robust framework for researchers to conduct such comparative studies. By systematically evaluating the thermal decomposition profiles of compounds derivatized with this compound against established reagents like BSTFA, the scientific community can build a clearer picture of its utility and applicability in enhancing the thermal stability of important pharmaceutical and chemical entities.
References
A Researcher's Guide to Bis(dimethylamino)-methylsilane: Applications and Alternatives in Synthesis and Material Science
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and efficient results. Bis(dimethylamino)-methylsilane has emerged as a versatile compound with significant applications in chemical synthesis and materials science. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols to inform laboratory and manufacturing decisions.
This compound is a highly reactive organosilicon compound utilized primarily as a silylating agent and as a precursor for the deposition of silicon-containing thin films. Its utility spans from the protection of functional groups in complex organic synthesis to the fabrication of advanced materials in the semiconductor industry. This guide will delve into its key applications, offering a comparative analysis with alternative reagents and methodologies.
I. Silylation Agent for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In GC-MS, derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes, such as steroids. Silylation, the introduction of a silyl (B83357) group, is a common derivatization technique.
Comparison with Alternative Silylating Agents:
While direct comparative studies between this compound and other silylating agents for every application are not always available in the literature, a general performance comparison can be made based on their reactivity and the byproducts formed.
| Silylating Agent | Abbreviation | Key Characteristics | Byproducts |
| This compound | BDMAMS | Highly reactive, particularly towards hydroxyl and amine groups. | Dimethylamine (volatile) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly efficient and reactive TMS donor.[1] | N-methyltrifluoroacetamide, Trifluoroacetamide (volatile) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful TMS donor, with byproducts that are highly volatile, making it ideal for trace analysis. | N-methyltrifluoroacetamide (highly volatile) |
| Hexamethyldisilazane (B44280) | HMDS | Less reactive than BDMAMS, BSTFA, or MSTFA; often requires a catalyst (e.g., trimethylchlorosilane) and/or heating. | Ammonia (B1221849) (volatile) |
Experimental Protocol: Silylation of Steroids for GC-MS Analysis
This protocol provides a general guideline for the silylation of a steroid sample using this compound.
-
Sample Preparation: A solution of the steroid standard is prepared in a suitable solvent (e.g., pyridine, acetonitrile).
-
Derivatization: To the dried sample extract, add 50 µL of this compound.
-
Reaction: Seal the vial and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Workflow for Silylation and GC-MS Analysis:
Caption: Workflow for steroid derivatization using this compound prior to GC-MS analysis.
II. Surface Modification
This compound is employed to modify the surface properties of materials, particularly to increase hydrophobicity. This is crucial in applications such as the fabrication of microelectronic devices and the preparation of specialized coatings.
Comparison with Hexamethyldisilazane (HMDS):
A study on the silylation of glass surfaces demonstrated the superior performance of this compound compared to other silylating agents, including HMDS. The effectiveness in increasing hydrophobicity followed the order: Bis(dimethylamino)-dimethylsilane > dimethyldichlorosilane > hexamethyldisilazane > (dimethylamino)trimethylsilane > tributylchlorosilane (B1630558) > trimethylchlorosilane. This suggests that for applications requiring a high degree of hydrophobicity, this compound is a more effective choice.
Experimental Protocol: Hydrophobization of a Glass Surface
This protocol outlines the steps for modifying a glass surface to make it hydrophobic.
-
Surface Cleaning: The glass substrate is thoroughly cleaned with a suitable solvent (e.g., piranha solution, followed by rinsing with deionized water) to ensure a high density of surface hydroxyl groups.
-
Drying: The cleaned substrate is dried in an oven at 110-120°C.
-
Silylation: The dried substrate is exposed to the vapor of this compound in a sealed chamber at an elevated temperature (e.g., 150-200°C) for a defined period (e.g., 15-30 minutes).
-
Post-treatment: The substrate is removed from the chamber and rinsed with a solvent like ethanol (B145695) to remove any unreacted silane (B1218182).
-
Curing: The treated substrate is cured in an oven to stabilize the silane layer.
Logical Relationship for Surface Modification:
Caption: Reaction scheme for the hydrophobization of a glass surface using this compound.
III. Precursor for Silicon Nitride Thin Film Deposition
In the semiconductor industry, this compound is used as a precursor in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes to grow silicon nitride (SiNₓ) thin films. These films are essential as dielectric layers and passivation coatings.
Comparison with Dichlorosilane (B8785471) (DCS):
Traditionally, dichlorosilane (SiH₂Cl₂) has been a common precursor for SiNₓ deposition. However, the use of aminosilanes like this compound offers potential advantages.
| Precursor | Deposition Temperature | Film Properties | Byproducts |
| This compound | Lower temperatures possible with PECVD | Can produce films with low carbon content.[2] | Amine-related organic fragments |
| Dichlorosilane (SiH₂Cl₂) | High temperatures required for LPCVD (>750°C)[3] | High-quality films, but potential for chlorine contamination. | Ammonium chloride (corrosive and particle-forming)[3] |
Experimental Protocol: PECVD of Silicon Nitride
This is a generalized protocol for the deposition of SiNₓ films using this compound. Specific parameters will vary depending on the PECVD system.
-
Substrate Preparation: A silicon wafer is cleaned and loaded into the PECVD chamber.
-
Process Conditions: The chamber is pumped down to a base pressure. The substrate is heated to the desired deposition temperature (e.g., 200-400°C).
-
Gas Introduction: this compound vapor is introduced into the chamber along with a nitrogen source gas, such as ammonia (NH₃) or nitrogen (N₂).
-
Plasma Ignition: A plasma is generated to decompose the precursor gases and initiate film deposition on the substrate.
-
Deposition: The deposition is carried out for a specific duration to achieve the desired film thickness.
-
Post-Deposition: The chamber is purged with an inert gas, and the substrate is cooled before removal.
Experimental Workflow for SiNₓ Deposition:
Caption: A typical workflow for the deposition of silicon nitride thin films using PECVD with this compound as a precursor.
References
A Comparative Guide to Peptide Synthesis Methodologies: Conventional Coupling Reagents vs. Silylating Agents for Transient Protection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Protocols
The synthesis of peptides is a cornerstone of biomedical research and drug development. The efficiency of peptide bond formation, minimization of side reactions, and overall yield are critically dependent on the chosen synthetic strategy. While conventional coupling reagents have been the mainstay of solid-phase peptide synthesis (SPPS), emerging techniques utilizing silylating agents for the transient protection of amino acids offer a streamlined alternative. This guide provides an objective comparison of these two methodologies, supported by available data and detailed experimental protocols, to inform the selection of the most suitable approach for your research needs.
It is important to note that while the query specified an interest in Bis(dimethylamino)-methylsilane, a thorough review of scientific literature indicates that this specific compound is not a documented reagent for peptide synthesis. Therefore, this guide will focus on established silylating agents used for transient protection and compare them with commonly used conventional coupling reagents.
Section 1: Performance Comparison of Peptide Synthesis Strategies
The efficacy of a peptide synthesis strategy is determined by several key metrics, including coupling efficiency (often reflected in crude peptide purity or yield) and the suppression of racemization, a critical factor for maintaining the biological activity of the final peptide.[1]
Conventional Coupling Reagents
Conventional coupling reagents, such as aminium/uronium salts (HATU, HBTU) and carbodiimides (DIC) combined with additives (HOBt, Oxyma), are widely used in SPPS. Their primary function is to activate the carboxylic acid of an N-protected amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain.[2][3]
Table 1: Quantitative Performance of Common Coupling Reagents
| Reagent/System | Typical Crude Purity (%) | Racemization Potential | Key Advantages |
|---|---|---|---|
| HATU | High | Low | Fast reaction kinetics, high efficiency, effective for sterically hindered amino acids.[3][4][5] |
| HBTU | High | Low | Efficient and fast, though slightly less reactive than HATU; a well-established and reliable reagent.[6][7] |
| DIC/HOBt | Good to High | Low (with additive) | Cost-effective, simple by-product removal (when using DIC), low racemization with HOBt.[6][8] |
| COMU | High | Very Low | High solubility, safer handling (avoids explosive HOBt/HOAt byproducts), efficient with only one equivalent of base.[5] |
Data is collated from multiple sources and can vary based on peptide sequence and reaction conditions.[2]
Silylating Agents for Transient Protection
A more recent strategy involves the use of silylating agents to transiently protect the N-terminal amine and/or activate the C-terminal carboxylic acid of an unprotected amino acid in a one-pot reaction.[9][10] This approach circumvents the need for traditional N-protection (e.g., Fmoc, Boc) and subsequent deprotection steps.
Table 2: Performance of Silylating Agent-Based Transient Protection
| Reagent System | Reported Yield (%) | Racemization Potential | Key Advantages |
|---|---|---|---|
| HSi[OCH(CF₃)₂]₃ & MTBSTFA | Up to >99% | Reported as racemization-free | One-pot reaction with unprotected amino acids, high yields, broad functional group tolerance.[9][10] |
| Ynamide Reagents with Silylating Additives (e.g., BSA) | Excellent | Reported as racemization/epimerization-free | Enables N→C peptide elongation, eliminates protection/deprotection cycles, environmentally benign.[11][12] |
Section 2: Signaling Pathways and Experimental Workflows
Visualizing the reaction pathways and experimental workflows provides a clear understanding of the fundamental differences between these two methodologies.
Conventional Coupling Pathway (HATU-Mediated)
The following diagram illustrates the activation of a carboxylic acid by HATU and subsequent coupling with an amine.
Transient Silylation Workflow
This workflow demonstrates the one-pot nature of peptide synthesis using transient silylating agents.
Section 3: Detailed Experimental Protocols
The following protocols provide standardized procedures for one coupling cycle using both a conventional method and a transient silylation approach.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a standard coupling cycle in Fmoc-based SPPS.[3][13]
1. Materials and Reagents:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
Fmoc-deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
2. Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with HATU and DIPEA. Allow the activation mixture to stand for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction vessel for 30-60 minutes.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next deprotection cycle.
Protocol for One-Pot Peptide Synthesis via Transient Silylation
This protocol is based on the method developed by Muramatsu and Yamamoto using unprotected amino acids.[9][10]
1. Materials and Reagents:
-
Unprotected Amino Acid (Electrophile, 1.0 equivalent)
-
Amino Acid Ester (Nucleophile, 1.2 equivalents)
-
HSi[OCH(CF₃)₂]₃ (Silylating Agent 1, 1.2 equivalents)
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) (Silylating Agent 2, 1.3 equivalents)
-
Cesium Fluoride (CsF) (0.1 equivalents)
-
Imidazole (0.2 equivalents)
-
Anhydrous solvent (e.g., THF or MeCN)
2. Procedure:
-
Reaction Setup: To a solution of the unprotected amino acid (electrophile) in the anhydrous solvent, add CsF and imidazole.
-
C-Terminus Activation: Add HSi[OCH(CF₃)₂]₃ to the mixture and stir at room temperature. This step activates the carboxylic acid via silyl ester formation.
-
N-Terminus Masking: Add MTBSTFA to the reaction mixture to transiently protect the amino group of the electrophile.
-
Coupling: Add the amino acid ester (nucleophile) to the reaction mixture.
-
Reaction Completion: Stir the mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Quench the reaction with an aqueous work-up. The silyl protecting groups are labile and will be removed during this step, yielding the final peptide.
Conclusion and Recommendations
The choice between conventional coupling reagents and a transient silylation strategy depends on the specific goals of the synthesis.
-
For Routine and Complex Synthesis: Conventional coupling reagents like HATU and COMU offer high efficiency, rapid kinetics, and are well-suited for both routine and challenging sequences, including those with sterically hindered amino acids.[2][5] They are the established workhorses of modern SPPS.
-
For Cost-Effectiveness and Large-Scale Synthesis: Carbodiimide-based methods such as DIC/Oxyma remain a highly cost-effective and reliable option, particularly when racemization is a concern and reagent cost is a significant factor.[2]
-
For Green Chemistry and Process Simplification: The transient silylation strategy represents a significant step toward more environmentally friendly and atom-economical peptide synthesis.[11] By eliminating the need for traditional protecting groups and their associated deprotection steps, this one-pot method reduces solvent usage and simplifies the overall workflow, offering a promising alternative for future peptide manufacturing.[9]
Ultimately, researchers should consider the trade-offs between speed, cost, efficiency, and environmental impact when selecting a peptide synthesis methodology. While conventional reagents are robust and well-characterized, the advancements in transient protection strategies offer a compelling path toward more sustainable and streamlined peptide production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis(dimethylamino)-methylsilane: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of bis(dimethylamino)-methylsilane based on publicly available safety data. It is intended for use by trained researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
This compound is a highly flammable, corrosive, and water-reactive compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. Improper disposal can lead to fire, explosion, and the release of hazardous substances. This guide outlines the essential procedures for the safe management and disposal of this chemical.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably a fume hood, and wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][2][3][4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374), a flame-retardant lab coat, and closed-toe shoes.[1][2]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1][5]
Hazard Summary
Understanding the hazards associated with this compound is crucial for its safe disposal. The table below summarizes its key hazardous properties.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Flammability | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source.[3][6] | H225: Highly flammable liquid and vapour.[1][2][5] |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1][2][5] | H314: Causes severe skin burns and eye damage.[1][2][5] |
| Reactivity | Reacts with water and moisture in the air to release flammable and irritating dimethylamine (B145610) vapor.[2][4][5] Incompatible with acids, alcohols, alkalis, oxidizing agents, and metal salts.[2][5][7] | Not specified. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][4][5][7] Direct treatment or neutralization in the lab is not recommended without a validated procedure and approval from your institution's EHS department due to the chemical's high reactivity.
Step 1: Waste Collection and Segregation
-
Waste Container: Use a designated, properly labeled, and chemically compatible waste container. The container must be kept tightly closed to prevent reaction with atmospheric moisture.[2][4][5]
-
Segregation: Do not mix this compound waste with other waste streams, especially aqueous waste or incompatible chemicals like acids, alcohols, or oxidizers.[2][4][5] Store in a designated area for flammable and corrosive materials.
Step 2: Spill Management and Cleanup In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and eliminate any potential sources of sparks. Use only non-sparking tools for cleanup.[1][2][4]
-
Containment: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to contain the spill.[3][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[2][4]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, acetone) and then wash with soap and water, collecting all cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials, pending collection.[3][5]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
